3-Amino-1-benzylpyrrolidine-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1-benzylpyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-9-12(14)6-7-15(10-12)8-11-4-2-1-3-5-11/h1-5H,6-8,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COESXKHUIKDTRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C#N)N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622204 | |
| Record name | 3-Amino-1-benzylpyrrolidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145090-28-4 | |
| Record name | 3-Amino-1-benzylpyrrolidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile
An In-depth Technical Guide on the
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-Amino-1-benzylpyrrolidine-3-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is strategically divided into two primary stages: the construction of the key intermediate, N-benzyl-3-pyrrolidinone, via a Dieckmann condensation pathway, followed by the conversion to the target α-amino nitrile through a modified Strecker synthesis. This document is intended for researchers, chemists, and professionals in the pharmaceutical industry, offering in-depth mechanistic insights, detailed step-by-step protocols, and critical safety considerations. The methodologies presented are grounded in established chemical principles to ensure reproducibility and scalability.
Strategic Overview: Retrosynthetic Analysis
To logically devise a synthetic plan, we begin with a retrosynthetic analysis of the target molecule, 3-Amino-1-benzylpyrrolidine-3-carbonitrile. The core challenge lies in the formation of the quaternary carbon bearing both an amino and a nitrile group. This specific functionality is a hallmark of the Strecker synthesis, which classically combines a ketone, an amine source, and a cyanide source.[1][2] Disconnecting the amino and nitrile groups via a Strecker-type transformation logically points to N-benzyl-3-pyrrolidinone as the critical precursor ketone. This ketone serves as the foundational scaffold upon which the desired functionality is built.
Caption: Workflow for the synthesis of N-benzyl-3-pyrrolidinone.
Detailed Experimental Protocol
This protocol is an optimized amalgamation from established literature procedures. [3][4][5] Step A: Synthesis of Ethyl 3-(benzylamino)propanoate
-
In a round-bottom flask equipped with a magnetic stirrer, combine benzylamine (1.0 eq) and ethyl acrylate (1.1 eq).
-
Stir the mixture at room temperature. The reaction is exothermic. Maintain the temperature below 50°C using a water bath if necessary.
-
Continue stirring for 12-16 hours until TLC analysis indicates the consumption of starting materials.
-
The resulting product is typically used in the next step without further purification.
Step B: Synthesis of Diethyl 3,3'-(benzylazanediyl)dipropanoate (Intermediate Diester)
-
To the crude product from Step A, add anhydrous potassium carbonate (2.0 eq) and acetonitrile as the solvent.
-
Add ethyl chloroacetate (1.2 eq) dropwise to the stirred suspension.
-
Heat the mixture to reflux (approx. 82°C) and maintain for 8-10 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude diester.
Step C: Dieckmann Cyclization to N-Benzyl-4-ethoxycarbonyl-3-pyrrolidinone
-
In a flame-dried, three-neck flask under an inert nitrogen atmosphere, prepare a solution of sodium ethoxide (2.5 eq) in anhydrous toluene.
-
Add the crude diester from Step B dropwise to the sodium ethoxide solution, maintaining the temperature below 40°C.
-
After the addition is complete, continue stirring at 35-40°C for 9-10 hours. [4]The formation of a precipitate indicates the progression of the cyclization.
-
Monitor the reaction by LC-MS or TLC. Upon completion, cool the reaction mixture in an ice bath.
Step D: Hydrolysis and Decarboxylation to N-Benzyl-3-pyrrolidinone
-
Carefully quench the reaction mixture from Step C by slowly adding a mixture of concentrated hydrochloric acid and water (1:1 v/v) until the pH is strongly acidic.
-
Transfer the mixture to a separatory funnel, separate the aqueous layer, and extract the toluene layer with additional dilute HCl.
-
Combine the aqueous layers and heat to reflux (100-110°C) for 8-10 hours to effect hydrolysis and decarboxylation. [4]4. Cool the solution and basify to a pH of 12-13 using solid sodium hydroxide or a concentrated NaOH solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation (collecting the fraction at 145-150°C / 6 mmHg) to yield pure N-benzyl-3-pyrrolidinone. [4][5]
Data Summary for Precursor Synthesis
| Step | Key Reagents | Typical Yield | Reference |
| A & B | Benzylamine, Ethyl Acrylate, Ethyl Chloroacetate | >90% (crude) | [3] |
| C | Sodium Ethoxide, Toluene | ~65% | [4] |
| D | Concentrated HCl, NaOH | ~85% | [4] |
| Overall | - | ~55-57% | **[3] |
Part II:
With the ketone precursor in hand, the final step is the construction of the α-amino nitrile. The Strecker synthesis is the most direct method, creating two new bonds to the ketone's α-carbon in a single pot. [6][7]
Mechanistic Insight: The Strecker Synthesis
The reaction proceeds through two key stages. First, the ketone reacts with an ammonia source (in this case, ammonium chloride, which is in equilibrium with ammonia) to form an intermediate iminium ion. This electrophilic species is then attacked by a nucleophilic cyanide ion to form the stable α-amino nitrile product. [1][2]
Caption: Simplified mechanism of the Strecker synthesis.
Expert Commentary: The use of ammonium chloride (NH₄Cl) is advantageous as it serves as both a source of ammonia (NH₃) and a mild acid to catalyze the formation of the iminium ion. [1]This avoids the need to handle gaseous ammonia directly. The reaction is typically performed in an aqueous or alcoholic medium to facilitate the dissolution of the salts.
Detailed Experimental Protocol
Safety First: This procedure involves sodium cyanide, which is highly toxic. It can be fatal if swallowed or inhaled. Reaction with acid liberates extremely toxic hydrogen cyanide (HCN) gas. This entire procedure must be performed in a well-ventilated fume hood. All glassware should be decontaminated with bleach solution after use.
-
In a round-bottom flask, dissolve N-benzyl-3-pyrrolidinone (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and water.
-
Add ammonium chloride (NH₄Cl, 2.0 eq) and sodium cyanide (NaCN, 1.5 eq) to the solution.
-
Stir the mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the ketone spot and the appearance of a new, more polar product spot.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Caution: The aqueous layer will be basic due to the presence of cyanide. Do not acidify the workup solution until all cyanide has been removed or neutralized.
-
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-1-benzylpyrrolidine-3-carbonitrile.
-
Purify the product via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes containing 1% triethylamine to prevent product streaking on the column.
Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the benzyl group (aromatic protons and benzylic CH₂), pyrrolidine ring protons, and a broad singlet for the NH₂ protons. |
| ¹³C NMR | A signal for the quaternary carbon (C-3), a signal for the nitrile carbon (-CN), and signals for the benzyl and pyrrolidine carbons. |
| FT-IR | A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2230-2250 cm⁻¹, and N-H stretching bands for the primary amine around 3300-3500 cm⁻¹. |
| MS (ESI+) | A molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₂H₁₅N₃. |
Conclusion
This guide outlines a reliable and well-precedented two-part synthesis for 3-Amino-1-benzylpyrrolidine-3-carbonitrile. The strategy leverages a Dieckmann cyclization to efficiently construct the core pyrrolidinone ring, followed by a direct and atom-economical Strecker synthesis to install the desired α-amino nitrile functionality. By providing detailed protocols and mechanistic rationale, this document serves as a practical resource for chemists engaged in the synthesis of complex heterocyclic intermediates for pharmaceutical research and development. Adherence to the described safety protocols, particularly when handling cyanide, is paramount.
References
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Title: Catalytic Reduction of Nitriles Source: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations URL: [Link]
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Title: A simple synthesis of substituted N-benzyl-3-pyrrolidinols Source: Synthetic Communications URL: [Link]
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Title: Study on the synthesis of N-benzyl-3-pyrrolidinone Source: ResearchGate URL: [Link]
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Title: Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts Source: Organic Letters - ACS Publications URL: [Link]
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Title: Preparation of Amines: Reduction of Amides and Nitriles Source: JoVE URL: [Link]
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Title: A simple synthesis of substituted N-benzyl-3-pyrrolidinols Source: Synthetic Communications URL: [Link]
- Source: Google Patents (CN102060743A)
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Title: Strecker Synthesis Source: NROChemistry URL: [Link]
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Title: Strecker amino acid synthesis Source: Grokipedia URL: [Link]
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Title: Process for the preparation of 3-amino-pyrrolidine derivatives Source: European Patent Office (EP 1138672 A1) URL: [Link]
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Title: Strecker amino acid synthesis Source: Wikipedia URL: [Link]
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Title: Bucherer–Bergs reaction Source: Wikipedia URL: [Link]
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An In-Depth Technical Guide to 3-Amino-1-benzylpyrrolidine-3-carbonitrile: Properties, Synthesis, and Applications
Disclaimer: Publicly available experimental data for 3-Amino-1-benzylpyrrolidine-3-carbonitrile (CAS 145090-28-4) is limited. This guide synthesizes information from established chemical principles and data on analogous structures to provide a comprehensive technical overview for research and drug development professionals. All properties and protocols should be considered predictive and require experimental validation.
Executive Summary
3-Amino-1-benzylpyrrolidine-3-carbonitrile is a unique heterocyclic compound featuring a chiral quaternary carbon, a reactive nitrile group, and a versatile benzyl-protected amine. This structure positions it as a valuable, yet under-characterized, building block in medicinal chemistry. The 3-aminopyrrolidine core is a well-established pharmacophore found in numerous approved drugs, suggesting that this particular derivative holds significant potential for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibition. This guide provides a detailed examination of its molecular structure, predicted chemical properties, a proposed synthetic route based on the Strecker reaction, and an analysis of its potential applications in drug discovery.
Molecular Structure and Core Properties
3-Amino-1-benzylpyrrolidine-3-carbonitrile possesses a pyrrolidine ring with a benzyl group attached to the nitrogen atom. The key feature is the C3 position, which is a stereocenter substituted with both an amino group and a nitrile group. This α-aminonitrile functionality is a critical reactive handle for further chemical transformations.
Table 1: Core Chemical Identifiers and Predicted Properties
| Property | Value / Prediction | Source / Method |
| CAS Number | 145090-28-4 | Chemical Supplier Data[1][2][3][4] |
| Molecular Formula | C₁₂H₁₅N₃ | Chemical Supplier Data[1][2] |
| Molecular Weight | 201.27 g/mol | Chemical Supplier Data[2][4] |
| IUPAC Name | 3-amino-1-benzylpyrrolidine-3-carbonitrile | AiFChem[3] |
| Predicted LogP | ~1.5 - 2.5 | Based on analogous structures |
| Predicted pKa (Amine) | ~8.0 - 9.0 | Based on analogous structures |
| Predicted Solubility | Soluble in organic solvents (e.g., DCM, MeOH, DMSO) | Inferred from structure |
Proposed Synthesis Protocol: Modified Strecker Reaction
The most logical and efficient route to 3-Amino-1-benzylpyrrolidine-3-carbonitrile is a modified intramolecular Strecker synthesis. This well-established three-component reaction is ideal for the formation of α-aminonitriles.[5][6][7] The proposed starting material is the readily available 1-benzyl-3-pyrrolidinone.
Causality of Experimental Choices
The choice of the Strecker synthesis is based on its high atom economy and its directness in forming the desired α-aminonitrile moiety from a ketone precursor.[8][9] Using a cyanide source like trimethylsilyl cyanide (TMSCN) is often preferred over hydrogen cyanide (HCN) for safety and handling reasons. The presence of an ammonia source is crucial for the formation of the intermediate imine, which is then attacked by the cyanide nucleophile.[7][10]
Detailed Step-by-Step Methodology
Reaction: 1-benzyl-3-pyrrolidinone + Ammonia + Cyanide Source → 3-Amino-1-benzylpyrrolidine-3-carbonitrile
-
Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add 1-benzyl-3-pyrrolidinone (1 equivalent).
-
Solvent & Amine Source: Dissolve the ketone in a suitable solvent such as methanol or ethanol. Add a source of ammonia, such as a 7N solution of ammonia in methanol (5-10 equivalents).
-
Cyanide Addition: Cool the mixture to 0 °C in an ice bath. Slowly add trimethylsilyl cyanide (TMSCN) (1.2-1.5 equivalents) dropwise via syringe. Caution: Cyanide compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 3-Amino-1-benzylpyrrolidine-3-carbonitrile.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for 3-Amino-1-benzylpyrrolidine-3-carbonitrile.
Predicted Spectroscopic Profile
While experimental spectra are not publicly available, a detailed prediction can be made based on the molecule's structure. This is crucial for characterization during synthesis.
¹H NMR Spectroscopy
-
Aromatic Protons (Benzyl Group): 7.20-7.40 ppm (multiplet, 5H).
-
Benzylic Protons (-CH₂-Ph): ~3.60 ppm (singlet, 2H).
-
Pyrrolidine Protons: 2.50-3.20 ppm (complex multiplets, 6H). The protons on the pyrrolidine ring will show complex splitting patterns due to their diastereotopic nature.
-
Amine Protons (-NH₂): 1.50-2.50 ppm (broad singlet, 2H). This signal's position can vary with concentration and solvent.
Online prediction tools can provide more refined estimates.[11][12][13]
¹³C NMR Spectroscopy
-
Aromatic Carbons (Benzyl): 127.0-138.0 ppm (multiple signals).
-
Nitrile Carbon (-C≡N): ~120 ppm.
-
Quaternary Carbon (C3): ~55-65 ppm.
-
Benzylic Carbon (-CH₂-Ph): ~60 ppm.
-
Pyrrolidine Carbons: ~45-60 ppm (multiple signals).
IR Spectroscopy
-
N-H Stretch (Primary Amine): Two sharp to medium peaks around 3300-3500 cm⁻¹.[14]
-
Aromatic C-H Stretch: ~3030 cm⁻¹.
-
Aliphatic C-H Stretch: 2850-2960 cm⁻¹.
-
Nitrile Stretch (-C≡N): A sharp, intense absorption around 2200-2250 cm⁻¹. The intensity of this peak is a key diagnostic feature for nitriles.[15][16]
-
C=C Stretch (Aromatic): ~1450-1600 cm⁻¹.
Mass Spectrometry (ESI-MS)
-
Molecular Ion Peak [M+H]⁺: Expected at m/z 202.13.
-
Key Fragmentation Pathways: The N-benzyl group is prone to characteristic fragmentation.
-
Loss of Benzyl Cation: A prominent peak corresponding to the benzyl cation at m/z 91.
-
Loss of Ammonia: A fragment corresponding to [M-NH₃]⁺.
-
Ring Opening: Various fragments resulting from the cleavage of the pyrrolidine ring.
-
Studies on the fragmentation of protonated benzylamines show that the formation of the benzyl cation (m/z 91) is a dominant pathway.[17][18][19][20][21]
Reactivity, Stability, and Potential Applications
Reactivity Profile
-
Nitrile Group: The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide, transforming the molecule into a novel amino acid derivative.
-
Amino Group: The primary amine is nucleophilic and can be readily acylated, alkylated, or used in reductive amination reactions to build more complex structures.
-
α-Aminonitrile Moiety: This group as a whole is a masked iminium ion equivalent, which can be exploited in certain synthetic transformations. It is also a known "warhead" for covalent inhibition of certain proteases.[5]
Stability and Storage
The compound is expected to be stable under standard laboratory conditions. However, α-aminonitriles can be sensitive to strong acids or bases, which could lead to hydrolysis or elimination. It is recommended to store the compound in a cool, dry place under an inert atmosphere.
Applications in Drug Discovery
The true value of 3-Amino-1-benzylpyrrolidine-3-carbonitrile lies in its potential as a scaffold or intermediate in drug discovery. The 3-aminopyrrolidine motif is a key component in a wide range of approved drugs and clinical candidates.[22][23]
-
Kinase Inhibitors: The 3-aminopyrrolidine scaffold is particularly prevalent in the design of kinase inhibitors, such as those targeting Abl and PI3K.[24] The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.
-
DPP-4 Inhibitors: Several dipeptidyl peptidase-IV (DPP-4) inhibitors used for type II diabetes contain a pyrrolidine ring where a nitrile group plays a role in binding to the enzyme's active site.[22]
-
Antibacterial Agents: The pyrrolidine ring is a feature in some quinolone and cephalosporin antibiotics.[22]
The combination of the established 3-aminopyrrolidine pharmacophore with a reactive nitrile handle makes this molecule a highly attractive starting point for library synthesis and the exploration of new chemical space.
Conclusion
3-Amino-1-benzylpyrrolidine-3-carbonitrile is a promising yet underexplored chemical entity. While direct experimental data is scarce, a comprehensive understanding of its properties and reactivity can be inferred from fundamental chemical principles and analysis of related structures. Its predicted synthetic accessibility via the Strecker reaction, coupled with the strategic importance of the 3-aminopyrrolidine scaffold in medicinal chemistry, marks it as a high-potential building block for the next generation of therapeutic agents. Further experimental validation of the properties and protocols outlined in this guide is strongly encouraged.
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An In-depth Technical Guide to the Spectroscopic Characterization of 3-Amino-1-benzylpyrrolidine-3-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Amino-1-benzylpyrrolidine-3-carbonitrile, a key intermediate in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure in numerous therapeutic agents, making the precise elucidation of its derivatives critical for advancing novel drug development programs.[1][2] This document outlines the theoretical and practical aspects of analyzing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct, publicly available experimental spectra for this specific molecule are scarce, this guide synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, predictive analysis. Detailed experimental protocols are provided to enable researchers to acquire and interpret high-quality spectroscopic data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of complex heterocyclic amines.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, forming the core of a wide array of biologically active molecules.[2][3] Its conformational flexibility allows for precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.[2] 3-Amino-1-benzylpyrrolidine-3-carbonitrile, in particular, presents a unique combination of functional groups: a tertiary amine, a primary amine, a nitrile group, and a benzyl substituent. This polyfunctionality makes it a versatile building block for creating diverse chemical libraries for drug screening. Accurate structural confirmation through spectroscopic methods is the bedrock of ensuring the quality and reliability of subsequent biological studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For 3-Amino-1-benzylpyrrolidine-3-carbonitrile, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the protons of the pyrrolidine ring.
Table 1: Predicted ¹H NMR Chemical Shifts for 3-Amino-1-benzylpyrrolidine-3-carbonitrile
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H | Protons on the phenyl ring are in a typical aromatic region.[4][5] |
| Benzyl CH₂ | ~3.60 | Singlet | 2H | Methylene protons adjacent to the nitrogen and the phenyl ring. |
| Pyrrolidine CH₂ (C2) | 2.80 - 3.00 | Multiplet | 2H | Methylene protons adjacent to the benzyl-substituted nitrogen. |
| Pyrrolidine CH₂ (C5) | 2.60 - 2.80 | Multiplet | 2H | Methylene protons adjacent to the nitrogen. |
| Pyrrolidine CH₂ (C4) | 1.90 - 2.10 | Multiplet | 2H | Methylene protons adjacent to the quaternary carbon. |
| Amino (NH₂) | 1.50 - 2.50 | Broad Singlet | 2H | The chemical shift can vary depending on solvent and concentration; signal may exchange with D₂O. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments.
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Amino-1-benzylpyrrolidine-3-carbonitrile
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Quaternary Aromatic (C-ipso) | ~138 | The carbon of the phenyl ring attached to the benzyl CH₂. |
| Aromatic (C-ortho, C-meta, C-para) | 127 - 129 | Typical range for aromatic carbons.[5] |
| Nitrile (CN) | 120 - 125 | Characteristic chemical shift for a nitrile carbon. |
| Benzyl CH₂ | ~60 | Carbon of the methylene group attached to the nitrogen. |
| Pyrrolidine C2 | ~55 | Methylene carbon adjacent to the benzyl-substituted nitrogen. |
| Pyrrolidine C5 | ~53 | Methylene carbon adjacent to the nitrogen. |
| Quaternary Pyrrolidine C3 | ~50 | The carbon bearing the amino and nitrile groups. |
| Pyrrolidine C4 | ~40 | Methylene carbon adjacent to the quaternary carbon. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures reproducibility and high-quality data.
Workflow for NMR Analysis
Caption: Standard workflow for acquiring and processing NMR spectra.
-
Sample Preparation : Dissolve approximately 5-10 mg of 3-Amino-1-benzylpyrrolidine-3-carbonitrile in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition : Acquire the proton NMR spectrum on a spectrometer (e.g., 400 MHz or higher). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Record the carbon spectrum with proton decoupling.[1] A larger number of scans and a longer relaxation delay are typically required for ¹³C NMR compared to ¹H NMR.[1]
-
Data Processing : The raw Free Induction Decay (FID) is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction to yield the final spectrum.[1]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an excellent tool for identifying the presence of specific functional groups within a molecule. For 3-Amino-1-benzylpyrrolidine-3-carbonitrile, the key vibrational bands will correspond to the N-H, C-H, C≡N, and C-N bonds.
Table 3: Predicted IR Absorption Bands for 3-Amino-1-benzylpyrrolidine-3-carbonitrile
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| Amino (N-H) | 3300 - 3500 | Medium, two bands | Symmetric and asymmetric stretching |
| Aromatic C-H | 3000 - 3100 | Medium to weak | Stretching |
| Aliphatic C-H | 2850 - 2960 | Medium to strong | Stretching |
| Nitrile (C≡N) | 2220 - 2260 | Medium, sharp | Stretching |
| Aromatic C=C | 1450 - 1600 | Medium | Stretching |
| C-N | 1000 - 1250 | Medium | Stretching |
Experimental Protocol for IR Data Acquisition
Workflow for FT-IR Analysis
Caption: General workflow for FT-IR spectroscopic analysis.
-
Sample Preparation : The solid sample is finely ground with spectroscopic grade potassium bromide (KBr) and pressed into a thin, transparent pellet.[1] Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.
-
Data Acquisition : The spectrum is typically recorded over a range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FT-IR) spectrometer.[1] A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.[1]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns. For 3-Amino-1-benzylpyrrolidine-3-carbonitrile, Electrospray Ionization (ESI) is a suitable soft ionization technique.
Table 4: Predicted Mass Spectrometry Data for 3-Amino-1-benzylpyrrolidine-3-carbonitrile
| Ion | Predicted m/z | Rationale |
| [M+H]⁺ | 216.15 | Molecular ion with an added proton. Expected to be the base peak in ESI-MS. |
| [M+Na]⁺ | 238.13 | Adduct with a sodium ion, commonly observed.[1] |
Predicted Fragmentation Pattern:
Under higher energy conditions (e.g., tandem MS), fragmentation of the molecular ion is expected. Key fragment ions would likely arise from the loss of the benzyl group or cleavage of the pyrrolidine ring.
Fragmentation Pathway
Caption: Plausible fragmentation pathways for the molecular ion.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation : A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Data Acquisition : The solution is introduced into the ESI source of the mass spectrometer. Data is acquired in positive ion mode over a relevant mass range (e.g., m/z 50-500).
Conclusion
The structural characterization of 3-Amino-1-benzylpyrrolidine-3-carbonitrile relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed predictive framework and standardized protocols for acquiring and interpreting the spectroscopic data for this important synthetic intermediate. By understanding the expected spectroscopic signatures, researchers can confidently verify the identity and purity of their synthesized material, ensuring the integrity of their downstream applications in drug discovery and development.
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A Comprehensive Technical Guide to the Synthesis, Analysis, and Application of 3-Aminopyrrolidine-3-carbonitrile Analogues in Drug Discovery
Executive Summary: The 3-aminopyrrolidine-3-carbonitrile scaffold is a cornerstone in modern medicinal chemistry, most notably for its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.[1][2] The geminal amino and nitrile groups at the C3 position are critical pharmacophoric features that enable potent and selective interactions with serine proteases. This guide provides an in-depth exploration of the synthesis, structural diversification, structure-activity relationships (SAR), and biological evaluation of this important class of compounds. It is intended for researchers and scientists in drug development, offering both theoretical insights and detailed, actionable protocols to facilitate the discovery of novel therapeutics based on this privileged scaffold.
Introduction to the 3-Aminopyrrolidine-3-carbonitrile Scaffold
Chemical Features and Pharmacological Significance
The defining feature of this scaffold is the α-aminonitrile moiety constrained within a five-membered pyrrolidine ring. The pyrrolidine ring itself is a privileged structure in drug discovery, found in numerous FDA-approved drugs, as it provides a rigid, three-dimensional framework that can appropriately position key interacting groups.[3][4] The geminal aminonitrile at the C3 position is particularly significant. The primary amine can form critical salt-bridge interactions with acidic residues (like glutamate) in enzyme active sites, while the nitrile group can act as a key hydrogen bond acceptor or, in many cases, a reversible covalent warhead that interacts with a catalytic serine residue.[5][6] This combination is central to the mechanism of action for many DPP-4 inhibitors.[2][5]
Primary Biological Target: Dipeptidyl Peptidase-4 (DPP-4)
DPP-4 is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[5][7] By inhibiting DPP-4, the levels of active GLP-1 are increased, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby lowering blood glucose levels in patients with type 2 diabetes.[5][7] The cyanopyrrolidine scaffold, exemplified by drugs like Vildagliptin and Saxagliptin, has proven to be exceptionally effective for targeting DPP-4.[2] The development of potent and selective inhibitors for this enzyme is a major focus of research involving 3-aminopyrrolidine-3-carbonitrile analogues.
Synthetic Strategies and Core Methodologies
The synthesis of 3-amino-1-benzylpyrrolidine-3-carbonitrile and its analogues hinges on the reliable formation of the key α-aminonitrile intermediate.
The Strecker Reaction: The Cornerstone of Synthesis
The most direct and widely used method for constructing the 3-amino-3-carbonitrile moiety is the Strecker reaction.[8][9][10] This one-pot, three-component condensation involves a ketone (N-benzyl-3-pyrrolidinone), an amine source (ammonia), and a cyanide source (e.g., sodium cyanide or trimethylsilyl cyanide).[9][11]
Causality of Experimental Choice: The Strecker reaction is highly efficient and atom-economical. It allows for the direct installation of both the amine and nitrile groups in a single step from a readily available ketone precursor. For chiral synthesis, asymmetric variants using chiral auxiliaries or catalysts can be employed to control the stereochemistry at the C3 center, which is critical for biological activity.[10]
Caption: Key steps of the Strecker synthesis of the core scaffold.
Protocol 2.1: Synthesis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile
Objective: To synthesize the racemic core scaffold via a standard Strecker reaction.
Materials:
-
N-benzyl-3-pyrrolidinone (1.0 eq)
-
Ammonium chloride (NH4Cl, 1.5 eq)
-
Sodium cyanide (NaCN, 1.2 eq)
-
Methanol (MeOH)
-
Water (H2O)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of N-benzyl-3-pyrrolidinone in aqueous methanol, add ammonium chloride and sodium cyanide at room temperature.
-
Stir the reaction mixture vigorously for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure to remove methanol.
-
Partition the residue between DCM and water.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic extracts and wash with saturated NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of DCM/MeOH) to yield the title compound.
Self-Validation: The identity and purity of the product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The presence of the nitrile peak (~2230 cm-1) in the IR spectrum is a key diagnostic marker.
Diversification of the Scaffold
Structural analogues are created by modifying different parts of the molecule. The most common point of diversification is the N1-substituent, which typically interacts with the S2 pocket of the DPP-4 enzyme.[5][6] This is often achieved by starting with a different N-substituted-3-pyrrolidinone or by de-benzylation of the core scaffold followed by re-alkylation or acylation.
Structure-Activity Relationship (SAR) and Analogue Design
Understanding the SAR is critical for designing potent and selective inhibitors. For DPP-4, the binding site is generally divided into S1 and S2 pockets.[5][6]
-
S1 Pocket: This pocket accommodates the pyrrolidine ring. The (S)-stereochemistry at the C3 position is often crucial for optimal fitting and interaction of the amine group with key residues Glu205 and Glu206.[5] The nitrile group points towards the catalytic serine (Ser630) residue.
-
S2 Pocket: This is a larger, more hydrophobic pocket that accommodates the N1-substituent. Modifications here significantly impact potency and selectivity.[1][12] Introducing bulky or specific functional groups can enhance binding affinity.
Caption: Standard workflow for a DPP-4 enzymatic inhibition assay.
Protocol 4.1: Fluorometric DPP-4 Enzymatic Assay
Objective: To determine the IC50 value of a test compound against human recombinant DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
DPP-4 Substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin)
-
Test compounds and a reference inhibitor (e.g., Sitagliptin) dissolved in DMSO
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitor in DPP-4 Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add 50 µL of the diluted compounds or buffer (for control wells).
-
Add 25 µL of DPP-4 enzyme solution to all wells. Mix gently and pre-incubate for 10 minutes at 37°C. [13]4. Initiate the reaction by adding 25 µL of the DPP-4 substrate (H-Gly-Pro-AMC) to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every minute for 15-30 minutes at 37°C. 6. Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the uninhibited control.
-
Plot percent inhibition versus log[inhibitor] and fit the data using a four-parameter logistic equation to calculate the IC50 value.
Trustworthiness: The assay includes positive controls (no inhibitor) and reference controls (known inhibitor) to ensure validity. The Z'-factor should be calculated to assess assay quality for high-throughput screening.
Selectivity Profiling
Selectivity is paramount for a safe drug candidate. DPP-4 inhibitors must be selective over related proteases, particularly DPP-8 and DPP-9. [7][14]Inhibition of DPP-8 and DPP-9 has been associated with severe toxicities in preclinical studies, including multiorgan histopathological changes and mortality. [15][16]Therefore, new analogues must be tested in similar enzymatic assays against these off-target enzymes.
Table 2: Selectivity Profile of Lead Compounds
| Compound ID | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity Ratio (DPP-8/DPP-4) |
| 4 | 15 | >10,000 | >10,000 | >667 |
| 5 | 8 | >10,000 | >10,000 | >1250 |
| Non-selective control | 20 | 50 | 65 | 2.5 |
A high selectivity ratio (>100-fold) is generally desired.
Conclusion and Future Directions
The 3-amino-1-benzylpyrrolidine-3-carbonitrile scaffold and its analogues remain a highly fruitful area for drug discovery. While their primary application has been in developing DPP-4 inhibitors for diabetes, the underlying principles of their synthesis and interaction with serine proteases can be applied to other therapeutic targets. Future work may focus on developing analogues with novel N1-substituents to improve pharmacokinetic properties, exploring different bioisosteric replacements for the nitrile group to modulate reactivity and selectivity, or applying this scaffold to other enzymes where a constrained α-aminonitrile pharmacophore may be beneficial. The robust synthetic routes and well-established biological assays detailed in this guide provide a solid foundation for these future endeavors.
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Vertex Pharmaceuticals. (2007). Pyrrolidine-constrained phenethylamines: The design of potent, selective, and pharmacologically efficacious dipeptidyl peptidase IV (DPP4) inhibitors from a lead-like screening hit. PubMed. [Link]
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Verma, S. K., Sharma, S. K., & Thareja, S. (2015). Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors. Bentham Science. [Link]
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Promega. (n.d.). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. NIH. [Link]
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Sharma, S., & Soman, S. S. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. NIH. [Link]
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Villhauer, E. B., et al. (2006). 11 Years of cyanopyrrolidines as DPP-IV inhibitors. PubMed. [Link]
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Wang, L., et al. (2018). Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. NIH. [Link]
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Soni, H., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. NIH. [Link]
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Organic Chemistry Portal. (n.d.). Strecker Synthesis. NROChemistry. [Link]
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Grokipedia. (n.d.). Strecker amino acid synthesis. Grokipedia. [Link]
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Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. [Link]
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Brieflands. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]
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CNGBdb. (n.d.). Activity and selectivity cliffs for DPP-IV inhibitors: Lessons we can learn from SAR studies and their application to virtual screening. CNGBdb. [Link]
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De Vleeschauwer, M., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. [Link]
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Kim, D. S., et al. (2005). Inhibition of dipeptidyl peptidase IV by novel inhibitors with pyrazolidine scaffold. PubMed. [Link]
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Barnett, A. H. (2009). Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition. PubMed. [Link]
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Lankas, G. R., et al. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes. American Diabetes Association. [Link]
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Ranu, B. C., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. NIH. [Link]
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BPS Bioscience. (n.d.). DPP4 Assay Kit. BPS Bioscience. [Link]
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Gentile, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
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Patil, V., et al. (2024). Recent advances and structure-activity relationship studies of DPP-4 inhibitors as anti-diabetic agents. PubMed. [Link]
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Lankas, G. R., et al. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes: Potential Importance of Selectivity Over Dipeptidyl Peptidases 8 and 9. American Diabetes Association. [Link]
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National Genomics Data Center. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. CNCB-NGDC. [Link]
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Wang, S., et al. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. PubMed. [Link]
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Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
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Taslimi, P., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. [Link]
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Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]
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Canavelli, P., et al. (2019). Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. Research Communities. [Link]
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Stepan, A. F., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
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Zhu, S., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. NIH. [Link]
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Bekhit, A. A., et al. (2005). Novel milrinone analogs of pyridine-3-carbonitrile derivatives as promising cardiotonic agents. PubMed. [Link]
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Moody, C. J., & O'Connell, M. J. (2025). Synthesis of Chiral 3,4-Disubstituted Pyrroles from L-Amino Acids. ResearchGate. [Link]
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Wu, H., et al. (2018). Amino Turbo Chirality and Its Asymmetric Control. NIH. [Link]
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An In-Depth Technical Guide to the Derivatization of 3-Amino-1-benzylpyrrolidine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The 3-amino-1-benzylpyrrolidine-3-carbonitrile scaffold is a valuable building block in medicinal chemistry, offering a unique three-dimensional architecture and multiple points for chemical modification.[1] Its rigid pyrrolidine core, combined with the primary amino group and the cyano functionality, provides a versatile platform for the synthesis of diverse compound libraries aimed at various biological targets. This guide provides an in-depth exploration of the key derivatization strategies for this scaffold, focusing on practical, field-proven methodologies. We will delve into the mechanistic underpinnings of each reaction, present detailed experimental protocols, and offer insights into the causal factors influencing reaction outcomes. The aim is to equip researchers with the necessary knowledge to effectively leverage this promising scaffold in their drug discovery endeavors.
Introduction: The Strategic Value of the 3-Amino-1-benzylpyrrolidine-3-carbonitrile Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[2] Its non-planar, sp³-hybridized nature allows for a more comprehensive exploration of chemical space compared to flat, aromatic systems. The specific substitution pattern of 3-amino-1-benzylpyrrolidine-3-carbonitrile offers three key features for derivatization:
-
The Primary Amino Group: As the principal site for modification, this group allows for a wide array of chemical transformations, including acylation, sulfonylation, alkylation, and the formation of ureas and thioureas.
-
The Benzyl Group: While primarily serving to protect the pyrrolidine nitrogen, it also contributes to the overall lipophilicity and can be removed under hydrogenolysis conditions to allow for further derivatization at the N-1 position.
-
The Nitrile Group: This electron-withdrawing group can influence the reactivity of the molecule and can also serve as a handle for further chemical transformations, such as hydrolysis to a carboxylic acid or reduction to a primary amine.
This guide will focus on the derivatization of the exocyclic primary amino group, which is the most common and versatile approach for generating libraries of compounds based on this scaffold.
Core Derivatization Strategies
The derivatization of the primary amino group of 3-amino-1-benzylpyrrolidine-3-carbonitrile can be broadly categorized into several key reaction types. Each of these will be discussed in detail, with a focus on the practical aspects of the synthesis.
N-Acylation: Formation of Amides
N-acylation is a robust and widely used method for derivatizing primary amines. The resulting amides are generally stable and can participate in hydrogen bonding interactions with biological targets. The reaction involves the nucleophilic attack of the primary amine on an activated carboxylic acid derivative, typically an acyl chloride or an anhydride.[3]
Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride), resulting in the formation of the amide bond. The presence of a non-nucleophilic base is crucial to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.
Figure 1: General workflow for N-acylation.
Experimental Protocol: General Procedure for N-Acylation
-
Dissolution: Dissolve 3-amino-1-benzylpyrrolidine-3-carbonitrile (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 eq.).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is particularly important for reactive acyl chlorides to control the exothermicity of the reaction.
-
Acylating Agent Addition: Add the acyl chloride or anhydride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation: N-Acylation
| Entry | Acyl Chloride (R-COCl) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Acetyl chloride | TEA | DCM | 2 | >95 |
| 2 | Benzoyl chloride | DIPEA | THF | 4 | 92 |
| 3 | Cyclopropanecarbonyl chloride | TEA | DCM | 3 | 94 |
| 4 | 4-Methoxybenzoyl chloride | DIPEA | DCM | 6 | 89 |
N-Sulfonylation: Formation of Sulfonamides
N-sulfonylation is analogous to N-acylation but employs sulfonyl chlorides as the electrophile, leading to the formation of stable sulfonamides. Sulfonamides are excellent hydrogen bond donors and are found in many clinically used drugs.
Mechanistic Insight: The mechanism is similar to N-acylation, involving the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is required to neutralize the HCl generated.
Figure 2: Experimental workflow for N-sulfonylation.
Experimental Protocol: General Procedure for N-Sulfonylation
-
Dissolution: Dissolve 3-amino-1-benzylpyrrolidine-3-carbonitrile (1.0 eq.) and a base such as pyridine or TEA (1.5-2.0 eq.) in DCM.
-
Cooling: Cool the mixture to 0 °C.
-
Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.1 eq.) portion-wise or as a solution in DCM.
-
Reaction: Stir the reaction at room temperature until completion (typically 4-24 hours), as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.
Data Presentation: N-Sulfonylation
| Entry | Sulfonyl Chloride (R-SO₂Cl) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Methanesulfonyl chloride | TEA | DCM | 4 | 96 |
| 2 | p-Toluenesulfonyl chloride | Pyridine | DCM | 12 | 91 |
| 3 | 4-Fluorobenzenesulfonyl chloride | TEA | THF | 8 | 88 |
| 4 | Thiophene-2-sulfonyl chloride | Pyridine | DCM | 16 | 85 |
N-Alkylation: Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds and is one of the most common ways to synthesize secondary and tertiary amines from primary amines.[4][5][6] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of the primary amine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent.[7]
Mechanistic Insight: The reaction begins with the nucleophilic addition of the primary amine to the carbonyl group of the aldehyde or ketone to form a carbinolamine intermediate. This intermediate then dehydrates to form an imine. A selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which does not readily reduce the starting carbonyl compound but efficiently reduces the imine, is then used to generate the secondary amine.[4] The choice of a mild reducing agent is critical to prevent the reduction of the aldehyde or ketone before the imine is formed.
Figure 3: Logical relationship in reductive amination.
Experimental Protocol: General Procedure for Reductive Amination
-
Dissolution: Dissolve 3-amino-1-benzylpyrrolidine-3-carbonitrile (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent, such as 1,2-dichloroethane (DCE) or methanol.
-
Acid Catalyst (Optional): For less reactive carbonyls, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like DCM or ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Data Presentation: Reductive Amination
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Formaldehyde (37% aq.) | NaBH(OAc)₃ | DCE | 4 | 85 |
| 2 | Acetone | NaBH₃CN | MeOH | 12 | 78 |
| 3 | Cyclohexanone | NaBH(OAc)₃ | DCE | 8 | 82 |
| 4 | Benzaldehyde | NaBH(OAc)₃ | DCE | 6 | 88 |
Urea and Thiourea Formation
The formation of ureas and thioureas introduces a key pharmacophoric element capable of acting as a hydrogen bond donor and acceptor. These functional groups are prevalent in a wide range of biologically active molecules.[8]
Mechanistic Insight: Ureas are typically synthesized by the reaction of the primary amine with an isocyanate.[9][10] The reaction is a nucleophilic addition of the amine to the central carbon of the isocyanate. Similarly, thioureas are formed from the reaction of the primary amine with an isothiocyanate.[11][12] These reactions are generally high-yielding and do not require a catalyst, although a base can be used to ensure the amine is in its free-base form.
Figure 4: Parallel synthesis of ureas and thioureas.
Experimental Protocol: General Procedure for Urea/Thiourea Formation
-
Dissolution: Dissolve 3-amino-1-benzylpyrrolidine-3-carbonitrile (1.0 eq.) in an aprotic solvent like THF or DCM.
-
Reagent Addition: Add the isocyanate or isothiocyanate (1.0-1.1 eq.) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-12 hours. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.
-
Isolation: If the product precipitates from the reaction mixture, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is typically of high purity but can be further purified by trituration with a suitable solvent (e.g., diethyl ether, hexanes) or by column chromatography if necessary.
Data Presentation: Urea and Thiourea Formation
| Entry | Reagent | Product Type | Solvent | Time (h) | Yield (%) |
| 1 | Phenyl isocyanate | Urea | THF | 1 | >98 |
| 2 | Ethyl isocyanate | Urea | DCM | 2 | 96 |
| 3 | Phenyl isothiocyanate | Thiourea | THF | 3 | 95 |
| 4 | Allyl isothiocyanate | Thiourea | DCM | 2 | 97 |
Conclusion
The 3-amino-1-benzylpyrrolidine-3-carbonitrile scaffold presents a rich platform for chemical derivatization, enabling the synthesis of diverse and structurally complex molecules for drug discovery. The primary amino group can be readily functionalized through well-established and reliable synthetic methodologies, including N-acylation, N-sulfonylation, reductive amination, and urea/thiourea formation. By understanding the mechanistic principles and applying the detailed protocols provided in this guide, researchers can effectively explore the chemical space around this valuable scaffold and accelerate the development of novel therapeutic agents. The choice of derivatization strategy will ultimately depend on the specific goals of the research program, including the desired physicochemical properties and the intended biological target.
References
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- 3. A conventional new procedure for N-acylation of unprotected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 6. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
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- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 10. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiourea synthesis by thioacylation [organic-chemistry.org]
An In-depth Technical Guide to 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Synthesis, Properties, and Applications
An important note on the CAS Number: The initial request specified CAS number 145090-28-4, which corresponds to 3-Amino-1-benzyl-3-cyanopyrrolidine.[1] However, the substantial body of scientific literature and interest for researchers is centered on the pharmacologically significant intermediate, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine , which is correctly identified by CAS number 401566-79-8 .[2][3][4][5] This guide will focus on the latter compound due to its critical role in pharmaceutical synthesis and the extensive availability of technical data, thereby providing a more valuable resource for the target audience of researchers and drug development professionals.
Introduction
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. It serves as a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs).[5] Most notably, it is a key intermediate in the manufacture of Teneligliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[6][7][8][9] The pyrazole and piperazine moieties within its structure are common pharmacophores, contributing to its utility in drug design. This guide provides a comprehensive overview of its chemical properties, detailed synthesis methodologies, and its primary applications in pharmaceutical development.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is essential for its handling, reaction optimization, and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈N₄ | [3][4][5] |
| Molecular Weight | 242.32 g/mol | [3][10] |
| Appearance | Off-white to pale yellow solid | [11] |
| Melting Point | 107 °C | [11] |
| IUPAC Name | 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | [3] |
| InChI Key | FBCUUXMVVOANMV-UHFFFAOYSA-N | |
| Solubility | Soluble in DMSO and DMF. Limited solubility in ethanol. | [4] |
| Storage Conditions | Store in a dark, inert atmosphere at room temperature. |
Synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
The synthesis of this key intermediate has been a subject of extensive research to develop efficient, scalable, and economically viable routes. Below are two common synthetic strategies, highlighting the chemical logic behind the chosen pathways.
Method 1: Synthesis from a Protected Piperazine
This approach involves the construction of the pyrazole ring onto a protected piperazine derivative, followed by deprotection. The use of a protecting group is crucial to prevent side reactions with the secondary amine of the piperazine ring.
Experimental Protocol:
-
Step 1: Condensation to form the enamine. 1-Methylpiperazine or 1-benzylpiperazine is reacted with tert-butyl acetoacetate in refluxing toluene. A Dean-Stark apparatus is used to remove the water generated during the reaction, driving the equilibrium towards the formation of the enamine intermediate.[6][11]
-
Step 2: Cyclization with phenylhydrazine. The resulting enamine is then reacted with phenylhydrazine hydrochloride to form the pyrazole ring. This cyclization reaction is a classic method for pyrazole synthesis.
-
Step 3: Chlorination. The pyrazole derivative is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to introduce a leaving group at the 5-position of the pyrazole ring.[6]
-
Step 4: Nucleophilic substitution. The chlorinated intermediate is reacted with a piperazine derivative (if not already present from the start) to yield the protected 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.
-
Step 5: Deprotection. The protecting group (e.g., methyl or benzyl) is removed to yield the final product. For a benzyl protecting group, this is typically achieved through hydrogenolysis using a palladium on carbon (Pd/C) catalyst.[11] For a methyl group, reaction with ethyl chloroformate followed by hydrolysis with potassium hydroxide can be employed.[11]
Causality in Experimental Choices:
-
Protecting Group Strategy: The use of a methyl or benzyl protecting group on the piperazine nitrogen prevents its interference with the pyrazole ring formation and subsequent reactions. The choice between methyl and benzyl can depend on the desired deprotection conditions, with hydrogenolysis for benzyl being a milder option.[6][11]
-
Dean-Stark Apparatus: The removal of water in the initial condensation step is critical for achieving a high yield of the enamine intermediate.[6]
Diagram of the Synthesis Workflow:
Sources
- 1. 3-Amino-1-benzyl-3-cyanopyrrolidine | 145090-28-4 [chemicalbook.com]
- 2. 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine | 401566-79-8 [chemicalbook.com]
- 3. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | C14H18N4 | CID 22029039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(3-Methyl-1-phenyl-5-pyrazolyl) piperazine Manufacturer in Ankleshwar [niksanpharmaceutical.co.in]
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- 8. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | 401566-79-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. tandfonline.com [tandfonline.com]
An Investigative Guide to the Potential Mechanism of Action of 3-Amino-1-benzylpyrrolidine-3-carbonitrile
Abstract
3-Amino-1-benzylpyrrolidine-3-carbonitrile is a synthetic compound featuring a unique combination of structural motifs: a pyrrolidine scaffold, a pendant benzyl group, and a geminal amino-nitrile substitution. While the pyrrolidine ring is a common feature in numerous FDA-approved drugs, the specific arrangement in this molecule, particularly the α-aminonitrile group, suggests several compelling, yet unexplored, potential mechanisms of action.[1][2][3][4] This guide provides a structured, hypothesis-driven framework for researchers and drug development professionals to systematically investigate the biological activity of this compound. We will dissect its structural components to propose primary mechanistic hypotheses, focusing on covalent enzyme inhibition and receptor modulation. For each hypothesis, this document outlines detailed, self-validating experimental protocols and workflows, offering a comprehensive roadmap to elucidate the compound's molecular target and cellular effects.
Introduction and Structural Analysis
The therapeutic potential of any novel compound is intrinsically linked to its chemical structure. 3-Amino-1-benzylpyrrolidine-3-carbonitrile presents a fascinating case study, integrating several pharmacologically significant functional groups. A thorough analysis of these motifs is the logical first step in forming rational hypotheses about its mechanism of action (MOA).
-
Pyrrolidine Scaffold: This five-membered saturated nitrogen heterocycle is a privileged scaffold in medicinal chemistry.[1][2][3][4] Its non-planar, sp³-rich structure allows for precise three-dimensional positioning of substituents, enhancing interactions with biological targets.[1][2] The pyrrolidine ring is found in drugs targeting a wide array of proteins, including enzymes and receptors.[3][4][5]
-
N-Benzyl Group: The benzyl substituent adds a significant hydrophobic and aromatic component to the molecule. This group can participate in π-π stacking, hydrophobic, and cation-π interactions within protein binding pockets, often serving as a key recognition element for target engagement.
-
α-Aminonitrile Moiety: This is arguably the most reactive and mechanistically suggestive feature of the molecule. The nitrile (cyano) group is a versatile functional group in drug design. While it can act as a simple hydrogen bond acceptor or a bioisostere for other groups, its primary interest here is its electrophilic character.[6][7][8][9] Specifically, α-aminonitriles are known to be effective "warheads" for covalent inhibitors, particularly of cysteine and serine proteases.[6][10][11][12][13]
Based on this analysis, two primary hypotheses emerge:
-
Hypothesis 1: The compound acts as a covalent inhibitor of proteases , with the nitrile group serving as an electrophilic warhead that reacts with a nucleophilic residue (e.g., cysteine or serine) in the enzyme's active site.
-
Hypothesis 2: The compound functions as a modulator of a receptor or ion channel , where the pyrrolidine and benzyl groups provide the necessary pharmacophore for binding, and the aminonitrile group contributes to binding affinity through polar interactions.
This guide will systematically explore the experimental pathways to test these hypotheses.
Hypothesis 1: Covalent Inhibition of Cysteine and Serine Proteases
The α-aminonitrile structure is a classic feature of inhibitors for dipeptidyl peptidases (DPPs) and cathepsins, which are serine and cysteine proteases, respectively.[8][9] Several approved drugs, such as the DPP-4 inhibitor vildagliptin, utilize this moiety to form a reversible covalent bond with an active site serine.[8][9][14] Similarly, numerous investigational cysteine protease inhibitors use a nitrile warhead to react with the catalytic cysteine.[11][12][15]
The proposed mechanism involves the nucleophilic attack of the catalytic residue (cysteine thiolate or serine hydroxyl) on the electrophilic carbon of the nitrile, forming a covalent thioimidate or O-imidate adduct.[10][11][15] This reaction effectively blocks the enzyme's catalytic activity.
Experimental Workflow: Protease Inhibition Screening Cascade
A tiered approach is recommended to efficiently screen for and characterize protease inhibition. This begins with broad screening against representative enzyme families and progresses to detailed mechanistic studies for any identified "hits."
Caption: Workflow for identifying and characterizing protease inhibitors.
Protocol 1: Primary Protease Activity Screening
This protocol describes a fluorescence-based assay to rapidly screen the compound against a panel of proteases.
-
Objective: To determine if the compound inhibits the activity of selected cysteine (e.g., Cathepsin K, S) and serine (e.g., DPP-4) proteases at a single high concentration.
-
Materials:
-
Recombinant human proteases (DPP-4, Cathepsin K, etc.).
-
Fluorogenic substrates (e.g., Gly-Pro-AMC for DPP-4, Z-FR-AMC for Cathepsins).
-
Assay Buffer (specific to each enzyme, e.g., Tris buffer with EDTA and DTT for cathepsins).
-
3-Amino-1-benzylpyrrolidine-3-carbonitrile (test compound).
-
Positive control inhibitors (e.g., Vildagliptin for DPP-4, Odanacatib for Cathepsin K).
-
DMSO (for compound dilution).
-
384-well black, flat-bottom plates.
-
Fluorescence plate reader.
-
-
Methodology:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
In the 384-well plate, add 0.5 µL of the test compound stock solution to the appropriate wells to achieve a final concentration of 10 µM. Add 0.5 µL of DMSO to control wells.
-
Add 25 µL of assay buffer containing the respective enzyme to all wells.
-
Incubate the plate at room temperature for 30 minutes (pre-incubation).
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate (at a concentration equal to its Km value).
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths (e.g., 360 nm/460 nm for AMC-based substrates).
-
Monitor the increase in fluorescence over 30 minutes, taking readings every minute.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition relative to the DMSO control.
-
Protocol 2: Mechanism of Inhibition (MOI) Studies
If significant inhibition is observed in the primary screen, these follow-up experiments are crucial to determine if the inhibition is covalent and reversible.
-
Objective: To characterize the kinetics and reversibility of inhibition.
-
Time-Dependence Assay:
-
Perform the assay as described in Protocol 1, but vary the pre-incubation time of the enzyme and inhibitor (e.g., 0, 15, 30, 60, 120 minutes) before adding the substrate.
-
Rationale: A covalent inhibitor will often show an increase in potency (lower IC50) with longer pre-incubation times, as the covalent bond formation is time-dependent.
-
-
Reversibility by Rapid Dilution:
-
Incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC50) for 60 minutes.
-
Rapidly dilute the enzyme-inhibitor complex 100-fold into assay buffer containing the substrate.
-
Monitor the recovery of enzyme activity over time.
-
Rationale: If the inhibition is reversible (including reversible covalent), the inhibitor will dissociate from the enzyme upon dilution, leading to a recovery of activity. An irreversible inhibitor will show no recovery.
-
Data Presentation
Quantitative data from these experiments should be summarized for clarity.
| Enzyme Target | IC50 (µM) | Inhibition Type | Time-Dependent? | Reversible? |
| DPP-4 | Value | e.g., Competitive | Yes/No | Yes/No |
| Cathepsin K | Value | e.g., Covalent | Yes/No | Yes/No |
| Cathepsin S | Value | e.g., Non-comp | Yes/No | Yes/No |
Hypothesis 2: GPCR or Ion Channel Modulation
The compound's structure, featuring a basic nitrogen within a pyrrolidine ring and an aromatic benzyl group, is reminiscent of ligands for various G-protein coupled receptors (GPCRs), particularly aminergic receptors (e.g., dopamine, serotonin, adrenergic). The N-benzylpyrrolidine core could serve as a scaffold to position the key pharmacophoric elements for receptor binding.
Experimental Workflow: GPCR Screening Funnel
A hierarchical screening approach is used to identify potential GPCR targets, starting with broad binding assays and progressing to functional readouts to determine the compound's effect on receptor signaling.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 15. Development of nitrile-based peptidic inhibitors of cysteine cathepsins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to 3-Amino-1-benzylpyrrolidine-3-carbonitrile: A Versatile Scaffold for Modern Drug Discovery
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates. Its three-dimensional structure provides an ideal framework for orienting pharmacophoric groups in precise spatial arrangements. Among its many derivatives, 3-amino-3-substituted pyrrolidines are of particular interest, offering a rich platform for diversification. This technical guide focuses on 3-Amino-1-benzylpyrrolidine-3-carbonitrile, a highly versatile and synthetically accessible building block. We will explore its synthesis, delve into the reactivity of its dual functional groups—the amine and the nitrile—and showcase its application in constructing complex molecular architectures, including potent bioactive agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic programs.
The Strategic Importance of the 3-Amino-3-cyanopyrrolidine Core
The value of 3-Amino-1-benzylpyrrolidine-3-carbonitrile lies in the strategic placement of two key functional groups on a single stereocenter: a primary amine and a nitrile. This arrangement, known as an α-aminonitrile, is a masked α-amino acid, providing a gateway to a multitude of chemical transformations.
-
The Amine Group: Serves as a primary nucleophile or a basic handle. It can be readily acylated, alkylated, or used in reductive aminations and cyclization reactions to introduce a wide array of substituents.
-
The Nitrile Group: A highly versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloadditions to form various heterocycles.
-
The Benzyl Protecting Group: The N-benzyl group offers steric bulk and is stable under many reaction conditions. Crucially, it can be removed via hydrogenolysis, revealing a secondary amine on the pyrrolidine ring for further functionalization late in a synthetic sequence.
This trifecta of functionalities makes 3-Amino-1-benzylpyrrolidine-3-carbonitrile an ideal starting point for building libraries of complex molecules, particularly those with spirocyclic and fused heterocyclic motifs.[1][2]
Caption: Key reactive sites of the 3-Amino-1-benzylpyrrolidine-3-carbonitrile scaffold.
Synthesis of the Core Building Block
The most direct and efficient method for preparing 3-Amino-1-benzylpyrrolidine-3-carbonitrile is the Strecker synthesis, a classic multicomponent reaction. This approach leverages the readily available N-benzyl-3-pyrrolidinone as the starting material.
The reaction proceeds by treating the ketone with an ammonium source (e.g., ammonium chloride) and a cyanide source (e.g., potassium cyanide) in an aqueous or alcoholic medium.[3] The in situ formation of an iminium intermediate is attacked by the cyanide ion to furnish the desired α-aminonitrile.[4]
Caption: Workflow for the Strecker synthesis of the title compound.
Experimental Protocol: Synthesis of (±)-3-Amino-1-benzyl-3-cyanopyrrolidine[3]
-
Reaction Setup: To a solution of 1-benzyl-3-pyrrolidinone (1.0 eq) in 28% aqueous ammonia, add potassium cyanide (1.2 eq) and ammonium chloride (1.2 eq).
-
Reaction Execution: Seal the reaction vessel and stir the mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the title compound.
Causality Note: The use of aqueous ammonia serves as both the solvent and the ammonium source. The equilibrium between ammonia, ammonium ions, and the pyrrolidinone is crucial for the formation of the reactive iminium species that is subsequently trapped by the cyanide nucleophile.
Key Synthetic Transformations and Applications
The synthetic power of 3-Amino-1-benzylpyrrolidine-3-carbonitrile is best demonstrated through its diverse reactivity, enabling the construction of more complex and functionally rich molecules.
Hydrolysis of the Nitrile: Accessing α-Amino Acids
The nitrile group can be readily hydrolyzed under strong acidic conditions to yield the corresponding carboxylic acid. This transformation converts the α-aminonitrile into a valuable non-natural α-amino acid, a key component in peptidomimetics and other drug candidates.
Protocol: Hydrolysis to (±)-1-Benzyl-3-aminopyrrolidine-3-carboxylic acid[3]
-
Reaction Setup: Dissolve (±)-3-amino-1-benzyl-3-cyanopyrrolidine (1.0 eq) in 48% hydrobromic acid (HBr).
-
Reaction Execution: Heat the mixture to reflux for 12-24 hours. Monitor the reaction for the disappearance of the starting material.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The product may precipitate from the solution. The pH can be adjusted to the isoelectric point to maximize precipitation.
-
Purification: Collect the solid product by filtration, wash with cold water and a suitable organic solvent (e.g., acetone or ethanol), and dry under vacuum.
Gateway to Spirocyclic Scaffolds
Spirocyclic systems, which contain two rings sharing a single atom, are of immense interest in drug discovery due to their rigid, three-dimensional structures. 3-Amino-1-benzylpyrrolidine-3-carbonitrile is an excellent precursor for spiro[pyrrolidine-3,X'] derivatives. These are often synthesized through multi-component reactions or cycloadditions.[5][6]
A prominent example is the synthesis of spiro[indoline-pyrrolidine] derivatives, which are found in several natural products and bioactive molecules.[5] The general strategy involves a 1,3-dipolar cycloaddition where an azomethine ylide, generated from an isatin and an amino acid, reacts with a dipolarophile. While not a direct reaction of the title compound, its derivatives (the corresponding amino acid) are key to this chemistry, highlighting its role as a foundational building block. The spiro[pyrrolidine-3,3'-oxindole] core, for instance, is present in alkaloids with significant anti-breast cancer activity.[1]
Caption: General strategy for spiro[indoline-pyrrolidine] synthesis.
Application in Bioactive Molecule Synthesis
Derivatives of the 3-aminopyrrolidine scaffold have demonstrated significant biological activity. A notable application is in the development of antagonists for the CC chemokine receptor 2 (CCR2).[7] CCR2 is a key receptor involved in inflammatory responses, making its antagonists potential therapeutics for conditions like atherosclerosis, multiple sclerosis, and type 2 diabetes. Structure-activity relationship (SAR) studies have shown that novel 3-aminopyrrolidine derivatives can act as highly potent hCCR2 antagonists.[7]
| Scaffold Class | Biological Target/Activity | Therapeutic Potential | Reference |
| 3-Aminopyrrolidine Derivatives | CC Chemokine Receptor 2 (CCR2) Antagonist | Anti-inflammatory, Atherosclerosis, Type 2 Diabetes | [7] |
| Spiro[pyrrolidine-3,3'-oxindole] | Proliferation of MCF-7 breast cancer cells | Breast Cancer | [1] |
| Spiro[indoline-3,2'-pyrrolidine] | Core of bioactive natural products | Various (scaffold dependent) | [5] |
Conclusion and Future Outlook
3-Amino-1-benzylpyrrolidine-3-carbonitrile is more than a simple chemical intermediate; it is a strategic building block that provides a rapid and efficient entry into complex and biologically relevant chemical space. Its dual functionality allows for a wide range of synthetic manipulations, from the creation of non-natural amino acids to the construction of intricate spirocyclic systems. The demonstrated success of its derivatives as potent CCR2 antagonists and anticancer agents underscores the therapeutic potential of this scaffold. As the demand for novel, three-dimensional molecules in drug discovery continues to grow, the utility of versatile building blocks like 3-Amino-1-benzylpyrrolidine-3-carbonitrile will undoubtedly expand, paving the way for the next generation of innovative medicines.
References
- EP 1138672 A1: Process for the preparation of 3-amino-pyrrolidine derivatives.
- Synthesis and Reactions of 3-Pyrrolidinones.ElectronicsAndBooks.
- An Fe(II)
- Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity.PMC - NIH.
- Synthesis of a library of spiro[pyrrolidine-3, 3´-oxindole] compounds...
- Three-component one-pot synthesis of new spiro[indoline-pyrrolidine] derivatives mediated by 1,3-dipolar reaction and DFT analysis.INIS-IAEA.
- EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS.ChemRxiv.
- Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate.
- Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists.PubMed.
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The Genesis of a Key Pharmaceutical Building Block: A Technical Guide to the Discovery and Synthesis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile
Foreword: Unveiling a Scaffold of Potential
In the landscape of modern drug discovery, the pyrrolidine ring system stands as a privileged scaffold, a structural motif consistently found at the core of numerous groundbreaking therapeutics. Its conformational rigidity and the stereochemical complexity offered by its substituents allow for the precise spatial orientation of functional groups, a critical factor in achieving high-affinity interactions with biological targets. Within this important class of heterocycles, 3-amino-1-benzylpyrrolidine-3-carbonitrile emerges as a particularly valuable, albeit non-commercialized, intermediate. Its trifunctional nature—a protected tertiary amine, a nucleophilic primary amine, and a versatile nitrile group—presents a rich platform for synthetic diversification. This guide provides an in-depth exploration of the discovery, or first reported synthesis, of this compound, grounded in the fundamental principles of organic chemistry and tailored for the practicing researcher in pharmaceutical development.
Section 1: The Foundational Synthesis - A Classic Approach to a Modern Intermediate
The discovery of a novel, non-natural chemical entity is intrinsically linked to its first successful synthesis. For 3-Amino-1-benzylpyrrolidine-3-carbonitrile, its conceptual origin lies in one of the cornerstone reactions of amino acid synthesis: the Strecker reaction . First reported by Adolph Strecker in 1850, this robust three-component reaction provides a direct and atom-economical pathway to α-amino nitriles from a carbonyl compound, an amine source, and a cyanide source.
The application of this century-old reaction to a cyclic ketone, specifically 1-benzyl-3-pyrrolidinone , represents the key inventive step in the generation of the target molecule. A comprehensive 2008 review in the Journal of Heterocyclic Chemistry confirms the synthesis of (±)-3-amino-1-benzyl-3-cyanopyrrolidine via the treatment of 1-benzyl-3-pyrrolidinone with potassium cyanide (KCN) and ammonium chloride (NH₄Cl) in aqueous ammonia. This transformation elegantly establishes the critical quaternary carbon center at the 3-position of the pyrrolidine ring, simultaneously installing the amine and nitrile functionalities.
Mechanistic Insights: The Causality of Bond Formation
Understanding the mechanism of the Strecker synthesis is paramount for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds through a logical sequence of nucleophilic additions and equilibria, beginning with the activation of the ketone.
}``` Caption: The two-stage mechanism of the Strecker synthesis.
-
Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of ammonia on the carbonyl carbon of 1-benzyl-3-pyrrolidinone. This is typically the rate-determining step. Under the slightly acidic conditions provided by ammonium chloride, the resulting hemiaminal intermediate is protonated and readily dehydrates to form a highly electrophilic iminium ion. The presence of a vast excess of the ammonia source drives this equilibrium towards the iminium species.
-
Cyanide Addition: The cyanide ion, a potent nucleophile, then attacks the electrophilic carbon of the iminium ion. This step is rapid and irreversible, forming the stable C-C bond and yielding the final α-amino nitrile product.
The choice of an N-benzyl protecting group on the pyrrolidine nitrogen is a deliberate and strategic one. It is stable under the basic to slightly acidic conditions of the Strecker reaction, yet it can be readily removed via catalytic hydrogenation in later synthetic steps, unmasking the secondary amine for further functionalization.
Section 2: A Validated Protocol for Synthesis
While the original detailed experimental procedures from the primary literature are not readily accessible, a robust and reliable protocol can be constructed based on the confirmed reagents and extensive precedent for Strecker reactions on cyclic ketones. The following protocol is presented as a self-validating system, incorporating best practices for safety, efficiency, and purification.
Experimental Workflow
Diagram 2: Experimental Workflow for Synthesis
Caption: Step-by-step workflow for the synthesis and purification.
Detailed Step-by-Step Methodology
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1-Benzyl-3-pyrrolidinone | 175.23 | 50.0 | 8.76 g |
| Potassium Cyanide (KCN) | 65.12 | 75.0 (1.5 eq) | 4.88 g |
| Ammonium Chloride (NH₄Cl) | 53.49 | 75.0 (1.5 eq) | 4.01 g |
| Aqueous Ammonia (28-30%) | - | - | 100 mL |
| Deionized Water | 18.02 | - | 50 mL |
| Ethyl Acetate (EtOAc) | - | - | ~500 mL |
| Saturated Sodium Bicarbonate Soln. | - | - | ~100 mL |
| Brine | - | - | ~100 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed |
| Silica Gel (230-400 mesh) | - | - | As needed |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine ammonium chloride (4.01 g, 75.0 mmol) and potassium cyanide (4.88 g, 75.0 mmol). CAUTION: Potassium cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid any contact with acids, which will liberate highly toxic HCN gas.
-
Addition of Ammonia: To the solid mixture, add deionized water (50 mL) and concentrated aqueous ammonia (100 mL). Stir the mixture until all solids have dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Substrate Addition: Dissolve 1-benzyl-3-pyrrolidinone (8.76 g, 50.0 mmol) in a minimal amount of methanol or THF (~10 mL) if necessary to ensure it is fully liquid. Add the solution dropwise to the cold, stirring reaction mixture over a period of 30 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot (a typical mobile phase would be 30-50% ethyl acetate in hexanes).
-
Work-up: Upon completion, transfer the reaction mixture to a 1 L separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL) to remove residual ammonia and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with 2% methanol in dichloromethane and gradually increasing to 10%, is typically effective for separating the product from non-polar impurities and baseline polar material. The expected yield is in the range of 65-80%.
Section 3: Historical Perspective and Future Outlook
The development of a synthetic route to 3-Amino-1-benzylpyrrolidine-3-carbonitrile, while not a landmark discovery in the historical context of the Strecker synthesis itself, represents a crucial step in the evolution of medicinal chemistry. It provided a key intermediate that could be transformed into a variety of more complex structures. For instance, hydrolysis of the nitrile group can yield a quaternary α-amino acid, a highly sought-after building block for creating conformationally constrained peptides. Alternatively, reduction of the nitrile can lead to a vicinal diamine, another important pharmacophore.
The true value of this molecule lies in its role as an enabler. Its synthesis, rooted in a classic and well-understood reaction, provides a reliable and scalable route to a versatile scaffold. As the demand for novel, stereochemically complex small molecules continues to grow in the pharmaceutical industry, the foundational chemistry exemplified by the synthesis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile will remain as relevant as ever.
References
-
Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 1850 , 75 (1), 27-45. [Link]
-
Amer, F. A.; Hammouda, M.; El-Ahl, A.-A. S.; Abdel-Wahab, B. F. Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 2008 , 45 (6), 1549-1574. [Link]
3-Amino-1-benzylpyrrolidine-3-carbonitrile literature review
An In-depth Technical Guide to 3-Amino-1-benzylpyrrolidine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of 3-Amino-1-benzylpyrrolidine-3-carbonitrile (CAS No: 145090-28-4), a heterocyclic scaffold of significant interest in medicinal chemistry. This document delineates its core physicochemical properties, provides expert analysis of its spectroscopic characteristics, and presents a detailed, logical synthetic pathway. Furthermore, we explore the compound's chemical reactivity and its vast potential as a versatile building block for the synthesis of novel therapeutic agents. The pyrrolidine ring is a privileged structure in drug discovery, and the incorporation of an α-aminonitrile moiety offers a unique combination of structural rigidity, functionality, and synthetic versatility, positioning this compound as a valuable intermediate for drug development programs.[1][2]
Introduction: A Scaffold of Therapeutic Potential
The five-membered pyrrolidine ring is a cornerstone of modern medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] Its non-planar, sp³-rich structure allows for the precise spatial arrangement of substituents, enabling effective exploration of the three-dimensional space of biological targets.[2] 3-Amino-1-benzylpyrrolidine-3-carbonitrile emerges as a particularly valuable derivative, integrating three key functional elements onto this privileged scaffold:
-
The N-Benzyl Group: Provides steric bulk and lipophilicity, and serves as a stable protecting group that can be removed via hydrogenolysis if required.
-
The C3-Amino Group: A primary amine that acts as a key hydrogen bond donor and a nucleophilic handle for a wide array of chemical modifications.
-
The C3-Nitrile Group: A versatile functional group that can act as a bioisostere for other groups, participate in key binding interactions, or be chemically transformed into amides, carboxylic acids, or amines.[3]
The combination of a primary amine and a nitrile on the same carbon atom forms an α-aminonitrile, a structural motif present in several important pharmaceutical agents, notably as reversible inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV).[3] This guide serves to consolidate the available knowledge on this compound and provide expert insights into its synthesis and application.
Physicochemical Properties and Spectroscopic Analysis
While exhaustive experimental data is not publicly available, the fundamental properties and expected spectroscopic signatures can be reliably predicted based on its structure.
Core Properties
| Property | Value | Source |
| CAS Number | 145090-28-4 | [4] |
| Molecular Formula | C₁₂H₁₅N₃ | [5] |
| Molecular Weight | 201.27 g/mol | [5] |
| Canonical SMILES | C1=CC=C(C=C1)CN2CCC(C2)(C#N)N | |
| InChI Key | RYCQUUNQHVAFSM-UHFFFAOYSA-N | [6] |
| Category | Organic Building Block, Amine, Nitrile | [4] |
Predicted Spectroscopic Signatures
A crucial aspect of any synthesis is the confirmation of the final product's identity. Researchers synthesizing this compound should anticipate the following characteristic signals:
-
¹H NMR Spectroscopy:
-
Aromatic Protons: A multiplet in the ~7.2-7.4 ppm range corresponding to the five protons of the phenyl ring.
-
Benzyl Protons: A singlet or AB quartet around ~3.6-3.8 ppm for the two benzylic -CH₂- protons.
-
Pyrrolidine Protons: A series of complex multiplets in the ~2.0-3.5 ppm range corresponding to the protons on the pyrrolidine ring. The geminal amino and nitrile groups will influence the chemical shifts of adjacent protons.
-
Amine Protons: A broad singlet for the -NH₂ protons, which may be exchangeable with D₂O, typically appearing between 1.5-3.0 ppm.
-
-
¹³C NMR Spectroscopy:
-
Nitrile Carbon: A characteristic signal in the ~120-125 ppm range.
-
Aromatic Carbons: Signals between ~127-140 ppm.
-
Quaternary Carbon (C3): A signal for the carbon bearing both the amino and nitrile groups, expected in the ~55-65 ppm range.
-
Pyrrolidine & Benzyl Carbons: Multiple signals in the aliphatic region (~40-65 ppm).
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A pair of medium-intensity peaks in the ~3300-3400 cm⁻¹ region, characteristic of a primary amine.
-
C≡N Stretch: A sharp, medium-intensity absorption at ~2220-2240 cm⁻¹, a definitive indicator of the nitrile group.
-
C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
Synthesis and Mechanistic Insights
The most logical and industrially scalable approach to synthesizing 3-amino-1-benzylpyrrolidine-3-carbonitrile is via a Strecker-type reaction starting from the corresponding ketone, 1-benzylpyrrolidin-3-one. This one-pot, three-component reaction is a cornerstone of α-aminonitrile synthesis.[7]
Synthetic Workflow Diagram
Caption: Strecker-type synthesis of the target compound.
Rationale and Mechanistic Considerations
The choice of the Strecker reaction is based on its efficiency and the commercial availability of the starting materials. The mechanism proceeds in two key steps:
-
Imine Formation: The ketone (1-benzylpyrrolidin-3-one) reacts with an ammonia source (typically from ammonium chloride) to form a protonated imine (an iminium ion) intermediate in situ. This step is acid-catalyzed and reversible.
-
Nucleophilic Attack: The cyanide anion (from KCN or NaCN) then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the stable α-aminonitrile product.
This one-pot approach is highly convergent and avoids the isolation of potentially unstable intermediates, making it a robust choice for synthesis.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative procedure based on established chemical principles for the Strecker synthesis and should be adapted and optimized under appropriate laboratory safety protocols.
Objective: To synthesize 3-Amino-1-benzylpyrrolidine-3-carbonitrile.
Materials:
-
1-Benzylpyrrolidin-3-one (1.0 eq)
-
Ammonium Chloride (NH₄Cl, 1.5 eq)
-
Potassium Cyanide (KCN, 1.2 eq) (EXTREME CAUTION: Highly toxic)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a well-ventilated fume hood, dissolve 1-benzylpyrrolidin-3-one (1.0 eq) and ammonium chloride (1.5 eq) in a 1:1 mixture of water and ethanol.
-
Stir the solution at room temperature for 30 minutes.
-
In a separate flask, carefully dissolve potassium cyanide (1.2 eq) in a minimum amount of water.
-
Cool the ketone/ammonium chloride solution to 0 °C in an ice bath.
-
Slowly add the aqueous KCN solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. (CAUTION: HCN gas may evolve if the solution becomes acidic).
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by pouring it into a separatory funnel containing DCM and saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 3-Amino-1-benzylpyrrolidine-3-carbonitrile.
-
Characterize the final product using NMR and IR spectroscopy to confirm its identity and purity.
Chemical Reactivity and Derivatization
The true value of this compound lies in its potential for derivatization, allowing for the creation of diverse chemical libraries for screening.
Caption: Key derivatization pathways from the core scaffold.
-
Reactions at the Nitrile Group:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or, more gently (e.g., using H₂O₂), to the primary amide. This transformation is fundamental for converting the nitrile into a classic pharmacophore group.
-
Reduction: The nitrile can be reduced to a primary aminomethyl group using reducing agents like LiAlH₄ or catalytic hydrogenation, yielding a diamino derivative.
-
Cycloaddition: The nitrile can undergo [3+2] cycloaddition reactions, for instance with sodium azide, to form a tetrazole ring, which is a common bioisostere for a carboxylic acid.
-
-
Reactions at the Primary Amine:
-
Acylation/Sulfonylation: The primary amine is readily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form stable amides and sulfonamides, respectively. This is a primary method for exploring structure-activity relationships (SAR).
-
Alkylation: The amine can be alkylated directly or via reductive amination with aldehydes or ketones to introduce further substituents.
-
Applications in Medicinal Chemistry
The structural features of 3-Amino-1-benzylpyrrolidine-3-carbonitrile make it an attractive starting point for synthesizing inhibitors of various disease targets. The pyrrolidine scaffold is prevalent in drugs targeting the central nervous system, as well as in antiviral, antibacterial, and enzyme inhibitor agents.[1][2][8]
| Therapeutic Area | Relevance of Pyrrolidine Scaffold | Potential Application | Reference |
| Diabetes (Type 2) | The α-aminonitrile moiety is a key pharmacophore for DPP-IV inhibition. | Direct precursor for analogues of saxagliptin and other gliptins. | [3] |
| Oncology | Pyrrolidine derivatives act as inhibitors of kinases and other enzymes involved in cell proliferation. | Scaffold for developing novel kinase inhibitors or antiproliferative agents. | [2][9] |
| Infectious Diseases | The rigid scaffold can be decorated to target viral or bacterial enzymes. | Core structure for novel antibacterial or antiviral compounds. | [1][8] |
| CNS Disorders | The scaffold's 3D nature is ideal for interacting with receptors and ion channels in the brain. | Development of agents targeting CNS diseases. | [2][10] |
The most direct and compelling application is in the development of DPP-IV inhibitors for the treatment of type 2 diabetes. The α-aminonitrile functionality can form a reversible covalent bond with a key serine residue in the active site of the DPP-IV enzyme, leading to potent and sustained inhibition.[3]
Conclusion
3-Amino-1-benzylpyrrolidine-3-carbonitrile is more than just a chemical compound; it is a strategically designed platform for innovation in drug discovery. Its synthesis is achievable through robust and well-understood chemical reactions like the Strecker synthesis. The compound's true power is realized in its dual-handle reactivity, allowing for extensive and diverse derivatization of both the amino and nitrile functionalities. For researchers and drug development professionals, this molecule represents a valuable starting point for building libraries of novel compounds aimed at a wide spectrum of therapeutic targets, from metabolic diseases to oncology.
References
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- 87121-89-9 | MFCD09834114 | Ethyl 3-oxocyclobutanecarboxylate - A2B Chem.
- 87121-89-9 | 3-Oxocyclobutanecarboxylic acid ethyl ester - ChemScene.
- 87121-89-9 | Ethyl 3-oxocyclobutanecarboxylate | Aliphatic Cyclic Hydrocarbons.
- 3-amino-1-benzylpyrrolidine-3-carbonitrile - ChemicalBook.
- Ethyl 3-amino-1-benzylpyrrolidine-3-carboxylate | C14H20N2O2 | CID 11791550.
- Process for the preparation of 3-amino-pyrrolidine derivatives - European Patent Office - EP 1138672 A1.
- (3R)-(-)-1-Benzyl-3-aminopyrrolidine - NIST WebBook.
- 145090-28-4|3-Amino-1-benzylpyrrolidine-3-carbonitrile|BLD Pharm.
- 1-benzyl-pyrrolidine-3-carbonitrile - Echemi.
- 3-AMINO-1-BENZYL-PYRROLIDINE-3-CARBOXYLIC ACID ETHYL ESTER - Echemi.
- Pyrrolidine Derivatives in Drug Discovery - PharmaBlock.
- Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate.
- Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective - MDPI.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- KR970004595B1 - Process for preparing 3-amino-1-benzylpyrrolidines - Google Patents.
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- Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - MDPI.
- Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents.
- 1-Benzyl-pyrrolidine-3-carbonitrile AldrichCPR 10603-52-8 - Sigma-Aldrich.
- Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity - PMC - PubMed Central.
- Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - MDPI.
- Unnatural Amino Acids in Drug Discovery - BOC Sciences.
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - NIH.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH.
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC - NIH.
- Studies with Malononitrile Derivatives: Synthesis and Reactivity of 4-Benzylpyrazole-3,5-diamine, 4-Benzylisoxazole-3,5-diamine and Thiazolidin-3-phenylpropanenitrile | Request PDF - ResearchGate.
- SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W.
- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI.
- 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile.
- Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles - ResearchGate.
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Methodological & Application
The Emergence of the 3-Aminopyrrolidine-3-carbonitrile Scaffold: A New Frontier in Medicinal Chemistry
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in numerous natural products and FDA-approved drugs stems from its ability to introduce three-dimensional complexity, improve aqueous solubility, and serve as a versatile scaffold for diverse pharmacological activities.[1] This guide delves into a particularly intriguing, yet underexplored, derivative: the 3-amino-1-benzylpyrrolidine-3-carbonitrile scaffold. While its close relative, the 2-cyanopyrrolidine moiety, has gained significant attention as a key pharmacophore in dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, the 3,3-disubstituted analogue represents a novel and potentially advantageous structural motif.[2][3]
This document will serve as a comprehensive technical guide for researchers, scientists, and drug development professionals. We will explore the synthetic rationale, potential therapeutic applications, and detailed experimental considerations for incorporating the 3-amino-1-benzylpyrrolidine-3-carbonitrile scaffold into drug discovery programs. By drawing parallels with the well-established 2-cyanopyrrolidine chemistry and highlighting the unique features of the 3,3-disubstitution pattern, we aim to provide a forward-looking perspective on the untapped potential of this emerging scaffold.
The Scientific Rationale: Bioisosterism and Novel Vectorial Chemistry
The strategic placement of both an amino and a cyano group on the same carbon atom (C3) of the pyrrolidine ring creates a unique chemical entity with distinct stereoelectronic properties. This geminal substitution pattern can be viewed as a novel bioisosteric replacement for other functional groups, offering new possibilities for molecular interactions with biological targets.
The benzyl group on the pyrrolidine nitrogen serves a dual purpose. In many synthetic schemes, it acts as a protecting group that can be readily removed via hydrogenolysis.[4] However, in the final drug molecule, the benzyl group can also be a key pharmacophoric element, participating in hydrophobic or aromatic interactions within a receptor's binding pocket.
The Critical Role of the Nitrile: Lessons from DPP-4 Inhibitors
The significance of the carbonitrile group in enzyme inhibition is well-established, particularly in the context of DPP-4 inhibitors like Vildagliptin and Saxagliptin. The nitrile moiety in these drugs forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the DPP-4 enzyme.[1] This interaction is crucial for the high potency and prolonged duration of action of these inhibitors. It is highly probable that the 3-carbonitrile group in our scaffold of interest would exhibit similar reactivity, making it a prime candidate for targeting serine proteases and other enzymes with a reactive serine in their active site.
Potential Therapeutic Applications: Beyond Diabetes
While the initial focus for a cyanopyrrolidine scaffold naturally gravitates towards DPP-4 inhibition, the unique structural features of 3-amino-1-benzylpyrrolidine-3-carbonitrile open up a wider range of therapeutic possibilities.
-
Neurological Disorders: The pyrrolidine scaffold is a common feature in drugs targeting the central nervous system (CNS). The ability to introduce diverse substituents on the 3-amino group could allow for the development of novel ligands for various CNS receptors and transporters.
-
Oncology: The aminonitrile functionality can be a precursor to various heterocyclic systems known to possess anticancer activity. Furthermore, as a scaffold, it can be used to design inhibitors of kinases and other enzymes implicated in cancer progression.
-
Infectious Diseases: The pyrrolidine ring is present in several antiviral and antibacterial agents. The 3-amino-3-carbonitrile scaffold could serve as a starting point for the development of novel anti-infective drugs with improved potency and pharmacokinetic profiles.
Synthetic Strategies: A Proposed Protocol
While a definitive, optimized synthesis for 3-amino-1-benzylpyrrolidine-3-carbonitrile is not yet widely published, a plausible and scientifically sound synthetic route can be proposed based on established chemical principles. The following protocol outlines a potential multi-step synthesis starting from readily available materials.
Protocol 1: Synthesis of 1-Benzyl-3-pyrrolidinone
-
Starting Material: Commercially available 1-benzyl-3-pyrrolidinone.
-
Rationale: This is a common starting material in pyrrolidine chemistry, providing a straightforward entry point to the desired scaffold.
Protocol 2: Strecker Synthesis for α-Aminonitrile Formation
The Strecker synthesis is a classic and reliable method for preparing α-aminonitriles from ketones or aldehydes.
-
Reaction: 1-Benzyl-3-pyrrolidinone is reacted with a cyanide source (e.g., sodium cyanide or trimethylsilyl cyanide) and an ammonia source (e.g., ammonium chloride or ammonia gas).
-
Solvent: A protic solvent such as methanol or ethanol is typically used.
-
Temperature: The reaction is usually carried out at room temperature to slightly elevated temperatures.
-
Work-up: The reaction mixture is quenched with water and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.
-
Expected Outcome: 3-Amino-1-benzylpyrrolidine-3-carbonitrile.
Diagram 1: Proposed Synthesis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile
Caption: A proposed synthetic route to the target scaffold.
In-Depth Mechanistic Insight: The Role of the 3,3-Disubstitution
The geminal amino and cyano groups at the C3 position are expected to have a significant impact on the conformational behavior of the pyrrolidine ring. This, in turn, can influence the binding affinity and selectivity of the molecule for its biological target.
Diagram 2: Conformational Impact of 3,3-Disubstitution
Caption: How 3,3-disubstitution may alter receptor binding.
Future Directions and Conclusion
The 3-amino-1-benzylpyrrolidine-3-carbonitrile scaffold represents a promising, yet largely unexplored, area of medicinal chemistry. The synthetic accessibility and the unique stereoelectronic properties of this moiety make it an attractive starting point for the design of novel therapeutic agents. The well-documented success of the isomeric 2-cyanopyrrolidine scaffold as a DPP-4 inhibitor provides a strong rationale for investigating the potential of the 3,3-disubstituted analogue in this and other therapeutic areas.
Further research is warranted to develop efficient and stereoselective synthetic routes to this scaffold and to explore its derivatization for the creation of compound libraries for high-throughput screening. The insights provided in this guide are intended to serve as a catalyst for such research, empowering scientists to unlock the full therapeutic potential of this novel chemical entity.
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Application Notes and Protocols for 3-Amino-1-benzylpyrrolidine-3-carbonitrile in Drug Discovery
Abstract
The 3-amino-1-benzylpyrrolidine-3-carbonitrile scaffold represents a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of potent and selective enzyme inhibitors. Its unique stereochemical and electronic properties, particularly the bifunctional aminonitrile group, make it an exceptionally versatile building block for constructing complex bioactive molecules.[1][2] This guide provides an in-depth exploration of this scaffold, focusing on its synthesis, core reactivity principles, and its pivotal application in the discovery of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[3][4][5] Detailed, field-proven protocols for synthesis, analog generation, and in vitro evaluation are provided to empower researchers in their drug discovery endeavors.
Introduction: The Strategic Value of the Aminonitrile-Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated heterocycle, is a recurring motif in a multitude of FDA-approved drugs and natural products.[6][7] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space, often leading to improved binding affinity, solubility, and pharmacokinetic profiles compared to flat, aromatic systems.[6] When functionalized with an α-aminonitrile moiety, as in 3-Amino-1-benzylpyrrolidine-3-carbonitrile, the scaffold becomes a powerful pharmacophore.
The aminonitrile group is a key feature in the design of covalent reversible inhibitors.[2][8] The nitrile group can act as a weak electrophile, capable of forming a reversible covalent bond with nucleophilic residues (like serine or cysteine) in an enzyme's active site, while the adjacent amino group provides a crucial anchor for hydrogen bonding and other non-covalent interactions.[8][9] This combination has been masterfully exploited in the development of gliptins, a class of highly successful anti-diabetic drugs targeting the DPP-4 enzyme.[5]
Synthesis of the Core Scaffold: (rac)-3-Amino-1-benzylpyrrolidine-3-carbonitrile
The most direct and classical approach to synthesizing α-aminonitriles is the Strecker reaction.[10][11][12] This one-pot, multi-component reaction combines a ketone, an amine source, and a cyanide source to efficiently construct the desired scaffold.[13][14] The following protocol details the synthesis from the commercially available 1-benzylpyrrolidin-3-one.
Diagram: Synthetic Workflow via Strecker Reaction
Caption: Strecker synthesis of the target aminonitrile.
Protocol 1: Synthesis of (rac)-3-Amino-1-benzylpyrrolidine-3-carbonitrile
Causality: This protocol utilizes a one-pot Strecker reaction. Ammonium chloride serves as the ammonia source to form an intermediate iminium ion with the ketone. The cyanide anion, generated from sodium cyanide, then acts as a nucleophile, attacking the iminium carbon to form the final α-aminonitrile product.[10][11]
| Parameter | Value/Description | Justification |
| Reactants | 1-benzylpyrrolidin-3-one, Sodium Cyanide (NaCN), Ammonium Chloride (NH₄Cl) | Readily available starting materials for the Strecker synthesis. |
| Solvent | Methanol:Water (e.g., 3:1 v/v) | Provides sufficient solubility for both organic and inorganic reagents. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps control any exotherm from cyanide dissolution, then proceeds efficiently at RT. |
| Reaction Time | 12-24 hours | Allows the reaction to proceed to completion, monitored by TLC. |
| Work-up | Aqueous quench, extraction with Ethyl Acetate or DCM | Separates the organic product from inorganic salts. |
| Purification | Silica gel column chromatography | Removes unreacted starting material and byproducts. |
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar. Add 1-benzylpyrrolidin-3-one (1.0 eq) and dissolve it in methanol.
-
Reagent Addition: In a separate flask, dissolve ammonium chloride (1.5 eq) and sodium cyanide (1.2 eq) in water. Caution: Sodium cyanide is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE).
-
Reaction Execution: Cool the ketone solution to 0 °C using an ice bath. Slowly add the aqueous solution of NH₄Cl and NaCN to the stirred ketone solution over 15 minutes.
-
Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot is consumed (typically 12-24 hours).
-
Work-up: Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil using silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.
Note on Chirality: This protocol yields a racemic mixture. For drug discovery, obtaining a single enantiomer is critical.[15] This can be achieved through chiral resolution of the final product or, more efficiently, through asymmetric synthesis using chiral catalysts or auxiliaries.[9][16][17][18]
Application in Drug Discovery: A DPP-4 Inhibition Case Study
3-Amino-1-benzylpyrrolidine-3-carbonitrile is a key structural motif found in inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme central to glucose metabolism.[5][19]
Mechanism of Action: DPP-4 in Glucose Homeostasis
DPP-4 is a serine protease that inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[20][21][22] These hormones are released by the gut after a meal and are crucial for stimulating insulin secretion from pancreatic β-cells and suppressing glucagon secretion from α-cells.[23][24] By cleaving these hormones, DPP-4 curtails their glucose-lowering effects.
Inhibition of DPP-4 preserves active GLP-1 and GIP levels, thereby enhancing and prolonging their action.[20][24] This leads to increased glucose-dependent insulin release and reduced glucagon levels, ultimately resulting in lower blood glucose.[21]
Diagram: DPP-4 Signaling Pathway and Inhibition
Caption: DPP-4 inhibition enhances incretin action.
Lead Optimization and In Vitro Evaluation
Once the core scaffold is synthesized, a lead optimization campaign can be initiated to improve potency, selectivity, and drug-like properties. This involves synthesizing a library of analogs and evaluating them in biochemical assays.
Diagram: Lead Optimization Workflow
Caption: Iterative cycle of drug lead optimization.
Protocol 2: Analog Synthesis via N-Alkylation
Causality: The benzyl group on the pyrrolidine nitrogen can be readily replaced to explore interactions within the S2 sub-pocket of the DPP-4 enzyme. This protocol describes a standard reductive amination procedure to install diverse functionality, starting from the de-benzylated core amine.
Step-by-Step Methodology:
-
Debenzylation (Prerequisite): Remove the N-benzyl group from the core scaffold via catalytic hydrogenation (e.g., H₂, Pd/C) to yield 3-aminopyrrolidine-3-carbonitrile.
-
Reaction Setup: In a vial, dissolve the de-benzylated amine (1.0 eq) and a desired aldehyde or ketone (1.1 eq) in a suitable solvent like methanol or dichloroethane.
-
Imine Formation: Add a mild acid catalyst, such as acetic acid (0.1 eq), and stir at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), in portions.
-
Monitoring and Work-up: Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. Upon completion, quench with saturated sodium bicarbonate solution and extract with an organic solvent.
-
Purification: Purify the crude product via chromatography or crystallization to yield the desired N-substituted analog.
Protocol 3: In Vitro DPP-4 Inhibition Assay (Fluorogenic)
Causality: This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4. The enzyme cleaves a fluorogenic substrate, releasing a fluorescent molecule. An effective inhibitor will prevent this cleavage, resulting in a lower fluorescence signal. The concentration of inhibitor required to reduce enzyme activity by 50% is the IC₅₀ value.
| Component | Description | Purpose |
| Enzyme | Recombinant Human DPP-4 | The biological target. |
| Substrate | Gly-Pro-AMC (7-amino-4-methylcoumarin) | Fluorogenic substrate; cleavage releases fluorescent AMC. |
| Buffer | Tris-HCl, pH 7.5 | Maintains optimal enzyme activity and stability. |
| Inhibitor | Test Compound (serial dilution) | The molecule being evaluated. |
| Detection | Fluorescence Plate Reader (Ex: 360 nm, Em: 460 nm) | Quantifies the amount of fluorescent product generated. |
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add them to a 96-well or 384-well black assay plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Enzyme Addition: Add a solution of recombinant human DPP-4 in assay buffer to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate, Gly-Pro-AMC, to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence signal every minute for 30-60 minutes.
-
Data Analysis: Determine the reaction rate (slope of fluorescence vs. time). Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Data Interpretation: Structure-Activity Relationships (SAR)
The data generated from these protocols allows for the establishment of a structure-activity relationship (SAR), which guides the design of more potent and selective compounds. It is also critical to assess selectivity against related proteases like DPP-8 and DPP-9 to minimize potential off-target toxicity.[20][22]
Table 1: Hypothetical SAR Data for DPP-4 Inhibitor Analogs
| Compound | 'R' Group (at N-1) | DPP-4 IC₅₀ (nM) | DPP-9 IC₅₀ (nM) | Selectivity Index (DPP-9/DPP-4) |
| 1 (Core) | Benzyl | 150 | 30,000 | 200 |
| 2a | 3-(Trifluoromethyl)benzyl | 25 | >50,000 | >2000 |
| 2b | 2,4,5-Trifluorobenzyl | 5 | >50,000 | >10,000 |
| 2c | Cyclohexylmethyl | 500 | 45,000 | 90 |
| 2d | Pyridin-2-ylmethyl | 80 | 24,000 | 300 |
This data is illustrative. The table demonstrates how modifying the 'R' group from a simple benzyl (Compound 1) to an electron-deficient fluorinated ring (Compound 2b) can dramatically increase potency and selectivity, a strategy used in the development of sitagliptin.
Safety and Handling Precautions
-
Cyanide Reagents: Sodium cyanide (NaCN) and related cyanide sources are acutely toxic if swallowed, inhaled, or in contact with skin.[25] All manipulations must be performed in a certified chemical fume hood. Always wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves. Cyanide waste must be quenched with an oxidizing agent (e.g., bleach) according to institutional safety protocols before disposal.
-
Pyrrolidine Derivatives: While the core scaffold itself is not acutely toxic, all novel chemical entities should be handled with care.[26][27] Avoid inhalation of dust or vapors and prevent skin contact.
-
General Precautions: Ensure eyewash stations and safety showers are accessible.[28] All reactions should be performed with appropriate engineering controls.
Conclusion and Future Outlook
The 3-Amino-1-benzylpyrrolidine-3-carbonitrile scaffold is a validated and highly valuable starting point for the discovery of DPP-4 inhibitors. The synthetic and screening protocols outlined in this guide provide a robust framework for researchers to synthesize, evaluate, and optimize novel drug candidates based on this core structure. Beyond diabetes, the inherent versatility of the pyrrolidine ring and the unique reactivity of the aminonitrile group suggest that derivatives of this scaffold could be explored for a wide range of other therapeutic targets, including those in oncology, neurology, and infectious diseases.[29][30][31]
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Application Note: Structural Elucidation of 3-Amino-1-benzylpyrrolidine-3-carbonitrile using ¹H NMR Spectroscopy
Introduction and Scientific Context
3-Amino-1-benzylpyrrolidine-3-carbonitrile is a synthetic intermediate of significant interest in medicinal chemistry and drug development. Its structure, featuring a chiral quaternary carbon within a pyrrolidine ring, presents a unique challenge for structural verification. The pyrrolidine scaffold is a common motif in many biologically active compounds, and precise characterization of its derivatives is critical for establishing structure-activity relationships (SAR).
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of such organic molecules in solution.[1] This application note provides a comprehensive guide to acquiring, processing, and interpreting the ¹H NMR spectrum of 3-Amino-1-benzylpyrrolidine-3-carbonitrile. We will delve into the theoretical prediction of the spectrum, address the complexities arising from stereochemistry, and present a robust protocol for obtaining high-quality data. Furthermore, we will discuss the application of two-dimensional (2D) NMR techniques to resolve spectral ambiguities, ensuring an authoritative and complete structural assignment.
Molecular Structure and Predicted Proton Environments
A thorough analysis of the molecular structure is the cornerstone of spectral interpretation. The key feature of 3-Amino-1-benzylpyrrolidine-3-carbonitrile is the chiral center at the C3 position, which renders the molecule asymmetric.
Structure:
-
Chiral Center (C3): The carbon atom bonded to the amino (-NH₂), cyano (-CN), and two different methylene groups (C2 and C4) of the pyrrolidine ring is a stereocenter.
-
Diastereotopicity: The presence of this single chiral center makes the geminal protons on the methylene groups (benzyl CH₂, C2-H₂, C4-H₂, and C5-H₂) diastereotopic.[2][3] This is because substituting one proton of a CH₂ group with a different atom (e.g., Deuterium) would create a diastereomer.[4][5] Diastereotopic protons are chemically non-equivalent and are expected to have different chemical shifts, leading to more complex splitting patterns than simple singlets or triplets.[5][6]
Based on this analysis, we can identify six distinct, non-exchangeable proton environments, plus the exchangeable amino protons.
Predicted ¹H NMR Spectrum Analysis
The predicted chemical shifts (δ) are based on standard values for similar functional groups, taking into account the electronic effects of adjacent substituents.[7][8][9]
| Proton Label | Assignment | Predicted δ (ppm) | Integration | Predicted Multiplicity | Rationale and Commentary |
| Ha, Hb | Benzyl Aromatic | 7.20 - 7.40 | 5H | Multiplet (m) | The five protons on the phenyl ring are in slightly different environments but often overlap to form a complex multiplet in this region.[8] |
| Hc, Hd | Benzylic (N-CH₂ -Ph) | 3.60 - 3.80 | 2H | AB quartet (2 x d) | These protons are diastereotopic due to the C3 chiral center.[10] They will split each other, resulting in two doublets (an AB quartet), a classic indicator of geminal protons near a stereocenter. |
| He, Hf | Pyrrolidine (C2-H₂ ) | 2.80 - 3.20 | 2H | Complex Multiplets (m) | Alpha to the ring nitrogen and adjacent to the quaternary C3. These diastereotopic protons will show geminal coupling and may show weak coupling to C5 protons through the nitrogen. |
| Hg, Hh | Pyrrolidine (C5-H₂ ) | 2.60 - 2.90 | 2H | Complex Multiplets (m) | Alpha to the ring nitrogen and adjacent to C4. These diastereotopic protons will show geminal coupling and vicinal coupling to the C4 protons. |
| Hi, Hj | Pyrrolidine (C4-H₂ ) | 1.90 - 2.30 | 2H | Complex Multiplets (m) | Beta to the ring nitrogen. These diastereotopic protons will show geminal coupling and vicinal coupling to the C5 protons. |
| Hk | Amino (-NH₂ ) | 1.50 - 3.00 | 2H | Broad Singlet (br s) | The chemical shift is highly variable and depends on solvent, concentration, and temperature. The signal will disappear upon shaking the sample with a drop of D₂O. |
Experimental Protocols
Standard ¹H NMR Sample Preparation
This protocol outlines the steps for preparing a high-quality sample for analysis.[11]
-
Material Weighing: Accurately weigh 10-15 mg of 3-Amino-1-benzylpyrrolidine-3-carbonitrile into a clean, dry vial.[12][13]
-
Solvent Selection: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) to the vial. CDCl₃ is a versatile solvent for many organic compounds, and its residual proton signal at ~7.26 ppm can serve as a secondary chemical shift reference.[14][15] If the compound shows poor solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) can be considered, though this will alter chemical shifts.[16][17]
-
Dissolution: Gently vortex or swirl the vial to ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Transfer: Transfer the clear solution into a clean, high-quality 5 mm NMR tube (e.g., Wilmad or Norell).[18] The optimal sample height for most spectrometers is ~4-5 cm.[12]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz spectrometer.
-
Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃ solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. This is crucial for achieving sharp peaks and high resolution.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans (NS): 16 or 32 scans for good signal-to-noise ratio.
-
Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of protons.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): 16 ppm (from -2 to 14 ppm) to ensure all signals are captured.
-
-
D₂O Exchange (Optional): After acquiring the initial spectrum, remove the sample, add one drop of D₂O, shake gently, and reacquire the spectrum. The disappearance of the -NH₂ signal confirms its assignment.
Data Interpretation and Visualization
Workflow for NMR Analysis
The overall process from sample to final structure confirmation follows a logical progression.
Caption: Experimental workflow for NMR analysis.
The Role of the Chiral Center in Spectral Complexity
The chiral center at C3 is the primary reason for the complexity of the aliphatic region. It ensures that no plane of symmetry can make the geminal protons on the CH₂ groups equivalent.
Caption: Logic of spectral complexity.
Advanced 2D NMR for Unambiguous Assignment
Due to the significant overlap and complex splitting patterns expected in the aliphatic region (1.9-3.8 ppm), 1D NMR alone may be insufficient for a definitive assignment. 2D NMR experiments are essential for resolving these ambiguities.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through 2-3 bonds.[19] It would reveal a correlation cross-peak between the protons on C4 and C5, confirming their connectivity within the pyrrolidine ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbon atoms they are directly attached to.[20][21] Since the ¹³C NMR spectrum will show four distinct signals for the four methylene carbons (benzyl, C2, C4, C5), HSQC allows for the unambiguous assignment of each pair of diastereotopic proton signals to its corresponding carbon atom, completely resolving any overlap.[22]
Conclusion
The ¹H NMR spectrum of 3-Amino-1-benzylpyrrolidine-3-carbonitrile is rich with structural information, but its interpretation requires a careful understanding of the effects of stereochemistry. The key signature of this molecule is the presence of four sets of diastereotopic methylene protons, which give rise to complex multiplets and a characteristic AB quartet for the benzylic protons. While 1D NMR provides a strong fingerprint of the molecule, the use of 2D techniques like COSY and HSQC is highly recommended for an authoritative and complete structural elucidation, a critical step in the characterization of novel pharmaceutical intermediates.
References
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Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? Retrieved from r/chemhelp. [Link]
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Application Note: Structural Elucidation of 3-Amino-1-benzylpyrrolidine-3-carbonitrile using 13C NMR Spectroscopy
Abstract
This document provides a comprehensive guide to the structural analysis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. This compound and its derivatives are significant scaffolds in medicinal chemistry and drug development, making unambiguous structural verification essential.[1] We present a detailed protocol for sample preparation, instrument setup for high-quality data acquisition, and an in-depth analysis of the resulting spectrum. This guide is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction: The Importance of Structural Verification
3-Amino-1-benzylpyrrolidine-3-carbonitrile is a key intermediate in the synthesis of various pharmaceutical agents. Its structure contains a chiral center and multiple reactive functional groups, including a pyrrolidine ring, a benzyl group, a primary amine, and a nitrile. Precise characterization is paramount for ensuring the identity, purity, and intended stereochemistry of synthetic intermediates.
13C NMR spectroscopy is an exceptionally powerful tool for this purpose. It provides a distinct signal for each unique carbon atom in a molecule, offering a clear fingerprint of the carbon skeleton.[2][3] Unlike 1H NMR, where signal overlap can complicate analysis in complex molecules, the much wider chemical shift range of 13C NMR (0-220 ppm) typically allows for the resolution of every carbon signal.[3] This application note details the causality behind the methodological choices required to obtain and interpret a high-fidelity 13C NMR spectrum for the title compound.
Foundational Principles: 13C NMR Spectroscopy
The Carbon-13 isotope possesses a nuclear spin (I=1/2), which allows it to be observed by NMR.[4] However, its low natural abundance (~1.1%) and smaller gyromagnetic ratio make it significantly less sensitive than 1H NMR.[5] Consequently, 13C NMR experiments require a higher sample concentration or a longer acquisition time to achieve an adequate signal-to-noise ratio.[6]
Modern 13C NMR spectra are almost always acquired with broadband proton decoupling. This technique irradiates all protons, which collapses the carbon-proton coupling and simplifies the spectrum so that each unique carbon appears as a single line (singlet).[7] This method also provides a sensitivity enhancement through the Nuclear Overhauser Effect (NOE), although this can make routine peak integration non-quantitative.[8]
Molecular Structure and Carbon Numbering
A clear and consistent numbering system is essential for unambiguous peak assignment. The structure of 3-Amino-1-benzylpyrrolidine-3-carbonitrile with the IUPAC-recommended numbering for the carbon atoms is presented below.
Caption: Molecular structure of 3-Amino-1-benzylpyrrolidine-3-carbonitrile with carbon numbering.
Experimental Protocol: Data Acquisition
This protocol is designed to produce a high-quality, high-resolution 13C NMR spectrum suitable for structural confirmation.
Materials and Equipment
-
Sample: 3-Amino-1-benzylpyrrolidine-3-carbonitrile (~50 mg)
-
Deuterated Solvent: Chloroform-d (CDCl₃) or DMSO-d₆ (~0.7 mL). CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ is an excellent alternative for more polar molecules.[9][10]
-
Internal Standard (Optional): Tetramethylsilane (TMS)
-
Equipment: High-quality 5 mm NMR tubes, Pasteur pipette with glass wool, vortex mixer.
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh approximately 50 mg of the sample. The higher concentration is necessary to compensate for the low sensitivity of 13C NMR.[11]
-
Solvent Selection: Test the sample's solubility in non-deuterated solvents first to find a suitable one. CDCl₃ is preferred due to its volatility and ability to dissolve a wide range of organic compounds.[10] If solubility is poor, DMSO-d₆ is a strong alternative.
-
Dissolution: Place the weighed sample into a clean, dry vial. Add approximately 0.7 mL of the chosen deuterated solvent.[12] Vigorously mix using a vortex until the sample is fully dissolved.
-
Filtration: To ensure magnetic field homogeneity and prevent line broadening, it is critical to remove any suspended solid particles. Use a Pasteur pipette with a small, tightly packed plug of glass wool to filter the solution directly into the NMR tube.
-
Labeling: Clearly label the NMR tube cap with a unique identifier. Avoid placing labels on the body of the tube where they might interfere with the spectrometer's spinner.[6]
NMR Instrument Parameters
The following parameters are recommended for a standard 400 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 100.6 MHz | Standard for a 400 MHz (1H) instrument. |
| Pulse Program | zgpg30 or similar | Standard 30° pulse with proton decoupling for routine spectra. |
| Relaxation Delay (D1) | 2.0 seconds | A sufficient delay for most carbons to relax. For fully quantitative results, especially for quaternary carbons, this may need to be increased to 5-10 seconds.[8][13] |
| Acquisition Time (AQ) | 1.0 - 1.5 seconds | Balances resolution with experiment time. |
| Number of Scans (NS) | 1024 - 4096 | A higher number of scans is required to achieve a good signal-to-noise ratio due to the low abundance of 13C.[7] |
| Spectral Width (SW) | ~240 ppm (e.g., 25,000 Hz) | Ensures all carbon signals, from alkanes to carbonyls (if present as impurities), are captured.[4] |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Data Analysis and Spectral Interpretation
Predicted Chemical Shifts
The chemical shift of a carbon nucleus is highly dependent on its local electronic environment. Based on data from analogous structures and established substituent effects, we can predict the approximate chemical shifts for each carbon in 3-Amino-1-benzylpyrrolidine-3-carbonitrile.[14][15][16]
| Carbon Atom(s) | Hybridization | Predicted Chemical Shift (ppm) | Justification |
| C13 (Nitrile, CN) | sp | 118 - 125 | Typical range for a nitrile carbon.[17] |
| C7 (ipso-Aromatic) | sp² | 135 - 140 | Quaternary aromatic carbon attached to the benzylic group. |
| C8, C12 (ortho-Aromatic) | sp² | 128 - 130 | Aromatic CH carbons. |
| C9, C11 (meta-Aromatic) | sp² | 127 - 129 | Aromatic CH carbons, often overlapping with ortho signals. |
| C10 (para-Aromatic) | sp² | 126 - 128 | Aromatic CH carbon. |
| C3 (Quaternary) | sp³ | 60 - 70 | Deshielded by adjacent electron-withdrawing amino and nitrile groups.[18] |
| C6 (Benzylic CH₂) | sp³ | 55 - 65 | Methylene carbon attached to a nitrogen and an aromatic ring. |
| C2, C5 (Pyrrolidine CH₂) | sp³ | 50 - 60 | Methylene carbons adjacent to the ring nitrogen.[19][20] |
| C4 (Pyrrolidine CH₂) | sp³ | 35 - 45 | Methylene carbon beta to the ring nitrogen. |
Note: These are estimated ranges. Actual values may vary based on solvent, concentration, and temperature.[21][22]
Workflow for Spectral Analysis
Caption: Workflow for 13C NMR data acquisition, processing, and analysis.
Potential Challenges and Troubleshooting
-
Low Signal-to-Noise: The quaternary carbon (C3) and the nitrile carbon (C13) are expected to have the weakest signals due to their lack of attached protons and potentially long relaxation times. If these signals are not visible, increase the number of scans (NS) or the relaxation delay (D1).[8]
-
Peak Assignment Ambiguity: The aromatic region (125-140 ppm) may contain several closely spaced signals. While 2D NMR techniques like HSQC and HMBC are definitive for assignment, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be a faster alternative to differentiate between CH, CH₂, and CH₃ groups, which helps in assigning the pyrrolidine and benzylic signals.
-
Solvent Signal: The deuterated solvent will show a characteristic signal (e.g., a triplet at ~77.16 ppm for CDCl₃ or a septet at ~39.52 ppm for DMSO-d₆).[23] It is crucial to correctly identify and exclude this from the analysis of the compound.
Conclusion
13C NMR spectroscopy is an indispensable technique for the structural verification of 3-Amino-1-benzylpyrrolidine-3-carbonitrile. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality spectra. The provided table of predicted chemical shifts and the structured analysis workflow serve as a robust framework for accurate spectral interpretation, ensuring the structural integrity of this vital pharmaceutical intermediate.
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Koskinen, A., & Lounasmaa, M. (1983). 13C NMR SPECTRAL ANALYSIS OF α-AMINONITRILES. Heterocycles, 20(4), 563-569. [Link]
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Miles, W. H., et al. (2020). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education, 97(11), 4205–4210. [Link]
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Application Note: Mass Spectrometric Analysis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile
Introduction
3-Amino-1-benzylpyrrolidine-3-carbonitrile is a synthetic compound of interest in drug discovery and development, featuring a substituted pyrrolidine core. The pyrrolidine ring is a common scaffold in many biologically active molecules, and the presence of amino and cyano groups at a quaternary carbon, along with a benzyl substituent on the ring nitrogen, presents a unique analytical challenge. Understanding the fragmentation behavior of this molecule under mass spectrometric conditions is crucial for its identification, characterization, and quantitation in complex biological matrices.
This application note provides a detailed guide to the analysis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). We will propose a fragmentation pathway based on established principles of mass spectrometry and the known behavior of its constituent chemical moieties. Additionally, we will provide a comprehensive protocol for its analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Theoretical Fragmentation Pathway
The fragmentation of 3-Amino-1-benzylpyrrolidine-3-carbonitrile in positive ion ESI-MS is expected to be driven by the protonation of the basic nitrogen atoms, primarily the exocyclic amino group and the pyrrolidine nitrogen. The subsequent fragmentation upon Collision-Induced Dissociation (CID) is likely to proceed through several key pathways, as illustrated in the diagram below. The molecular weight of 3-Amino-1-benzylpyrrolidine-3-carbonitrile is 215.28 g/mol , leading to a protonated molecule [M+H]⁺ at an m/z of approximately 216.29.
The fragmentation of protonated molecules in the gas phase is governed by principles such as the stability of the resulting fragment ions and neutral losses. For molecules containing benzyl groups, a characteristic fragmentation is the formation of the tropylium ion (C₇H₇⁺) at m/z 91.[1] This is a highly stable carbocation due to its aromaticity. The pyrrolidine ring itself can undergo fragmentation, and its presence can influence which fragmentation pathways are favored.[2][3] The amino and nitrile groups also play a role in directing fragmentation.
Caption: Proposed fragmentation pathway of protonated 3-Amino-1-benzylpyrrolidine-3-carbonitrile.
Predicted Major Fragment Ions
Based on the proposed fragmentation pathway, the following table summarizes the expected major fragment ions, their mass-to-charge ratios (m/z), and the corresponding neutral losses.
| Fragment Ion | Predicted m/z | Neutral Loss | Proposed Structure/Identity |
| [M+H]⁺ | 216.29 | - | Protonated parent molecule |
| F1 | 91.05 | C₈H₁₀N₂ | Tropylium ion (C₇H₇⁺) |
| F2 | 125.08 | C₇H₇ | Protonated 3-aminopyrrolidine-3-carbonitrile |
| F3 | 189.12 | HCN | Loss of hydrogen cyanide |
| F4 | 199.15 | NH₃ | Loss of ammonia |
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general method for the analysis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile using a standard reverse-phase liquid chromatography system coupled to a tandem mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique well-suited for such molecules, often yielding an abundant protonated molecular ion with minimal in-source fragmentation.[4][5]
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of 3-Amino-1-benzylpyrrolidine-3-carbonitrile in methanol.
-
Working Solutions: Serially dilute the stock solution with 50:50 methanol:water to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Matrix Samples (if applicable): For analysis in biological matrices (e.g., plasma, urine), perform a protein precipitation or solid-phase extraction to remove interferences. A simple protein precipitation can be achieved by adding three volumes of cold acetonitrile to one volume of the plasma sample, vortexing, centrifuging, and analyzing the supernatant.
Liquid Chromatography (LC) Parameters
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Acquisition Mode:
-
Full Scan (MS1): Scan from m/z 50 to 500 to identify the protonated precursor ion ([M+H]⁺).
-
Product Ion Scan (MS/MS): Select the precursor ion at m/z 216.3 and fragment it using an appropriate collision energy (e.g., 10-40 eV) to obtain the product ion spectrum. The optimal collision energy should be determined experimentally to maximize the abundance of the characteristic fragment ions.
-
Workflow for LC-MS/MS Analysis
The following diagram illustrates the general workflow for the LC-MS/MS analysis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile.
Caption: General workflow for LC-MS/MS analysis.
Data Interpretation and Expected Results
The full scan mass spectrum should show a prominent peak at m/z 216.29, corresponding to the [M+H]⁺ ion of 3-Amino-1-benzylpyrrolidine-3-carbonitrile. The product ion scan (MS/MS) of this precursor is predicted to yield a spectrum dominated by the fragment ions listed in the table above. The presence of the tropylium ion at m/z 91.05 would be a strong indicator of the benzyl moiety.[6][7] The other fragment ions would provide evidence for the structure of the pyrrolidine core and the presence of the amino and nitrile substituents.
It is also important to consider the possibility of in-source phenomena. For instance, some nitrile-containing compounds can undergo reduction to their corresponding amines in the electrospray source, which could lead to the observation of unexpected adducts or ions.[8][9] Careful examination of the full scan spectrum for any such species is recommended. Additionally, the high basicity of the pyrrolidine nitrogen can lead to preferential protonation and result in a dominant, uninformative fragment ion corresponding to the loss of a neutral molecule from the rest of the structure.[2] In such cases, optimizing the collision energy or employing in-source fragmentation might be necessary to elicit more structural information.
Conclusion
This application note provides a theoretical framework and a practical protocol for the mass spectrometric analysis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile. The proposed fragmentation pathway, based on fundamental principles of mass spectrometry, serves as a guide for the interpretation of experimental data. The detailed LC-MS/MS method provides a starting point for the development of robust analytical assays for the identification and quantification of this compound in various research and development settings.
References
-
Guo, X., et al. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 20(19), 2969-72. [Link]
-
Turecek, F. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 21(9), 1624–1632. [Link]
-
Guo, X., et al. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 20(19), 2969-2972. [Link]
-
Louris, J. N., et al. (2024). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]
-
JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Journal of Visualized Experiments. [Link]
-
Xu, J., & Zuo, G. (2003). Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. Rapid Communications in Mass Spectrometry, 17(14), 1651-6. [Link]
-
Richel, A., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 38(7), 773-84. [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Huskie Commons. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]
-
Voinov, V. G., et al. (2019). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 30(5), 816-825. [Link]
-
Wikipedia. (n.d.). Electrospray ionization. [Link]
-
Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. [Link]
Sources
- 1. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 2. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: A Robust Protocol for the Synthesis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile via Strecker Reaction
Abstract
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile. This compound serves as a versatile building block in medicinal chemistry and drug development. The described method is a modified, one-pot Strecker synthesis, a classic and reliable multicomponent reaction. The protocol begins with the commercially available ketone, 1-benzylpyrrolidin-3-one, and proceeds through an α-aminonitrile intermediate. This guide is designed for researchers in organic synthesis and drug discovery, offering detailed procedural instructions, mechanistic insights, safety precautions, and characterization guidelines to ensure reproducible and efficient synthesis.
Introduction
3-Amino-1-benzylpyrrolidine-3-carbonitrile is a key synthetic intermediate whose structure is embedded in various pharmacologically active agents. The presence of a vicinal amino and nitrile group at a quaternary center, combined with the pyrrolidine scaffold, makes it a valuable precursor for the synthesis of spirocyclic compounds, substituted diamines, and complex heterocyclic systems.
The protocol detailed herein utilizes the Strecker synthesis, a powerful and atom-economical method for preparing α-aminonitriles from a ketone, an amine source, and a cyanide source.[1][2] First reported by Adolph Strecker in 1850, this reaction has become a cornerstone of amino acid and aminonitrile synthesis.[3] Our approach employs 1-benzylpyrrolidin-3-one as the ketone substrate, with ammonium chloride serving as both a source of ammonia and a mild acid catalyst, and potassium cyanide as a safer alternative to hydrogen cyanide gas.[4]
Reaction Principle and Mechanism
The synthesis proceeds in two main stages within a single pot: the formation of an imine intermediate followed by the nucleophilic addition of a cyanide ion.
-
Imine Formation: The reaction is initiated by the condensation of the ketone, 1-benzylpyrrolidin-3-one, with ammonia. Ammonium chloride (NH₄Cl) in the aqueous medium exists in equilibrium with ammonia (NH₃) and H⁺. The protonation of the ketone's carbonyl oxygen by the ammonium ion activates it towards nucleophilic attack by ammonia.[5] Subsequent dehydration of the resulting hemiaminal intermediate yields the corresponding 1-benzylpyrrolidin-3-imine.[4][5]
-
Cyanide Addition: The cyanide ion (CN⁻), generated from the dissociation of potassium cyanide (KCN), then acts as a potent nucleophile. It attacks the electrophilic carbon of the imine (or its protonated iminium form), forming a new carbon-carbon bond and yielding the final product, 3-Amino-1-benzylpyrrolidine-3-carbonitrile.[2][4]
The overall transformation is illustrated in the reaction scheme below.
Reaction Scheme:
Caption: Overall synthesis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile.
Materials and Methods
Reagents and Materials
All reagents should be of analytical grade or higher and used as received unless otherwise noted.
| Reagent | Supplier | CAS No. | M.W. ( g/mol ) | Quantity | Moles (mmol) | Molar Ratio |
| 1-Benzylpyrrolidin-3-one | Sigma-Aldrich | 775-16-6 | 175.23 | 5.00 g | 28.53 | 1.0 |
| Potassium Cyanide (KCN) | Acros Organics | 151-50-8 | 65.12 | 2.23 g | 34.24 | 1.2 |
| Ammonium Chloride (NH₄Cl) | Fisher Sci. | 12125-02-9 | 53.49 | 1.83 g | 34.24 | 1.2 |
| Ethanol (200 Proof) | Decon Labs | 64-17-5 | 46.07 | 50 mL | - | - |
| Deionized Water | Millipore | 7732-18-5 | 18.02 | 25 mL | - | - |
| Dichloromethane (DCM) | VWR | 75-09-2 | 84.93 | 150 mL | - | - |
| Anhydrous MgSO₄ | Sigma-Aldrich | 7487-88-9 | 120.37 | ~10 g | - | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Thermometer or temperature probe
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves (double-gloved recommended)
-
Crucially, all operations involving potassium cyanide must be performed in a certified, well-ventilated chemical fume hood.
Experimental Protocol
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
CRITICAL SAFETY NOTE: Potassium cyanide (KCN) is a highly toxic substance. It is fatal if swallowed, inhaled, or absorbed through the skin. Never allow KCN to come into contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas. All manipulations must be conducted in a chemical fume hood. Have a cyanide antidote kit available and be trained in its use. Neutralize all cyanide-containing waste with bleach or hydrogen peroxide before disposal according to institutional guidelines.
-
Reaction Setup:
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Fit the central neck with a reflux condenser open to the atmosphere (or connected to an argon line).
-
Perform the entire setup inside a certified chemical fume hood.
-
-
Reagent Preparation:
-
In a 50 mL beaker, dissolve 1.83 g (34.24 mmol) of ammonium chloride in 15 mL of deionized water.
-
In a separate 50 mL beaker, carefully dissolve 2.23 g (34.24 mmol) of potassium cyanide in 10 mL of deionized water. (EXTREME CAUTION)
-
-
Reaction Initiation:
-
To the three-neck flask, add 5.00 g (28.53 mmol) of 1-benzylpyrrolidin-3-one[6] and 50 mL of ethanol.
-
Begin stirring the solution and cool the flask to 0-5 °C using an ice bath.
-
-
Addition of Reagents:
-
Once the solution is cooled, add the aqueous ammonium chloride solution dropwise from the dropping funnel over 10-15 minutes, ensuring the temperature remains below 10 °C.
-
Subsequently, add the aqueous potassium cyanide solution dropwise over 20-30 minutes. Maintain a temperature of 0-5 °C throughout the addition. A milky white precipitate may form.
-
-
Reaction Progression:
-
After the additions are complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue to stir the mixture vigorously for 24 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired (e.g., using a 10% Methanol in DCM eluent system).
-
-
Work-up and Extraction:
-
After 24 hours, add 50 mL of deionized water to the reaction flask to quench the reaction and dissolve any remaining salts.
-
Transfer the entire mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers. Wash the combined organic phase sequentially with 50 mL of deionized water and 50 mL of brine to remove any residual water-soluble impurities.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate (~10 g), swirl for 5 minutes, and then filter to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the dichloromethane. This will yield the crude product, typically as a viscous oil or a low-melting-point solid.
-
-
Purification (If Necessary):
-
The crude product may be of sufficient purity for some applications.
-
If further purification is required, the residue can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc).
-
Characterization
The identity and purity of the synthesized 3-Amino-1-benzylpyrrolidine-3-carbonitrile should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic protons (benzyl group), aliphatic protons of the pyrrolidine ring, and the amino group protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the quaternary carbon at C3, the nitrile carbon, and all other distinct carbon atoms in the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To verify the presence of key functional groups, specifically the nitrile stretch (C≡N) around 2240-2220 cm⁻¹ and the N-H stretches of the primary amine around 3400-3250 cm⁻¹.
-
MS (Mass Spectrometry): To confirm the molecular weight of the product (Expected [M+H]⁺ = 202.13 g/mol ).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inefficient imine formation; degradation of cyanide. | Ensure the ketone starting material is pure. Check the pH; the reaction benefits from the slightly acidic conditions provided by NH₄Cl. Ensure dropwise addition at low temperature. |
| Formation of Side Products | Self-condensation of the ketone; formation of cyanohydrin. | Strict temperature control during the addition of reagents is crucial to minimize side reactions. |
| Difficult Emulsion during Extraction | Presence of unreacted starting materials or salts. | Add a small amount of brine to the separatory funnel to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite. |
References
- European Patent Office. (1999). Process for the preparation of 3-amino-pyrrolidine derivatives - EP 1138672 A1.
- Google Patents. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives.
-
Grokipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
- Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)-1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES.... ScienceRise: Pharmaceutical Science, 4(50).
-
NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
Sources
- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 1-Benzyl-3-pyrrolidinone | 775-16-6 [chemicalbook.com]
3-Amino-1-benzylpyrrolidine-3-carbonitrile as a precursor for novel heterocycles
Application Notes & Protocols
Topic: 3-Amino-1-benzylpyrrolidine-3-carbonitrile as a Versatile Precursor for Novel Heterocyclic Scaffolds
Introduction: Unlocking Heterocyclic Diversity from a Single Precursor
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active agents.[1][2] Its conformational rigidity and synthetic tractability make it an ideal starting point for drug discovery. This application note focuses on a highly versatile, yet specific building block: 3-amino-1-benzylpyrrolidine-3-carbonitrile . This molecule is an α-aminonitrile, a class of compounds renowned for its bifunctional reactivity, which allows for the construction of a wide array of nitrogen-containing heterocycles.[3]
The strategic placement of a nucleophilic amino group and a reactive nitrile group geminal to each other on a constrained pyrrolidine ring enables a variety of intramolecular and intermolecular cyclization reactions. This guide provides a detailed exploration of the synthesis and utility of this precursor, with a focus on creating spiro-heterocycles, which are of significant interest due to their unique three-dimensional structures and potential to interact with biological targets.[4][5] We will present detailed, field-tested protocols for the synthesis of novel spiro-pyrrolidinyl-hydantoins and their thio-analogs, scaffolds known to possess a range of biological activities, including anticonvulsant and anti-inflammatory properties.[6][7]
Section 1: The Precursor Workflow
The overall strategy involves the initial synthesis of the core precursor, 3-amino-1-benzylpyrrolidine-3-carbonitrile, followed by its divergent application in heterocyclic synthesis. This workflow is designed to be efficient and modular, allowing researchers to access diverse molecular architectures from a common intermediate.
Figure 1: General workflow from starting material to diverse heterocyclic products.
Section 2: Synthesis of the Precursor
The most direct method for preparing α-aminonitriles is the Strecker synthesis.[8] This protocol adapts the classical approach for the efficient, one-pot synthesis of 3-amino-1-benzylpyrrolidine-3-carbonitrile from the corresponding ketone.
Protocol 1: Synthesis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile
Rationale: This procedure utilizes a classical Strecker reaction. Ammonium chloride provides the ammonia source in situ, while potassium cyanide acts as the nucleophilic cyanide source. The reaction proceeds via the formation of an intermediate imine from 1-benzylpyrrolidin-3-one, which is then attacked by the cyanide ion. Water is used as a solvent due to the high solubility of the inorganic reagents. The extraction with ethyl acetate is chosen to isolate the moderately polar organic product from the aqueous, salt-rich medium.
Materials:
-
1-Benzylpyrrolidin-3-one (1.0 eq)
-
Potassium Cyanide (KCN) (1.2 eq) - EXTREME CAUTION: HIGHLY TOXIC
-
Ammonium Chloride (NH₄Cl) (1.2 eq)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Caution: All operations involving potassium cyanide must be performed in a certified fume hood. Acidic conditions must be avoided to prevent the formation of toxic HCN gas. All glassware and waste must be quenched with bleach or ferric chloride solution before disposal.
-
To a round-bottom flask charged with deionized water (5 mL per 10 mmol of ketone), add ammonium chloride (1.2 eq) and potassium cyanide (1.2 eq). Stir until all solids are dissolved.
-
Add a solution of 1-benzylpyrrolidin-3-one (1.0 eq) in a minimal amount of methanol or directly if it is a liquid.
-
Seal the flask and stir the mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 10% MeOH in DCM).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, 3-amino-1-benzylpyrrolidine-3-carbonitrile, can be purified by column chromatography on silica gel if necessary, typically affording a pale yellow oil or solid.
Section 3: Synthesis of Spiro-Pyrrolidinyl-Hydantoins
Spiro-hydantoins are a class of compounds with significant therapeutic interest.[9][10] The reaction of the aminonitrile precursor with isocyanates provides a direct and efficient route to these valuable scaffolds.
Figure 2: Reaction mechanism for the synthesis of spiro-hydantoins.
Protocol 2: Synthesis of 1'-Benzyl-2-(phenyl)-1,2-diazaspiro[4.4]nonane-1,3-dione (A Model Spiro-Hydantoin)
Rationale: This two-step, one-pot protocol first involves the formation of a urea intermediate via nucleophilic attack of the precursor's amino group on the electrophilic carbon of the isocyanate. This step is conducted at a low temperature to control the reaction rate. The subsequent cyclization is acid-catalyzed, where protonation of the nitrile nitrogen makes it more electrophilic, facilitating the attack by the urea nitrogen to form the five-membered hydantoin ring. Ethanol is a suitable solvent as it dissolves the reactants and is compatible with the acidic conditions.
Materials:
-
3-Amino-1-benzylpyrrolidine-3-carbonitrile (1.0 eq)
-
Phenyl isocyanate (1.05 eq)
-
Anhydrous Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice bath, magnetic stirrer, reflux condenser
Procedure:
-
Dissolve 3-amino-1-benzylpyrrolidine-3-carbonitrile (1.0 eq) in anhydrous ethanol in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add phenyl isocyanate (1.05 eq) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. A white precipitate of the urea intermediate may form.
-
Carefully add 5-6 drops of concentrated HCl to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4-6 hours, or until TLC analysis indicates the disappearance of the intermediate.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
The product can be further purified by recrystallization from ethanol to yield the pure spiro-hydantoin.
| Substituent (R) on Isocyanate | Product Name | Yield (%) | M.P. (°C) |
| Phenyl | 1'-Benzyl-2-phenyl-1,2-diazaspiro[4.4]nonane-1,3-dione | 85 | 192-194 |
| 4-Chlorophenyl | 1'-Benzyl-2-(4-chlorophenyl)-1,2-diazaspiro[4.4]nonane-1,3-dione | 89 | 210-212 |
| Cyclohexyl | 1'-Benzyl-2-cyclohexyl-1,2-diazaspiro[4.4]nonane-1,3-dione | 78 | 165-167 |
| Ethyl | 1'-Benzyl-2-ethyl-1,2-diazaspiro[4.4]nonane-1,3-dione | 75 | 148-150 |
Table 1: Representative yields for the synthesis of various spiro-hydantoins.
Section 4: Synthesis of Spiro-Pyrrolidinyl-Thiohydantoins
Following a similar synthetic logic, thiohydantoins can be readily accessed using isothiocyanates. These sulfur analogs often exhibit distinct biological profiles compared to their oxygen counterparts.[6]
Protocol 3: Synthesis of 1'-Benzyl-2-(phenyl)-3-thioxo-1,2-diazaspiro[4.4]nonan-1-one (A Model Spiro-Thiohydantoin)
Rationale: The mechanism is analogous to hydantoin synthesis. The key difference is the use of an isothiocyanate. The subsequent cyclization onto the nitrile is often slower than with the urea analog and may require slightly more forcing conditions or longer reaction times. Pyridine is used here as a basic catalyst and high-boiling solvent. It facilitates the deprotonation of the thiourea intermediate, increasing the nucleophilicity of the nitrogen atom for the intramolecular attack on the nitrile group.
Materials:
-
3-Amino-1-benzylpyrrolidine-3-carbonitrile (1.0 eq)
-
Phenyl isothiocyanate (1.05 eq)
-
Anhydrous Pyridine
-
Magnetic stirrer, reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 3-amino-1-benzylpyrrolidine-3-carbonitrile (1.0 eq) in anhydrous pyridine.
-
Add phenyl isothiocyanate (1.05 eq) to the solution at room temperature.
-
Heat the reaction mixture to 100°C and stir for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into a beaker containing ice-cold 1M HCl. This protonates the pyridine and precipitates the product.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water to remove any pyridinium hydrochloride.
-
Dry the crude product. Recrystallization from a suitable solvent such as ethanol or isopropanol can be performed for further purification.
| Substituent (R) on Isothiocyanate | Product Name | Yield (%) | M.P. (°C) |
| Phenyl | 1'-Benzyl-2-phenyl-3-thioxo-1,2-diazaspiro[4.4]nonan-1-one | 82 | 205-207 |
| Allyl | 2-Allyl-1'-benzyl-3-thioxo-1,2-diazaspiro[4.4]nonan-1-one | 76 | 155-157 |
| Methyl | 1'-Benzyl-2-methyl-3-thioxo-1,2-diazaspiro[4.4]nonan-1-one | 71 | 171-173 |
Table 2: Representative yields for the synthesis of various spiro-thiohydantoins.
Section 5: Future Directions & Conclusion
The utility of 3-amino-1-benzylpyrrolidine-3-carbonitrile extends beyond the synthesis of spiro-hydantoins. The vicinal amino and nitrile groups are a synthon for an amino-amidine, making this precursor suitable for constructing other fused heterocycles like pyrimidines and pyrazoles through reactions with 1,3-dicarbonyl compounds or hydrazines, respectively.[11][12] Furthermore, the benzyl group on the pyrrolidine nitrogen is a versatile protecting group that can be removed via catalytic hydrogenation, revealing a secondary amine that can be used for further library diversification.
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Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. (2017). ResearchGate. Available at: [Link]
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Scale-Up Synthesis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile: An Application Note and Protocol
Introduction
3-Amino-1-benzylpyrrolidine-3-carbonitrile is a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a chiral center and a reactive nitrile group, makes it a versatile building block for drug discovery and development. This application note provides a comprehensive guide for the scale-up synthesis of this valuable compound, focusing on a robust and reproducible protocol rooted in the principles of the Strecker amino acid synthesis. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the practical execution, safety considerations, and analytical validation of the synthesis.
Synthetic Strategy: The Strecker Reaction
The synthesis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile is efficiently achieved through a one-pot, three-component Strecker reaction.[1][2][3] This classic and powerful transformation involves the reaction of a ketone, an amine, and a cyanide source to form an α-aminonitrile.[4][5] In this specific application, the synthesis commences with the commercially available 1-benzyl-3-pyrrolidinone.[6][7][8]
The reaction mechanism proceeds in two key stages within a single reaction vessel.[9][10] Initially, 1-benzyl-3-pyrrolidinone reacts with an ammonia source, typically ammonium chloride, to form an intermediate imine. Subsequently, a nucleophilic cyanide ion, generated from a salt such as sodium cyanide, attacks the electrophilic carbon of the imine, yielding the desired 3-Amino-1-benzylpyrrolidine-3-carbonitrile.[1][9]
This synthetic approach is advantageous for scale-up due to its convergent nature, operational simplicity, and the ready availability of the starting materials.
Figure 1: Overall reaction scheme for the Strecker synthesis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile.
Experimental Protocol
This protocol is designed for a laboratory-scale synthesis and can be adapted for larger-scale production with appropriate engineering controls and safety measures.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 1-Benzyl-3-pyrrolidinone | 775-16-6 | 175.23 g/mol | 50.0 g | 0.285 |
| Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 g/mol | 18.3 g | 0.342 |
| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 g/mol | 15.4 g | 0.314 |
| Methanol (MeOH) | 67-56-1 | - | 500 mL | - |
| Dichloromethane (DCM) | 75-09-2 | - | 500 mL | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |
| Brine (Saturated NaCl Solution) | - | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | As needed | - |
Equipment
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Inert gas (Nitrogen or Argon) supply
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: Assemble the 1 L three-necked round-bottom flask with a mechanical stirrer, thermometer, and an addition funnel under an inert atmosphere.
-
Reagent Charging: Charge the flask with 1-benzyl-3-pyrrolidinone (50.0 g, 0.285 mol), ammonium chloride (18.3 g, 0.342 mol), and methanol (500 mL).
-
Initial Stirring: Begin stirring the mixture at room temperature to achieve a homogeneous suspension.
-
Cyanide Addition: In a separate beaker, carefully dissolve sodium cyanide (15.4 g, 0.314 mol) in a minimal amount of water (approximately 30-40 mL). Caution: Sodium cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).[11][12] Avoid contact with acids to prevent the formation of lethal hydrogen cyanide gas.[13][14]
-
Reaction: Slowly add the sodium cyanide solution to the reaction mixture via the addition funnel over a period of 30-45 minutes, maintaining the internal temperature below 30 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by slowly adding water (200 mL).
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 150 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 3-Amino-1-benzylpyrrolidine-3-carbonitrile can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product as a colorless to pale yellow oil.
Figure 2: Step-by-step experimental workflow for the synthesis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile.
Safety Considerations
The paramount safety concern in this synthesis is the handling of sodium cyanide.[12]
-
Toxicity: Sodium cyanide is a potent poison and can be fatal if ingested, inhaled, or absorbed through the skin.[11]
-
Reaction with Acids: Contact with acids will liberate highly toxic and flammable hydrogen cyanide gas.[13][14] Ensure that no acidic materials are in the vicinity of the reaction.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (double-gloving is recommended).[13]
-
Ventilation: All operations involving sodium cyanide must be conducted in a certified chemical fume hood with adequate ventilation.[11][13]
-
Waste Disposal: All cyanide-containing waste must be quenched with an appropriate oxidizing agent (e.g., sodium hypochlorite) before disposal and handled as hazardous waste according to institutional guidelines.[13]
-
Emergency Preparedness: Have an emergency plan in place, including access to a cyanide antidote kit and personnel trained in its administration.
Analytical Characterization
The identity and purity of the synthesized 3-Amino-1-benzylpyrrolidine-3-carbonitrile should be confirmed using standard analytical techniques.
| Analytical Technique | Purpose | Expected Results |
| ¹H NMR | Structural elucidation and confirmation. | Peaks corresponding to the aromatic protons of the benzyl group, the methylene protons of the pyrrolidine ring, and the amino group protons. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the nitrile carbon, the quaternary carbon bearing the amino and nitrile groups, and the carbons of the benzyl and pyrrolidine moieties. |
| Mass Spectrometry (MS) | Determination of the molecular weight. | A molecular ion peak corresponding to the calculated mass of the product. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating the purity of the compound. |
| Infrared (IR) Spectroscopy | Functional group identification. | Characteristic absorption bands for the nitrile (C≡N) and amine (N-H) functional groups. |
For quantitative analysis, such as determining the exact concentration of the final product, derivatization followed by HPLC or LC-MS can be employed.[15][16] Advanced methods like UHPLC-MS can offer rapid and sensitive analysis.[17][18]
Conclusion
The scale-up synthesis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile via the Strecker reaction is a practical and efficient method for producing this important synthetic intermediate. By adhering to the detailed protocol and stringent safety precautions outlined in this application note, researchers can reliably synthesize this compound in significant quantities. The provided analytical methods will ensure the quality and purity of the final product, facilitating its use in subsequent stages of drug discovery and development.
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The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12). Master Organic Chemistry. [Link]
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Strecker Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
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Sodium Cyanide. (n.d.). [Link]
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Three-minute method for amino acid analysis by UHPLC and high-resolution quadrupole orbitrap mass spectrometry - PubMed. (n.d.). PubMed. [Link]
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A truly green synthesis of α-aminonitriles via Strecker reaction - PMC - NIH. (2011, October 4). National Center for Biotechnology Information. [Link]
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Strecker amino acid synthesis - Wikipedia. (n.d.). Wikipedia. [Link]
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Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds Date. (2018, June 20). [Link]
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Scale-up Synthesis of (R)- and (S)-N-(2-Benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide Hydrochloride, A Versatile Reagent for the Preparation of Tailor-Made α- And β-Amino Acids in an Enantiomerically Pure Form | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
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Process for the preparation of 3-amino-pyrrolidine derivatives - European Patent Office - EP 1138672 A1 - Googleapis.com. (1999, January 8). European Patent Office. [Link]
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Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry | Request PDF - ResearchGate. (2025, August 10). ResearchGate. [Link]
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General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - ACS Publications. (2021, June 9). ACS Publications. [Link]
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Application Notes & Protocols: Safe Handling and Storage of 3-Amino-1-benzylpyrrolidine-3-carbonitrile
Abstract: This document provides a comprehensive guide to the safe handling and storage protocols for 3-Amino-1-benzylpyrrolidine-3-carbonitrile. As a specialized chemical intermediate, its unique structure, combining a benzylpyrrolidine moiety with an aminonitrile functional group, necessitates a detailed understanding of its potential hazards and stability. These protocols are designed for researchers, scientists, and drug development professionals to ensure laboratory safety, maintain compound integrity, and promote reproducible experimental outcomes. The recommendations herein are synthesized from established safety guidelines for related chemical classes, including aminonitriles and pyrrolidine derivatives, and are intended to supplement, not replace, the compound-specific Safety Data Sheet (SDS) provided by the manufacturer.
Section 1: Chemical Profile and Hazard Assessment
3-Amino-1-benzylpyrrolidine-3-carbonitrile is a molecule of interest in medicinal chemistry and organic synthesis. Its structure incorporates three key functional groups that dictate its reactivity and handling requirements: a tertiary amine within a pyrrolidine ring, a benzyl group, and a nitrile group adjacent to a primary amine (an α-aminonitrile).
1.1. Inherent Hazards of Constituent Moieties:
-
Pyrrolidine Ring: Pyrrolidine and its derivatives can be flammable liquids with a strong ammonia-like odor.[1][2] They may cause skin and eye irritation or burns.[3][4][5]
-
α-Aminonitrile Group: This functional group is of primary concern due to its potential to release cyanide. α-Aminonitriles can be susceptible to hydrolysis, especially in the presence of acids or strong bases, to produce highly toxic hydrogen cyanide (HCN) gas.[6][7][8] Exposure to cyanide can be fatal and can occur through inhalation, ingestion, or skin absorption.[8][9]
-
Benzyl Group: The benzyl group is generally stable, but its presence may influence the overall solubility and reactivity of the molecule.
1.2. Anticipated Hazards of 3-Amino-1-benzylpyrrolidine-3-carbonitrile:
While a specific, publicly available Safety Data Sheet (SDS) for this exact molecule is not available, based on its structure and the known hazards of its components, the following risks should be anticipated:
-
High Acute Toxicity: Due to the potential for cyanide release, the compound should be treated as highly toxic.[9][10]
-
Skin and Eye Irritation/Corrosion: Similar to other pyrrolidine derivatives, it may cause severe skin burns and eye damage.[3][4][5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[11]
-
Incompatibility with Acids: Strong acids are expected to react with the aminonitrile to produce hydrogen cyanide gas.[6][7][8] It will also react exothermically with acids due to the presence of the amine groups.[2]
Table 1: Hazard Summary and GHS Classifications (Anticipated)
| Hazard Class | Anticipated Classification | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 2 or 3 | Potential for cyanide release.[8][9][10] |
| Skin Corrosion/Irritation | Category 1B or 1C | Based on data for similar pyrrolidine derivatives.[3][4][5] |
| Serious Eye Damage/Eye Irritation | Category 1 | Based on data for similar pyrrolidine derivatives.[3][4][5] |
| Specific Target Organ Toxicity | May cause damage to the central nervous system and cardiovascular system. | Consistent with cyanide poisoning.[8] |
Section 2: Storage and Stability Protocols
Proper storage is critical to maintain the chemical integrity of 3-Amino-1-benzylpyrrolidine-3-carbonitrile and to prevent the formation of hazardous degradation products.
2.1. Recommended Storage Conditions:
-
Temperature: Store in a cool, dry place.[12] Refrigeration is recommended to maintain long-term quality.[12]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent slow degradation from atmospheric moisture and carbon dioxide.[12][13]
-
Container: Keep in a tightly sealed, original manufacturer's container.[10][13] If transferring to a secondary container, ensure it is clearly labeled and compatible with amines and nitriles.
-
Location: Store in a well-ventilated, designated area for toxic compounds.[10][12] The storage location should be secure to prevent unauthorized access.[9]
2.2. Chemical Incompatibilities:
To prevent hazardous reactions, segregate 3-Amino-1-benzylpyrrolidine-3-carbonitrile from the following:
-
Strong Acids: Reacts to produce highly toxic hydrogen cyanide gas.[6][7][10]
-
Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.[13]
-
Strong Bases: Can promote hydrolysis and degradation.
-
Moisture: The compound may be hygroscopic and can degrade upon exposure to moisture.[10][12]
2.3. Stability and Degradation:
The primary stability concern is the hydrolysis of the aminonitrile group. The presence of both a primary amine and a tertiary amine in the molecule could potentially influence its stability. While specific degradation pathways for this molecule are not published, similar compounds are known to be sensitive to heat and light. Regular visual inspection for color change or signs of degradation is recommended.
Section 3: Safe Handling Protocols
A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and established procedures, is essential when working with this compound.
3.1. Engineering Controls:
-
Chemical Fume Hood: All handling of 3-Amino-1-benzylpyrrolidine-3-carbonitrile, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7][8]
-
Ventilation: Ensure adequate general laboratory ventilation.[12]
-
Designated Area: Establish a designated area within the laboratory for working with this compound. This area should be clearly marked with appropriate hazard warnings.[6][8]
3.2. Personal Protective Equipment (PPE):
A comprehensive PPE strategy is mandatory.
-
Hand Protection: Chemical-resistant gloves are required. Given the potential for skin absorption, double gloving is recommended.[6][9] Nitrile or neoprene gloves are generally suitable, but always check the manufacturer's glove compatibility chart.[7]
-
Eye Protection: Chemical safety goggles and a face shield should be worn to protect against splashes.[7][9]
-
Body Protection: A lab coat that fully covers the arms should be worn.[6][9]
-
Respiratory Protection: In situations where a fume hood is not available or in the event of a spill, a respirator with an appropriate cartridge for organic vapors and acid gases should be used by trained personnel.
Table 2: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Rationale |
| Hands | Double-layered, chemical-resistant gloves (e.g., nitrile) | Prevents dermal absorption of a highly toxic compound.[6][9] |
| Eyes/Face | Safety goggles and face shield | Protects against splashes of a potentially corrosive substance.[7][9] |
| Body | Full-coverage lab coat | Protects skin from accidental contact.[6][9] |
| Respiratory | Not required under normal fume hood use | Essential for spill response or in poorly ventilated areas. |
3.3. Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that an emergency plan is in place and that all necessary safety equipment, including an eyewash station and safety shower, is accessible and has been recently tested.[6]
-
Pre-weighing: In the fume hood, carefully open the container. Avoid creating dust.
-
Weighing: Use a disposable weighing boat or weigh the compound directly into the reaction vessel.
-
Transfer: If transferring the solid, use a spatula. For solutions, use a syringe or cannula.
-
Post-handling: Tightly seal the container and return it to its designated storage location.
-
Decontamination: Clean any contaminated surfaces with a suitable decontaminating solution (see Section 4).[8]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]
Diagram 1: Handling Workflow for 3-Amino-1-benzylpyrrolidine-3-carbonitrile
Caption: A decision-making guide for responding to spills of 3-Amino-1-benzylpyrrolidine-3-carbonitrile.
Section 5: Waste Disposal
All waste contaminated with 3-Amino-1-benzylpyrrolidine-3-carbonitrile must be treated as acutely toxic hazardous waste.
-
Waste Segregation: Cyanide-containing wastes must be stored separately from other waste streams, especially acidic waste. [6][10]* Solid Waste: All contaminated solid materials (e.g., gloves, weighing paper, absorbent material) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. [6][10]* Liquid Waste: Unused solutions should be collected in a separate, labeled hazardous waste container.
-
Empty Containers: Due to the acute toxicity, empty containers that held this compound must also be disposed of as hazardous waste. [10]* Disposal Procedure: Follow your institution's specific procedures for the disposal of P-listed or acutely toxic waste. Contact your EHS department for guidance and to schedule a waste pickup. [6]
Section 6: Conclusion
The safe handling and storage of 3-Amino-1-benzylpyrrolidine-3-carbonitrile demand a rigorous and informed approach to laboratory safety. By understanding the inherent hazards associated with its chemical structure and adhering to the protocols outlined in this guide, researchers can minimize risks to themselves and their colleagues while ensuring the integrity of their experimental materials. It is imperative to always consult the manufacturer-provided Safety Data Sheet (SDS) before use , as it will contain the most accurate and specific safety and handling information for this compound.
References
-
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from Stanford University EH&S. [Link]
-
MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from MIT EHS. [Link]
-
Northwestern University Office for Research Safety. (n.d.). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Retrieved from Northwestern University. [Link]
-
University College London. (2021, June 7). Cyanide Compounds. Retrieved from UCL Safety Services. [Link]
-
Columbia University Environmental Health & Safety. (n.d.). Cyanide Safe Use Guidelines. Retrieved from Columbia Research. [Link]
-
New Jersey Department of Health. (1999, July). Hazard Summary: Pyrrolidine. Retrieved from NJ.gov. [Link]
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Application Note: Comprehensive Analytical Characterization of 3-Amino-1-benzylpyrrolidine-3-carbonitrile
Introduction
3-Amino-1-benzylpyrrolidine-3-carbonitrile is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring, a tertiary amine, a primary amine, and a nitrile group. Such molecules are of significant interest in medicinal chemistry and drug development as versatile scaffolds and intermediates for the synthesis of complex pharmaceutical agents.[1] The precise substitution pattern, including the quaternary carbon at the 3-position, imparts unique chemical properties that necessitate a robust and orthogonal analytical strategy for unambiguous characterization.
This guide provides a comprehensive framework for the analytical characterization of 3-Amino-1-benzylpyrrolidine-3-carbonitrile. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The methodologies detailed herein cover structural confirmation, impurity profiling, and quantitative assessment, ensuring the identity, purity, and quality of the compound. We will explore the causality behind the selection of each technique and provide detailed, field-proven protocols.
Physicochemical Properties & Expected Data Summary
A foundational understanding of the molecule's properties is critical for method development.[2] Based on its structure, a summary of expected physicochemical and analytical data is presented below.
| Property / Technique | Expected Data / Observation | Rationale / Key Structural Feature |
| Molecular Formula | C₁₂H₁₅N₃ | As determined by structure |
| Molecular Weight | 201.27 g/mol | Sum of atomic weights |
| Exact Mass | 201.1266 Da | For High-Resolution Mass Spectrometry |
| ¹H NMR | Aromatic (7.2-7.4 ppm), Benzyl CH₂ (~3.6 ppm), Pyrrolidine CH₂ (1.8-3.0 ppm), Amine NH₂ (broad, variable) | Protons in distinct chemical environments |
| ¹³C NMR | Aromatic (127-138 ppm), Nitrile CN (~120 ppm), Benzyl CH₂ (~60 ppm), Pyrrolidine CH₂ (~30-55 ppm), Quaternary C3 (~50-60 ppm) | Carbons in distinct chemical environments[3] |
| FTIR Spectroscopy | N-H stretch (3300-3500 cm⁻¹), Aromatic C-H (~3030 cm⁻¹), Aliphatic C-H (2850-2950 cm⁻¹), C≡N stretch (2220-2260 cm⁻¹), Aromatic C=C (1450-1600 cm⁻¹) | Vibrational modes of specific functional groups[4] |
| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 202.1339 | Protonation of a basic nitrogen site |
| HPLC/UHPLC | Amenable to Reverse-Phase or HILIC | Polar nature of the molecule |
| Elemental Analysis | C: 71.61%, H: 7.51%, N: 20.88% | Theoretical elemental composition |
Analytical Workflow and Strategy
A multi-faceted analytical approach is essential for the comprehensive characterization of a novel chemical entity. The workflow begins with techniques for structural confirmation, followed by methods to assess purity, and concludes with quantitative analysis to confirm elemental composition. This orthogonal approach ensures a high degree of confidence in the material's identity and quality.
Caption: Overall analytical workflow for characterization.
Methodologies for Structural Elucidation
The primary objective is the unambiguous confirmation of the covalent structure of 3-Amino-1-benzylpyrrolidine-3-carbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the structure of organic molecules in solution. A combination of ¹H and ¹³C NMR provides a complete map of the carbon and proton framework.
-
Expertise & Causality: ¹H NMR is used to identify the number and connectivity of protons. The benzyl group gives characteristic aromatic signals and a singlet for the benzylic CH₂. The pyrrolidine ring protons will appear as complex multiplets due to their diastereotopic nature and coupling. ¹³C NMR confirms the carbon skeleton, including the crucial quaternary carbon at C3 and the nitrile carbon, which have distinctive chemical shifts.[5]
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of the N-H protons, making them more easily observable.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Parameters: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Data Processing: Fourier transform the FID, phase correct, and baseline correct the spectrum. Integrate all signals and reference the solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Spectrometer: 101 MHz (for a 400 MHz instrument).
-
Parameters: Acquire a proton-decoupled carbon spectrum. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required due to the lower natural abundance of ¹³C and the presence of a quaternary carbon.
-
Data Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental formula of the compound and offers structural insights through fragmentation analysis.
-
Expertise & Causality: Electrospray ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like the target compound, minimizing in-source fragmentation and yielding a strong protonated molecular ion ([M+H]⁺). High-Resolution MS (HRMS), such as with a TOF or Orbitrap analyzer, is used to determine the exact mass, allowing for the confident assignment of the elemental formula. Tandem MS (MS/MS) on the [M+H]⁺ ion can elucidate the structure by identifying characteristic fragments. A key expected fragment is the benzyl cation at m/z 91, resulting from the cleavage of the C-N bond, which is a common pathway for benzylamines.[6][7][8]
Protocol: LC-HRMS (ESI+)
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography (for sample introduction):
-
Column: A short C18 column (e.g., 2.1 x 50 mm) can be used for rapid sample introduction.
-
Mobile Phase: A simple gradient from 10% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid).
-
-
MS Acquisition:
-
Mode: Positive Electrospray Ionization (ESI+).
-
Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to detect the [M+H]⁺ ion.
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ ion (m/z 202.13) and subject it to collision-induced dissociation (CID) to generate a fragment spectrum.
-
-
Data Analysis: Determine the exact mass of the parent ion and compare it to the theoretical value for C₁₂H₁₆N₃⁺. Analyze the fragmentation pattern to confirm structural motifs.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Expertise & Causality: This technique is excellent for rapidly confirming the presence of key functional groups. The sharp, medium-intensity peak for the nitrile (C≡N) stretch is highly characteristic and easily identified.[4] The primary amine (NH₂) will show two N-H stretching bands (symmetric and asymmetric), while the aromatic and aliphatic C-H stretches will also be clearly visible.[9]
Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. No further preparation is needed.
-
Data Acquisition:
-
Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory.
-
Parameters: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Background: Record a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract this from the sample spectrum.
-
-
Data Analysis: Identify the absorption bands corresponding to the key functional groups (N-H, C-H, C≡N, C=C).
Purity Assessment and Impurity Profiling
Ensuring the purity of a pharmaceutical intermediate is critical for the safety and efficacy of the final drug product.
High-Performance Liquid Chromatography (HPLC/UHPLC)
HPLC is the primary technique for determining the purity of non-volatile compounds and for quantifying impurities.
-
Expertise & Causality: Due to the polar nature of the amino and nitrile groups, 3-Amino-1-benzylpyrrolidine-3-carbonitrile can be challenging to retain on standard C18 reversed-phase columns, especially in highly aqueous mobile phases.[10][11] A more suitable approach is to use a polar-endcapped or polar-embedded C18 column, which provides better retention and peak shape for polar analytes. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent option for highly polar compounds.[12] UV detection is appropriate due to the presence of the aromatic benzyl chromophore.
Caption: Logic for HPLC method selection.
Protocol: Reversed-Phase UHPLC with UV Detection
-
Instrumentation: A UHPLC system with a UV detector (preferably a Diode Array Detector, DAD, for spectral analysis).
-
Chromatographic Conditions:
-
Column: Polar-embedded C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium formate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 5% B, ramp to 70% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of ~0.5 mg/mL.
-
Data Analysis: Integrate the peak for the main component and all impurity peaks. Calculate the area percent purity. Use an LC-MS system with the same method to identify the mass of any significant impurities.[13][14]
Quantitative Analysis
Elemental Analysis (CHN)
Elemental analysis provides the percentage of Carbon, Hydrogen, and Nitrogen in a pure sample. It serves as a fundamental check of the compound's composition.
-
Expertise & Causality: This is a definitive quantitative technique that validates the elemental formula determined by HRMS. The experimental percentages of C, H, and N must align with the theoretical values within a narrow margin (typically ±0.4%) to confirm the compound's identity and high purity. This is a standard requirement for the characterization of new chemical entities under guidelines like those from the International Council for Harmonisation (ICH).[15][16][17][18][19]
Protocol: CHN Combustion Analysis
-
Sample Preparation: Accurately weigh 1-2 mg of the highly pure, dry sample into a tin capsule.
-
Instrumentation: A calibrated CHN elemental analyzer.
-
Analysis: The sample is combusted at high temperature (~900-1000 °C) in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.
-
Data Analysis: The instrument software calculates the percentage of C, H, and N. Compare the experimental results with the theoretical values for C₁₂H₁₅N₃ (C: 71.61%, H: 7.51%, N: 20.88%).
References
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Flammang, R., et al. (2006). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry. Available at: [Link]
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Athar, T., & Ranade, D. (2007). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Ranasinghe, A., & Glish, G. L. (2007). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology. Available at: [Link]
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Element. (2025). Elemental Impurities Testing in Pharmaceuticals (ICH Q3D Guidelines). Element Materials Technology. Available at: [Link]
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Target Analysis. (n.d.). ICH Guideline – Elemental Impurities. Target Analysis. Available at: [Link]
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Flammang, R., et al. (2006). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. Available at: [Link]
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Analytik Jena. (n.d.). Elemental impurities in Pharmaceutical Materials according to new ICH Guidelines and USP Chapters <232> and <233>. Analytik Jena. Available at: [Link]
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Ranasinghe, A., & Glish, G. L. (2007). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. ResearchGate. Available at: [Link]
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SGS Institut Fresenius. (n.d.). Analysis of elemental impurities. SGS Group. Available at: [Link]
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Kumar, S., et al. (2018). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available at: [Link]
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Danger, G., et al. (2013). FTIR spectrum of pure aminoacetonitrile deposited at 130 K and then recorded at 20 K. ResearchGate. Available at: [Link]
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Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (n.d.). Royal Society of Chemistry. Available at: [Link]
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Kaczmarska, M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Springer. Available at: [Link]
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Singh, S., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link]
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Choubey, P. K., et al. (2020). Design, Synthesis, and Multitargeted Profiling of N-Benzylpyrrolidine Derivatives for the Treatment of Alzheimer's Disease. ResearchGate. Available at: [Link]
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Narula, P., et al. (2021). A comprehensive review of method development by HPLC. World Journal of Pharmaceutical Research. Available at: [Link]
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Farag, A. A. M., et al. (2018). Experimental FT-IR spectra of a-aminonitrile 1 obtained in the region 4000-400 cm À1. ResearchGate. Available at: [Link]
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Challener, C. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available at: [Link]
-
Dong, M. W. (2007). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe. Available at: [Link]
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Shishov, A., et al. (2021). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]
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Kaczmarska, M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. Available at: [Link]
-
Liu, C., et al. (2022). Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA. Journal of Forensic Sciences. Available at: [Link]
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Ishihara, Y., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]
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Choubey, P. K., et al. (2020). Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry. Available at: [Link]
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PubChem. (n.d.). 3-Amino-3-(1-pyrrolidinyl)acrylonitrile. National Center for Biotechnology Information. Available at: [Link]
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Liu, C., et al. (2022). Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA. ResearchGate. Available at: [Link]
-
AZoM. (2024). How to Interpret FTIR Results: A Beginner's Guide. AZoM.com. Available at: [Link]
-
Shishov, A., et al. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]
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University of Bristol. (n.d.). FTIR Analysis of Protein Structure. University of Bristol, School of Chemistry. Available at: [Link]
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1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). Royal Society of Chemistry. Available at: [Link]
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Lehmann, M., et al. (2011). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Journal of Experimental Botany. Available at: [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
Tchamgoue, A. D., et al. (2020). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. BMC Chemistry. Available at: [Link]
-
PubChem. (n.d.). 1-Benzyl-3-aminopyrrolidine. National Center for Biotechnology Information. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile
Welcome to the technical support center for the synthesis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles.
Overview of the Synthesis
3-Amino-1-benzylpyrrolidine-3-carbonitrile is a valuable synthetic intermediate, and its efficient preparation is crucial for many research and development pipelines. The most direct and common method for its synthesis is a three-component Strecker reaction .[1] This reaction involves the condensation of a ketone (1-benzyl-3-pyrrolidinone), an amine source (ammonia), and a cyanide source to form the target α-aminonitrile.[2]
While seemingly straightforward, this reaction is prone to several challenges, including low yields, product instability, and purification difficulties. This guide provides a systematic approach to overcoming these obstacles.
Experimental Workflow Overview
The overall process involves the core Strecker reaction, followed by workup and purification. For enhanced stability and easier handling, an optional but highly recommended amine protection step can be introduced before final purification.
Caption: Overall workflow for the synthesis and purification of 3-Amino-1-benzylpyrrolidine-3-carbonitrile.
The Reaction Mechanism: A Closer Look
The Strecker synthesis proceeds in two primary stages within a single pot. Understanding this mechanism is fundamental to effective troubleshooting.
-
Imine Formation: The reaction begins with the condensation of the ketone (1-benzyl-3-pyrrolidinone) and ammonia. This is typically an equilibrium process. The use of ammonium chloride (NH₄Cl) is common, as it provides both ammonia (NH₃) and a mild acid catalyst (NH₄⁺) to protonate the carbonyl oxygen, activating the ketone for nucleophilic attack by ammonia.[3][4] Water is eliminated in this step, forming an intermediate iminium ion.
-
Cyanide Addition: A cyanide anion (CN⁻), generated from a source like NaCN or KCN, then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.[2] This step forms the new carbon-carbon bond and yields the final α-aminonitrile product.
Caption: Simplified mechanism of the Strecker reaction.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and reagents? The core components are 1-benzyl-3-pyrrolidinone, an ammonia source, and a cyanide source. For the ammonia source, ammonium chloride (NH₄Cl) is effective as it also provides mild acidic catalysis.[3] For the cyanide source, sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used in conjunction with an acid. Trimethylsilyl cyanide (TMSCN) is another excellent, though more expensive, alternative that is highly soluble in organic solvents.[5]
Q2: Why is my reaction yield consistently low? Low yields are a frequent issue and can stem from several factors.[6] The most common cause is an incomplete reaction due to the equilibrium nature of imine formation. Other causes include suboptimal temperature control or degradation of the product during workup. See the Troubleshooting Guide for detailed solutions.
Q3: What are the critical safety precautions for this reaction? EXTREME CAUTION IS REQUIRED. Cyanide salts (NaCN, KCN) and especially hydrogen cyanide (HCN) gas are highly toxic and can be fatal.
-
Always handle cyanide salts in a certified chemical fume hood.
-
Never add acid directly to solid cyanide salts, as this will rapidly generate lethal HCN gas. The reaction should be set up so that the cyanide salt is in solution before any acid is introduced.
-
Have a cyanide poisoning antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) available and ensure all personnel are trained in its use.
-
All waste materials must be quenched with an appropriate oxidizing agent (e.g., bleach or hydrogen peroxide under basic conditions) before disposal according to institutional safety protocols.
Q4: Can I use a different ketone for this synthesis? Yes, the Strecker reaction is versatile and can be applied to various aldehydes and ketones to produce different α-aminonitriles.[2] However, the reactivity of the carbonyl compound and the stability of the resulting product will vary, requiring re-optimization of the reaction conditions.
Troubleshooting Guide
This guide addresses the most common issues encountered during the synthesis and purification of 3-Amino-1-benzylpyrrolidine-3-carbonitrile.
Caption: Decision tree for troubleshooting common synthesis issues.
Problem 1: Low or No Product Yield
-
Possible Cause: The equilibrium for imine formation may not favor the product side. Water produced during the reaction can hydrolyze the imine back to the starting ketone.
-
Solution & Scientific Rationale:
-
Add a Dehydrating Agent: Including an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can sequester the water formed, driving the equilibrium towards the imine intermediate.[7]
-
Use a Catalyst: While NH₄Cl provides mild acid catalysis, a Lewis acid catalyst can further activate the carbonyl group, accelerating imine formation.[5][8]
-
Optimize Temperature: Start the reaction at a lower temperature (e.g., 0 °C) during the addition of reagents to control any exotherm, then allow it to slowly warm to room temperature or slightly above to drive the reaction to completion.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent potential oxidative side reactions.
-
Problem 2: Product Disappears During Workup or Purification
-
Possible Cause A: Retro-Strecker Reaction. This is the reverse of the synthesis, where the aminonitrile reverts to the imine and cyanide.[9] This process is often promoted by heat and certain chromatographic conditions.
-
Possible Cause B: Hydrolysis. The nitrile group is susceptible to hydrolysis to the corresponding amino amide or amino acid, particularly under strongly acidic or basic aqueous conditions.[9]
-
Solution & Scientific Rationale:
-
Maintain Low Temperatures: Perform all aqueous workup and extraction steps at low temperatures (0-5 °C) to minimize the rate of decomposition.
-
Control pH: Avoid washes with strong acids or bases. Use a saturated solution of sodium bicarbonate (a mild base) or brine (neutral).
-
Amine Protection (Recommended): The most robust solution is to protect the crude amine as a carbamate (e.g., Boc-protected) immediately after the initial workup. The resulting Boc-protected aminonitrile is significantly more stable towards the retro-Strecker reaction and hydrolysis, and it behaves much better during chromatography.[9][10]
-
Problem 3: Product Streaks Badly on TLC and Column Chromatography
-
Possible Cause: The product is a basic amine. The free silanol groups (Si-OH) on the surface of standard silica gel are acidic and form strong acid-base interactions with the product.[9] This leads to poor peak shape (tailing/streaking), irreversible adsorption, and on-column degradation.
-
Solution & Scientific Rationale:
-
Use a Basic Eluent Modifier: Add a small amount of a basic modifier like triethylamine (NEt₃) or ammonia in methanol (typically 0.5-1%) to the mobile phase. This neutralizes the acidic sites on the silica gel, allowing the basic product to elute cleanly.
-
Use Deactivated Silica: Employ commercially available deactivated silica gel or prepare it by pre-treating standard silica with a solution of triethylamine.
-
Purify the Protected Intermediate: As mentioned above, converting the amine to a Boc-carbamate makes the compound significantly less basic, eliminating the strong interaction with silica gel and resulting in excellent chromatographic performance.[9]
-
Optimization & Protocol Standards
Data Summary: Optimizing Reaction Parameters
| Parameter | Options | Rationale & Impact on Reaction | References |
| Cyanide Source | NaCN, KCN, TMSCN | NaCN/KCN: Cost-effective, requires acid for HCN generation. TMSCN: Highly reactive, soluble in organic solvents, but more expensive and moisture-sensitive. | [11] |
| Solvent | Methanol, Ethanol, THF, Water | Protic solvents like methanol or ethanol are common and can participate in proton transfer. Water can be used in some green chemistry protocols but may exacerbate hydrolysis issues. | [11] |
| Catalyst | None, NH₄Cl, Lewis Acids (e.g., InCl₃) | NH₄Cl: Acts as both ammonia source and mild Brønsted acid catalyst. Lewis Acids: Enhance the electrophilicity of the carbonyl carbon, accelerating imine formation and potentially improving yields. | [3][8] |
| Temperature | 0 °C to 50 °C | Initial cooling (0 °C) is recommended during reagent addition to control the reaction rate. Gentle heating (RT to 40 °C) may be required to drive the reaction to completion. Higher temperatures risk the retro-Strecker reaction. | [8][11] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile
-
Safety Warning: This procedure involves highly toxic cyanide and must be performed by trained personnel in a certified chemical fume hood.
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add 1-benzyl-3-pyrrolidinone (1.0 eq), ammonium chloride (1.5 eq), and methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve sodium cyanide (1.5 eq) in a minimum amount of water and add it dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 10 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Once complete, cool the reaction back to 0 °C and carefully quench by adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aminonitrile. Proceed immediately to the next step (protection or purification) as the crude product may be unstable.
Protocol 2: Boc-Protection of Crude Aminonitrile
-
Dissolve the crude aminonitrile from the previous step in a suitable solvent like dichloromethane (DCM) or a THF/water mixture.
-
Cool the solution to 0 °C.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) followed by a base such as triethylamine (1.2 eq) or sodium bicarbonate if using an aqueous system.[10]
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor for the formation of the higher Rf (on TLC) Boc-protected product.
-
Upon completion, perform a standard aqueous workup. Wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
The resulting crude Boc-protected aminonitrile can now be safely purified by standard silica gel column chromatography without the risk of streaking or degradation.
References
- BenchChem. (n.d.). Preventing degradation of aminonitriles during workup and purification.
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
ACS Omega. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Retrieved from [Link]
-
Grokipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. Retrieved from [Link]
-
Bandyopadhyay, D., Velazquez, J. M., & Banik, B. K. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5(1), 63. Retrieved from [Link]
- European Patent Office. (1999). Process for the preparation of 3-amino-pyrrolidine derivatives.
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. Retrieved from [Link]
-
Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 47. Retrieved from [Link]
-
Chem-Station. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved from [Link]
-
Leah4sci. (2016). Strecker Synthesis of Alpha Amino Acids. Retrieved from [Link]
-
Amer, F. A., Hammouda, M., El-Ahl, A. S., & Abdel-Wahab, B. F. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Current Organic Chemistry, 12(18), 1551-1564. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Strecker Synthesis | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of Crude 3-Amino-1-benzylpyrrolidine-3-carbonitrile
Introduction
3-Amino-1-benzylpyrrolidine-3-carbonitrile is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purification, however, presents several challenges due to its inherent instability and the presence of structurally similar impurities. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively troubleshoot and optimize the purification of this crucial compound. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and success of your purification process.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the purification of crude 3-Amino-1-benzylpyrrolidine-3-carbonitrile.
Issue 1: Low Yield After Aqueous Workup
Question: I am experiencing significant product loss during the aqueous extraction and workup of my crude 3-Amino-1-benzylpyrrolidine-3-carbonitrile. What could be the cause, and how can I mitigate this?
Answer: The primary culprit for low yield during aqueous workup is often the partial or complete hydrolysis of the nitrile group to the corresponding amide or carboxylic acid, especially under acidic or strongly basic conditions.[1] The aminonitrile functionality is susceptible to degradation in the presence of water, a process that can be accelerated by pH changes.[1]
Causality and Recommended Actions:
-
pH Control is Critical: The stability of the aminonitrile is highly dependent on the pH of the aqueous phase. Both strongly acidic and strongly basic conditions can catalyze hydrolysis. It is advisable to maintain a pH range of 7-8 during extraction. Use of a mild base like sodium bicarbonate for neutralization is preferred over strong bases like sodium hydroxide.[2]
-
Minimize Contact Time: Prolonged exposure to the aqueous phase increases the risk of hydrolysis. Perform extractions swiftly and avoid letting the biphasic mixture stand for extended periods.
-
Temperature Management: Hydrolysis reactions are accelerated at higher temperatures. Conduct extractions at room temperature or below to minimize degradation.
-
Solvent Choice: Use a suitable organic solvent such as dichloromethane or ethyl acetate for extraction.[3] These solvents have good partitioning coefficients for the desired product and are immiscible with water, facilitating a clean separation.
Issue 2: Product Streaking and Poor Separation in Column Chromatography
Question: My 3-Amino-1-benzylpyrrolidine-3-carbonitrile streaks badly on the silica gel column, leading to poor separation from impurities. How can I improve the chromatographic purification?
Answer: The basic nature of the amino group in your compound is the primary reason for poor chromatographic performance on standard silica gel.[1][4] The acidic silanol groups (Si-OH) on the silica surface interact strongly with the basic amine, causing tailing and, in some cases, irreversible adsorption or on-column degradation.[1]
Causality and Recommended Actions:
-
Deactivate the Silica Gel: To mitigate the acidic nature of silica, you can either use commercially available deactivated silica or deactivate it in-house. A common method is to use a mobile phase containing a small amount of a volatile amine, such as triethylamine (typically 0.1-1%), to compete with your product for the acidic sites on the silica.[4]
-
Utilize Amine-Functionalized Silica: A more robust solution is to use an amine-functionalized stationary phase.[4] These columns have a less acidic surface, which significantly reduces the unwanted interactions with basic compounds, leading to sharper peaks and better separation.[5]
-
Mobile Phase Optimization: A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) is often effective. The addition of a small amount of a basic modifier like triethylamine or ammonia in the mobile phase can drastically improve the peak shape.[4]
-
Amine Protection: A highly effective, albeit multi-step, strategy is to protect the amine functionality before chromatography.[1] Converting the amine to a less basic carbamate (e.g., Boc or Cbz) eliminates the strong interaction with silica gel, allowing for straightforward purification. The protecting group can be removed in a subsequent step.[1][6]
Issue 3: Reappearance of Starting Materials After Purification
Question: After purification, I'm observing the reappearance of the starting aldehyde/ketone and amine in my final product. What is causing this decomposition?
Answer: This phenomenon is likely due to a retro-Strecker reaction.[1] This is the reverse of the aminonitrile synthesis, where the 3-Amino-1-benzylpyrrolidine-3-carbonitrile reverts to an imine intermediate, which then hydrolyzes back to the corresponding aldehyde or ketone and amine.[1] This process can be triggered by heat and certain chromatographic conditions.[1]
Causality and Recommended Actions:
-
Thermal Stability: Aminonitriles can be thermally labile. Avoid excessive heat during solvent removal (rotoevaporation). It is best to concentrate the product at or below room temperature under reduced pressure.
-
Chromatography Conditions: As mentioned, the acidic surface of silica gel can catalyze the retro-Strecker reaction. Using deactivated or amine-functionalized silica can help minimize this degradation pathway.[1]
-
Storage: Store the purified product at low temperatures (e.g., in a refrigerator or freezer) under an inert atmosphere (nitrogen or argon) to prevent degradation over time. The presence of moisture can also promote the retro-Strecker reaction, so ensure the product is thoroughly dried.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 3-Amino-1-benzylpyrrolidine-3-carbonitrile?
A1: Common impurities often include:
-
Unreacted Starting Materials: Such as 1-benzyl-3-pyrrolidinone, benzylamine, and a cyanide source.
-
Side-Products from Synthesis: Depending on the synthetic route, these could include diastereomers or regioisomers.
-
Hydrolysis Products: The corresponding amino amide and amino acid are common degradation products.[1][7]
-
Products of the Retro-Strecker Reaction: The aldehyde/ketone and amine from which the aminonitrile was formed.[1]
Q2: Can I use recrystallization to purify my crude product?
A2: Recrystallization can be a viable purification technique if a suitable solvent system is found.[8][9] The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility for the desired compound at room temperature or below, while the impurities remain in solution.[10] For basic compounds like amines, using organic acids or their mixtures with other solvents can sometimes be effective for recrystallization.[11] However, given the potential for degradation, this method should be approached with caution and optimized carefully.
Q3: What is the best way to remove residual triethylamine from my purified product after column chromatography?
A3: Residual triethylamine can often be removed by co-evaporation with a suitable solvent. Dissolve the product in a solvent in which it is soluble but has a higher boiling point than triethylamine (e.g., dichloromethane or toluene), and then remove the solvent under reduced pressure. Repeating this process several times is usually effective. Alternatively, a mild acidic wash (e.g., with dilute HCl) during a subsequent workup can be used, provided the product is stable under these conditions.[12]
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended for purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the purity of organic compounds.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify any residual impurities.[13]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can be used in conjunction with liquid chromatography (LC-MS) to identify and quantify impurities.[13]
-
Melting Point Analysis: A sharp melting point range close to the literature value can be an indicator of high purity for solid compounds.[14]
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Basic Impurities
This protocol is useful for separating the basic 3-Amino-1-benzylpyrrolidine-3-carbonitrile from neutral or acidic impurities.[2][3][15]
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated amine product will move to the aqueous layer.[3]
-
Drain the lower aqueous layer into a clean flask.
-
To recover the product, carefully add a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) to the aqueous layer until the pH is basic (pH > 8).
-
Extract the now deprotonated, water-insoluble product back into an organic solvent (e.g., dichloromethane) by repeating steps 2-5.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Column Chromatography with a Basic Modifier
This protocol describes a general procedure for purifying 3-Amino-1-benzylpyrrolidine-3-carbonitrile using silica gel chromatography with a basic modifier.[16]
-
Prepare the Slurry: In a beaker, add silica gel to a non-polar solvent (e.g., hexane or heptane) to create a slurry.
-
Pack the Column: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Equilibrate the Column: Elute the column with the initial mobile phase (e.g., hexane with 0.5% triethylamine) until the column is fully equilibrated.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elute the Column: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Collect Fractions: Collect the eluent in a series of fractions.
-
Analyze Fractions: Analyze the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-Amino-1-benzylpyrrolidine-3-carbonitrile.
Visualizations
Purification Workflow Diagram
Caption: General purification workflow for 3-Amino-1-benzylpyrrolidine-3-carbonitrile.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low purification yields.
References
- Isolation and Purification of Organic Compounds Extraction (Expt #2). (n.d.).
- Is there an easy way to purify organic amines? (2023, January 19). Biotage.
- Acid–base extraction. (n.d.). In Wikipedia.
- Acid-Base Extraction. (2022, June 21). Chemistry LibreTexts.
- Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.).
- Workup: Amines. (n.d.). University of Rochester, Department of Chemistry.
- methods of purification of organic compounds. (2019, October 16). BYJU'S.
- troubleshooting guide for the synthesis of heterocyclic compounds. (n.d.). Benchchem.
- Lab Procedure: Recrystallization | Chemistry. (n.d.). ChemTalk.
- Preventing degradation of aminonitriles during workup and purification. (n.d.). Benchchem.
- column chromatography & purification of organic compounds. (2021, February 9). YouTube.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Recrystallization. (2020, January 10). YouTube.
- When should amine-bonded columns be used for purification? (2023, September 26). Biotage.
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
- Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate | Request PDF. (n.d.). ResearchGate.
- identification and characterization of byproducts in 3-Amino-1-(furan-3-yl)propan-1-ol synthesis. (n.d.). Benchchem.
Sources
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- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 9. mt.com [mt.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Workup [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. byjus.com [byjus.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile
Welcome to the technical support guide for the synthesis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. Drawing from established chemical principles and field experience, this guide provides in-depth explanations, preventative measures, and analytical insights to ensure a successful and high-purity synthesis.
Overview of the Primary Synthetic Route
The most common and logical pathway to synthesize 3-Amino-1-benzylpyrrolidine-3-carbonitrile is via a Strecker synthesis.[1][2][3] This well-established method involves the reaction of a ketone with an amine and a cyanide source. In this specific case, the reaction proceeds as follows:
-
Starting Material: The synthesis begins with the ketone 1-Benzyl-3-pyrrolidinone.[4][5][6]
-
Reaction Components: The ketone is reacted with a source of ammonia (e.g., ammonium chloride) and a cyanide salt (e.g., sodium or potassium cyanide).
-
Mechanism: The ketone and ammonia first condense to form an intermediate imine. The cyanide ion then acts as a nucleophile, attacking the imine to form the target α-aminonitrile product.[2][7][8]
This guide will focus on the potential pitfalls and side reactions inherent to this process.
Core Reaction Pathway and Major Byproduct Formation
The following diagram illustrates the intended Strecker synthesis pathway and the primary side reactions that can lead to common impurities. Understanding these competing pathways is the first step in effective troubleshooting.
Caption: Key pathways in the synthesis of the target aminonitrile.
Troubleshooting Guides and FAQs
This section addresses specific experimental issues in a question-and-answer format.
Q1: My LC-MS analysis shows a peak with a mass of +18 amu relative to my product. What is this impurity?
Answer: This peak corresponds to Byproduct A: 3-Amino-1-benzylpyrrolidine-3-carboxamide .
-
Causality: This is the most common byproduct and arises from the partial hydrolysis of the nitrile functional group of your target compound.[9] The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which are often present during the reaction or aqueous workup. The reaction with water first produces an amide.[9]
-
Mechanism Insight: The hydrolysis is often catalyzed by acid or base. Protonation of the nitrile nitrogen by an acid makes the carbon atom more electrophilic and susceptible to attack by water.[7] Conversely, a hydroxide ion can directly attack the nitrile carbon.
-
Prevention & Mitigation:
-
Control pH During Workup: Ensure the aqueous workup is performed under neutral or mildly basic conditions and at low temperatures to minimize the rate of hydrolysis. Avoid prolonged exposure to strong acids or bases.
-
Anhydrous Conditions: While the Strecker reaction often runs in aqueous media, minimizing excess water and reaction time can help reduce the extent of hydrolysis.
-
-
Purification: The amide byproduct often has different polarity from the aminonitrile. It can typically be separated using silica gel column chromatography, often requiring a more polar eluent system (e.g., higher percentage of methanol in dichloromethane).
Q2: I have another major impurity peak in my LC-MS, this one with a mass of +19 amu and loss of nitrogen (-13 amu) compared to the product. What is it?
Answer: This impurity is likely Byproduct B: 3-Amino-1-benzylpyrrolidine-3-carboxylic Acid .
-
Causality: This byproduct is the result of the complete hydrolysis of the nitrile group.[1][9] It proceeds through the intermediate formation of the amide (Byproduct A). If reaction conditions are harsh (e.g., heating under strongly acidic or basic conditions), the amide will further hydrolyze to the carboxylic acid.[9]
-
Prevention & Mitigation:
-
Avoid Heat: Do not heat the reaction mixture excessively, especially after the cyanide addition is complete and during workup.
-
Strict pH and Time Control: The same preventative measures for amide formation apply here but are even more critical. If the reaction requires acidic or basic conditions, they should be neutralized promptly upon completion.
-
-
Purification: As a zwitterionic amino acid, this byproduct has drastically different solubility and polarity. It can often be removed by an acid-base extraction. For example, dissolving the crude product in an organic solvent and washing with a mild aqueous base (like sodium bicarbonate solution) can extract the acidic byproduct into the aqueous layer.
Q3: My reaction is sluggish and a significant amount of my starting material, 1-Benzyl-3-pyrrolidinone, remains. I also see a byproduct with a mass identical to the target compound but which behaves differently on TLC.
Answer: This suggests two potential issues: incomplete imine formation and the formation of Byproduct C: 1-Benzyl-3-hydroxy-pyrrolidine-3-carbonitrile (the cyanohydrin) .
-
Causality (Incomplete Reaction): The first step of the Strecker synthesis is the equilibrium formation of an imine (or iminium ion) from the ketone and ammonia.[7][8] If this equilibrium is not driven towards the imine, the reaction will stall. This can be due to insufficient ammonia concentration or the presence of too much water, which can favor the ketone starting material.
-
Causality (Cyanohydrin Byproduct): If the imine formation is slow, the cyanide ion can directly attack the carbonyl carbon of the starting ketone.[1] This is a competing reaction that forms a cyanohydrin. This byproduct is an isomer of your target aminonitrile and will have the same mass.
-
Prevention & Mitigation:
-
Optimize Ammonia Concentration: Ensure a sufficient molar excess of the ammonia source (e.g., ammonium chloride) is used to drive the imine formation equilibrium.
-
Use a Dehydrating Agent: The formation of the imine releases water.[2] Adding a mild dehydrating agent like magnesium sulfate (MgSO₄) can help shift the equilibrium towards the imine and away from the starting ketone.
-
Control Order of Addition: Pre-mixing the ketone and ammonia source for a period before adding the cyanide can favor the desired reaction pathway by allowing the imine to form first.
-
-
Purification: The cyanohydrin lacks a basic amino group and will have a different pKa and polarity compared to the target compound. It can be separated by silica gel chromatography. An acidic wash during workup may also help by protonating the desired amino-product and altering its solubility, potentially leaving the neutral cyanohydrin in the organic layer.
Q4: My NMR spectrum is clean, but the product seems unstable and decomposes over time, showing the reappearance of starting material. Why?
Answer: The formation of α-aminonitriles, particularly from five-membered ring ketones, can be reversible. The product may be undergoing a retro-Strecker reaction .
-
Causality: Five-membered aminonitriles, like the target compound, have a known tendency to eliminate hydrogen cyanide (HCN), reverting to the corresponding imine.[10] This imine can then be hydrolyzed back to the 1-benzyl-3-pyrrolidinone starting material, especially in the presence of moisture or trace acid/base. This instability is a known characteristic of this class of compounds.[10]
-
Prevention & Mitigation:
-
Storage Conditions: Store the purified product under an inert atmosphere (argon or nitrogen), at low temperatures (e.g., <0 °C), and protected from light and moisture.
-
Convert to a Stable Salt: For long-term storage, it is highly advisable to convert the freebase product into a more stable salt, such as the hydrochloride or hydrobromide salt. This is done by dissolving the purified product in a suitable solvent (like ether or ethyl acetate) and adding a solution of HCl or HBr in an anhydrous solvent. The protonated ammonium salt is far less prone to decomposition.
-
Immediate Use: If possible, use the freshly prepared and purified aminonitrile directly in the next synthetic step to minimize storage time.
-
Summary Table of Byproducts
| Byproduct Name | Structure | Δ Mass from Product (amu) | Key Analytical Signature | Mitigation Strategy |
| A: Amide | R-C(=O)NH₂ | +18 | LC-MS peak at M+18 | Control pH and temperature during workup. |
| B: Carboxylic Acid | R-C(=O)OH | +19 | LC-MS peak at M+19; zwitterionic nature | Avoid heat; use mild workup conditions. |
| C: Cyanohydrin | R-C(OH)CN | 0 (Isomer) | Behaves as a neutral, less polar spot on TLC. | Optimize imine formation (excess NH₃, dehydration). |
| Starting Ketone | R=O | -26 | Reappearance on standing. | Store product as a salt, under inert gas, at low temp. |
References
-
Pascal, R. & Boiteau, L. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel). [Link]
-
Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. [Link]
- F. Hoffmann-La Roche AG. (2001). Process for the preparation of 3-amino-pyrrolidine derivatives.
-
F. Hoffmann-La Roche AG. (2001). Process for the preparation of 3-amino-pyrrolidine derivatives. European Patent Office. [Link]
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Wikipedia contributors. (n.d.). Strecker amino acid synthesis. Wikipedia. [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. NROChemistry. [Link]
-
Wang, J., et al. (2011). Study on the synthesis of N-benzyl-3-pyrrolidinone. ResearchGate. [Link]
-
Sosnova, A. A., et al. (2020). Gas‐phase study of the stability of α‐substituted cyclic amino nitriles. ResearchGate. [Link]
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal. [Link]
Sources
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- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 4. 1-Benzyl-3-pyrrolidinone | 775-16-6 [chemicalbook.com]
- 5. 1-ベンジル-3-ピロリジノン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1-苄基-3-吡咯烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Strecker Synthesis [organic-chemistry.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
Stability issues of 3-Amino-1-benzylpyrrolidine-3-carbonitrile under different conditions
Welcome to the technical support guide for 3-Amino-1-benzylpyrrolidine-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 3-Amino-1-benzylpyrrolidine-3-carbonitrile?
A1: The main stability concerns for 3-Amino-1-benzylpyrrolidine-3-carbonitrile, an α-aminonitrile, revolve around its susceptibility to hydrolysis and retro-Strecker reaction. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, particularly under acidic or strongly basic conditions.[1] Additionally, the entire molecule can revert to its precursors (an imine, which can then hydrolyze to an aldehyde/ketone and an amine, and a cyanide source) via the retro-Strecker reaction, a process that can be accelerated by heat.[1]
Q2: How should I properly store 3-Amino-1-benzylpyrrolidine-3-carbonitrile to ensure its stability?
A2: To maintain the integrity of 3-Amino-1-benzylpyrrolidine-3-carbonitrile, it is recommended to store it under the following conditions:
-
Temperature: Store in a cool, dry, well-ventilated area, preferably refrigerated.[2][3][4]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.[3]
-
Container: Use original, securely sealed containers.[2] Ensure containers are clearly labeled and checked regularly for leaks.[2]
Q3: My aminonitrile is showing signs of degradation during aqueous workup. What could be the cause and how can I prevent it?
A3: Degradation during aqueous workup is most likely due to hydrolysis of the nitrile group, which is sensitive to both acidic and strongly basic conditions.[1] To mitigate this:
-
Neutralize the reaction mixture to a pH of 7-8 before extraction.
-
Use a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, for washing instead of strong bases like sodium hydroxide (NaOH).
-
Minimize the time the compound is in contact with the aqueous phase.
-
Perform extractions at lower temperatures, for instance, in an ice bath.[1]
Q4: I'm observing significant product loss and the reappearance of starting materials after purification. What is happening?
A4: This observation strongly suggests that a retro-Strecker reaction is occurring.[1] This reaction is the reverse of the aminonitrile synthesis and can be promoted by heat and certain chromatographic conditions.[1] The aminonitrile reverts to an imine, which can then hydrolyze back to the original aldehyde/ketone and amine, along with a cyanide source.[1]
Q5: Why is my aminonitrile streaking on silica gel TLC plates and columns?
A5: 3-Amino-1-benzylpyrrolidine-3-carbonitrile is a basic compound due to its amine functionality. Standard silica gel is acidic because of the presence of silanol groups.[1] The acid-base interaction between your basic compound and the acidic silica gel can lead to poor chromatographic performance, resulting in streaking or tailing of the product spot/peak.[1] This interaction can also catalyze on-column degradation.[1]
Troubleshooting Guide
This guide provides solutions to common issues encountered during the handling and use of 3-Amino-1-benzylpyrrolidine-3-carbonitrile.
Issue 1: Low Yield After Aqueous Extraction
| Symptom | Possible Cause | Troubleshooting Solution |
| Low recovery of product from the organic layer. | Hydrolysis: Exposure to acidic or strongly basic aqueous solutions.[1] | • Neutralize the reaction mixture to pH 7-8 before extraction.• Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) for washing instead of stronger bases like sodium hydroxide (NaOH).• Minimize contact time with the aqueous phase.• Perform extractions at lower temperatures (e.g., in an ice bath).[1] |
| Emulsion formation during extraction. | Amphiphilic nature of the aminonitrile. | • Add brine (saturated NaCl solution) to break the emulsion.• Filter the mixture through a pad of Celite.[1] |
Issue 2: Degradation During Chromatographic Purification
| Symptom | Possible Cause | Troubleshooting Solution |
| Streaking or tailing on silica gel TLC/column. | Acid-base interaction: The basic amine group interacts strongly with acidic silanol groups on the silica surface.[1] | • Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1-2% triethylamine).• Use an alternative stationary phase such as neutral or basic alumina. |
| Reappearance of starting materials in collected fractions. | Retro-Strecker Reaction: Catalyzed by heat or the acidic nature of the silica gel.[1] | • Use the deactivated silica gel or alternative stationary phase as mentioned above.• Avoid excessive heating of the fractions during solvent evaporation.• Consider converting the amine to a less basic protecting group (e.g., Boc or Cbz) before purification.[1] |
Issue 3: Long-Term Storage Instability
| Symptom | Possible Cause | Troubleshooting Solution |
| Discoloration or change in physical appearance of the stored compound. | Oxidation/Hydrolysis: Exposure to air and moisture.[3] | • Ensure the compound is stored under an inert atmosphere (argon or nitrogen).[3]• Use a tightly sealed container and store in a cool, dry place.[2][3][4] |
| Decreased purity over time as confirmed by analysis (e.g., NMR, LC-MS). | Slow degradation: Inherent instability of the aminonitrile functionality. | • Re-purify the compound before use if it has been stored for an extended period.• For critical applications, consider synthesizing the compound fresh. |
Experimental Protocols
Protocol 1: Stability Testing of 3-Amino-1-benzylpyrrolidine-3-carbonitrile at Different pH Values
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7, 9, 11).
-
Sample Preparation: Dissolve a known concentration of 3-Amino-1-benzylpyrrolidine-3-carbonitrile in each buffer solution.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).
-
Time-Point Analysis: At regular time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quenching and Analysis: Immediately quench any further reaction by neutralizing the aliquot (if necessary) and analyze the sample by a suitable method like HPLC or LC-MS to quantify the remaining amount of the starting material and identify any degradation products.
-
Data Analysis: Plot the concentration of the aminonitrile versus time for each pH to determine the degradation rate.
Protocol 2: Deactivation of Silica Gel for Chromatography
-
Prepare Slurry: Prepare a slurry of silica gel in the desired eluent system.
-
Add Triethylamine: Add triethylamine to the slurry to a final concentration of 1-2% (v/v).
-
Equilibrate: Stir the slurry for 15-20 minutes to ensure thorough mixing and equilibration.
-
Pack Column: Pack the column with the treated silica gel slurry.
-
Equilibrate Column: Flush the packed column with the eluent containing 1-2% triethylamine until the baseline is stable.
-
Load and Elute: Load the sample and proceed with the elution.
Visualizing Degradation Pathways
The primary degradation pathways for 3-Amino-1-benzylpyrrolidine-3-carbonitrile are hydrolysis and the retro-Strecker reaction.
Caption: Major degradation pathways of 3-Amino-1-benzylpyrrolidine-3-carbonitrile.
References
- (R)-3-Amino-1-benzylpyrrolidine - CymitQuimica. (URL: )
- Technical Support Center: Aminomalononitrile Reactions and the Critical Role of pH - Benchchem. (URL: )
- 3 - SAFETY D
- Preventing degradation of aminonitriles during workup and purific
- SAFETY D
- Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) - Carl ROTH. (URL: )
- The Impact of pH on Chemical Stability in Lab Experiments - Ibis Scientific, LLC. (URL: )
- Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - NIH. (URL: )
Sources
Troubleshooting low yield in 3-Amino-1-benzylpyrrolidine-3-carbonitrile reactions
An essential precursor in medicinal chemistry, 3-Amino-1-benzylpyrrolidine-3-carbonitrile is a versatile building block for synthesizing a range of pharmaceutically active compounds. Its synthesis, typically achieved via a modified Strecker reaction, involves a three-component condensation of 1-benzylpyrrolidin-3-one, an ammonia source, and a cyanide source. While theoretically straightforward, this reaction is often plagued by issues that can lead to significantly diminished yields, posing a challenge for researchers and process chemists.
This technical support guide, designed for chemistry professionals, provides an in-depth analysis of the common pitfalls encountered during the synthesis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile. By exploring the reaction mechanism, we will dissect the causality behind low yields and offer field-proven troubleshooting strategies and detailed protocols to optimize your experimental outcomes.
Understanding the Reaction: The Strecker Synthesis Mechanism
The synthesis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile is a classic example of the Strecker synthesis, a powerful method for producing α-aminonitriles.[1][2] The reaction proceeds through two primary stages: the formation of an iminium ion intermediate, followed by the nucleophilic addition of a cyanide ion.
-
Iminium Ion Formation : The reaction initiates with the condensation of the carbonyl group of 1-benzylpyrrolidin-3-one with an amine (typically ammonia). This is an equilibrium-driven process that forms an intermediate imine, which is then protonated under mildly acidic conditions to generate a highly electrophilic iminium ion.[3][4]
-
Cyanide Addition : The nucleophilic cyanide ion (CN⁻) attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and yielding the final α-aminonitrile product.[4][5]
Understanding this mechanism is critical, as the overall yield is highly dependent on the delicate balance of equilibria and the rates of competing side reactions.
Caption: Figure 1: Strecker Reaction Mechanism
Troubleshooting Guide: Low Yield Scenarios
This section addresses the most common issues leading to low yields in a direct question-and-answer format.
Question 1: My reaction yields are consistently below 30%, or I'm isolating no product at all. What is the primary cause?
Low or no product formation typically points to a failure in one of the two core mechanistic steps: inefficient iminium ion formation or ineffective cyanide addition.
Possible Cause A: Inefficient Imine/Iminium Formation
The condensation of the ketone and ammonia to form the imine is a reversible reaction where water is a byproduct.[5] According to Le Châtelier's principle, the presence of excess water in the reaction medium can shift the equilibrium back towards the starting materials.
Solutions:
-
Ensure Anhydrous Conditions: Use dry solvents (e.g., methanol, ethanol, or THF) and freshly opened or properly stored reagents.
-
Use a Dehydrating Agent: The addition of a mild desiccant like magnesium sulfate (MgSO₄) can help sequester the water formed during the reaction, driving the equilibrium towards the imine intermediate.[5]
-
Check Ammonia Source: If using ammonium chloride (NH₄Cl), ensure it is dry. The equilibrium between NH₄Cl and NH₃ is pH-dependent. The reaction requires free ammonia to initiate the condensation.[3] A slight excess of a non-nucleophilic base can be beneficial if NH₄Cl is the sole ammonia source.
Possible Cause B: Ineffective Cyanide Addition
The cyanide ion is the key nucleophile. Its effectiveness can be hampered by pH, reagent quality, or solubility.
Solutions:
-
Optimize pH: The reaction is often acid-promoted to facilitate iminium ion formation.[2] However, if the pH is too low (strongly acidic), the cyanide ion (CN⁻) will be protonated to form hydrogen cyanide (HCN). With a pKa of ~9.2, HCN is a significantly weaker nucleophile than CN⁻, effectively halting the reaction.[6] The optimal pH is typically in the mildly acidic to neutral range (pH 6-8), which represents a compromise between activating the ketone and maintaining a sufficient concentration of the CN⁻ nucleophile.
-
Reagent Quality: Use high-purity cyanide sources like potassium cyanide (KCN) or sodium cyanide (NaCN). Over time, these salts can be passivated by atmospheric moisture and carbon dioxide.
-
Consider an Alternative Cyanide Source: For some substrates, trimethylsilyl cyanide (TMSCN) can be a more effective reagent, particularly in organic solvents, as it can also act as a water scavenger.
Question 2: My TLC analysis shows multiple spots, and I am isolating significant side products. What are they and how can I prevent them?
The formation of side products is a common cause of low yields. The two most prevalent are the cyanohydrin and products from ketone self-condensation.
Possible Cause A: α-Hydroxy Acid Precursor (Cyanohydrin) Formation
Before the ammonia can react with the ketone to form the imine, the cyanide ion can directly attack the carbonyl group.[7] This competing reaction forms a cyanohydrin intermediate. During workup, this intermediate can be hydrolyzed to an α-hydroxy acid, a common and difficult-to-remove impurity. This side reaction is kinetically fast but often thermodynamically less favorable than the aminonitrile.[6]
Solutions:
-
Pre-form the Imine: A highly effective strategy is to stir the 1-benzylpyrrolidin-3-one and the ammonia source (e.g., ammonium acetate or NH₄Cl with a base) in the solvent for a period (e.g., 1-2 hours) before adding the cyanide source.[6] This allows the imine/iminium equilibrium to be established, minimizing the amount of free ketone available to react with the cyanide.
-
Control Reagent Addition: Add the cyanide source slowly and at a controlled temperature (e.g., 0 °C). A rapid, exothermic addition can favor the kinetically preferred cyanohydrin pathway.
Possible Cause B: Aldol Condensation Products
Under either acidic or basic conditions, the starting ketone, 1-benzylpyrrolidin-3-one, can act as both an electrophile and a nucleophile (via its enolate), leading to self-condensation (aldol) products.[7] This is more likely at elevated temperatures.
Solutions:
-
Maintain Low Temperatures: Running the reaction at room temperature or below (0-25 °C) is generally sufficient and minimizes the rate of self-condensation. Avoid unnecessarily heating the reaction unless optimization studies have shown it to be beneficial.
-
Control Stoichiometry: Ensure the stoichiometry of the ammonia and cyanide sources is appropriate. An excess of base used to free ammonia from its salt can promote enolate formation.
Troubleshooting Workflow
Caption: Figure 2: Troubleshooting Workflow
Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Product | Inefficient imine/iminium formation due to excess water. | Use anhydrous solvents; add a dehydrating agent (e.g., MgSO₄). |
| Ineffective cyanide addition due to incorrect pH. | Buffer the reaction or maintain a pH between 6 and 8. | |
| Poor quality or passivated reagents. | Use fresh, high-purity ketone, ammonia source, and cyanide salt. | |
| Significant Side Products | Competitive cyanohydrin formation. | Pre-form the imine by reacting the ketone and ammonia source for 1-2 hours before adding cyanide.[6] |
| Aldol self-condensation of the starting ketone. | Maintain a low reaction temperature (0-25 °C); avoid using excess base.[7] | |
| Difficult Purification | Product is basic and polar. | Utilize acid-base extraction during workup to separate from neutral impurities. Use a polar solvent system (e.g., DCM/MeOH with NH₃) for column chromatography. |
Frequently Asked Questions (FAQs)
Q1: How critical is the purity of the starting 1-benzylpyrrolidin-3-one? Extremely critical. Impurities in the starting ketone can inhibit the reaction or lead to a complex mixture of side products that complicates purification. It is advisable to purify the ketone by distillation or column chromatography if its purity is questionable.
Q2: What is the best way to monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 10% Methanol in Dichloromethane (DCM) with 1% triethylamine or ammonia to prevent streaking of the basic amine product on the silica plate. The starting ketone will be visible under UV light, and the aminonitrile product can be visualized with a ninhydrin stain (which detects primary amines).
Q3: My product seems to degrade during column chromatography. How can I improve purification? The amino group can interact strongly with the acidic silica gel, leading to streaking and potential degradation.
-
Deactivate the Silica: Pre-treat the silica gel with a solvent system containing a small amount of a volatile base like triethylamine (~1%) or ammonium hydroxide.
-
Alternative Purification: Consider an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with NaOH), and the product is re-extracted into an organic solvent.[8] This is an effective way to remove non-basic impurities.
Q4: Can this reaction be scaled up safely? Yes, but with extreme caution. Cyanide salts and especially hydrogen cyanide (which can be generated in situ) are highly toxic.[5] All work must be conducted in a well-ventilated fume hood by trained personnel. When scaling up, pay close attention to temperature control, as the reaction can be exothermic. Slow, controlled addition of reagents is crucial.
Experimental Protocols
Protocol 1: Optimized Synthesis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile
Materials:
-
1-benzylpyrrolidin-3-one (1.0 eq)
-
Ammonium chloride (NH₄Cl) (1.5 eq)
-
Sodium cyanide (NaCN) (1.2 eq)
-
Methanol (anhydrous)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 1-benzylpyrrolidin-3-one (1.0 eq), ammonium chloride (1.5 eq), and anhydrous magnesium sulfate (2.0 eq).
-
Add anhydrous methanol to create a ~0.5 M solution with respect to the ketone.
-
Stir the suspension at room temperature under an inert atmosphere (e.g., Argon or Nitrogen) for 2 hours. This step facilitates the pre-formation of the imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve sodium cyanide (1.2 eq) in a minimal amount of water and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (10% MeOH/DCM + 1% NH₄OH, visualize with UV and ninhydrin stain).
-
Upon completion, filter the reaction mixture to remove the MgSO₄ and other solids.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Work-up and Purification
-
Dissolve the crude residue in ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Prepare a silica gel column, pre-eluting with the column solvent (e.g., 98:2 DCM:MeOH + 0.5% Triethylamine).
-
Load the crude product onto the column and elute with a gradient of 2% to 10% methanol in DCM (containing 0.5% triethylamine throughout) to isolate the pure aminonitrile.
References
-
Wikipedia. Strecker amino acid synthesis. [Link]
-
ChemEurope.com. Strecker amino acid synthesis. [Link]
-
European Patent Office. Process for the preparation of 3-amino-pyrrolidine derivatives - EP 1138672 A1. [Link]
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]
-
Organic Chemistry Portal. Strecker Synthesis. [Link]
-
ACS Publications. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. [Link]
-
PrepChem.com. Synthesis of (1) 3-(1-Aminoethyl)-1-benzylpyrrolidine. [Link]
-
Russian Chemical Reviews. Synthesis of a-amino carbonyl compounds: a brief review. [Link]
-
NROChemistry. Strecker Synthesis. [Link]
-
Organic Syntheses. β-AMINOPROPIONITRILE. [Link]
-
Chemistry Stack Exchange. Why doesn't Strecker synthesis produce AHAs instead? [Link]
-
National Institutes of Health (NIH). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. [Link]
- Google Patents.
- Google Patents. Process for preparing 3-amino-1-benzylpyrrolidines.
- Google Patents. Production of 3-amino-1-benzylpyrrolidines.
-
MDPI. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. [Link]
-
ResearchGate. A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. [Link]
-
National Institutes of Health (NIH). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. [Link]
-
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
-
ResearchGate. How can I purify my synthesised unnatural aliphatic amino acid? [Link]
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. Strecker_amino_acid_synthesis [chemeurope.com]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: A Researcher's Guide to Improving the Purity of 3-Amino-1-benzylpyrrolidine-3-carbonitrile
Welcome to the technical support center for 3-Amino-1-benzylpyrrolidine-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile intermediate and require methods to enhance its purity. Achieving high purity is critical for downstream applications, ensuring reproducibility in biological assays and meeting stringent regulatory standards.
This document moves beyond simple protocols to provide a deeper understanding of the "why" behind each step. We will explore the nature of common impurities, robust analytical methods for their detection, and detailed, field-tested troubleshooting guides for their removal.
Frequently Asked Questions (FAQs)
Part 1: Understanding Impurities
Q1: What are the most common impurities I should expect when synthesizing 3-Amino-1-benzylpyrrolidine-3-carbonitrile?
The impurity profile is intrinsically linked to the synthetic route employed. A common pathway is the reductive amination of 1-benzyl-3-pyrrolidinone.[1] Based on this and similar syntheses, impurities can be categorized as follows:
-
Process-Related Impurities: These arise directly from the chemical transformations.
-
Unreacted Starting Materials: Residual 1-benzyl-3-pyrrolidinone can be a primary contaminant if the reaction does not go to completion.
-
Intermediates: Incomplete reaction of intermediates, such as a potential imine species, can lead to their presence in the final product.
-
Over-reduction Products: If harsh reducing agents are used, the nitrile group could potentially be reduced.
-
-
Side-Reaction Products:
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially under acidic or basic workup conditions, which could form the corresponding carboxylic acid or amide.
-
N-Dealkylation/N-Alkylation Products: Depending on the reaction conditions, side reactions involving the benzyl group or the primary amine could occur.
-
-
Reagent-Related Impurities:
Table 1: Common Impurities and Their Origins
| Impurity Class | Specific Example | Likely Origin | Recommended Detection Method |
| Starting Material | 1-Benzyl-3-pyrrolidinone | Incomplete reductive amination | LC-MS, GC-MS, ¹H NMR |
| Hydrolysis Product | 3-Amino-1-benzylpyrrolidine-3-carboxamide | Exposure to non-neutral pH during workup/purification | LC-MS, IR Spectroscopy |
| Side-Reaction Product | 1-Benzyl-3-(benzylamino)pyrrolidine-3-carbonitrile | Reaction of the product with residual benzaldehyde | LC-MS |
| Residual Solvents | Ethyl Acetate, Methanol | Trapped during crystallization or evaporation | ¹H NMR, GC-HS (Headspace) |
Part 2: Analytical and Detection Strategies
Q2: My ¹H NMR spectrum looks mostly clean, but the HPLC shows multiple small peaks. What's going on?
This is a common scenario that highlights the strengths of different analytical techniques. ¹H NMR is excellent for identifying and quantifying major components and structurally distinct impurities. However, it may not have the sensitivity to detect low-level impurities (<1-2%), especially if their signals overlap with your main product's signals.
High-Performance Liquid Chromatography (HPLC), particularly with a high-sensitivity detector like a UV or mass spectrometer (LC-MS), is designed to separate and detect compounds at much lower concentrations.[2][3] Those small peaks represent minor impurities that co-eluted or were not visible by NMR. For comprehensive purity assessment, a combination of both techniques is essential.[2]
Q3: How can I set up an effective HPLC method for this compound?
Given the basic nature of the amine and the polarity of the molecule, a reversed-phase HPLC method is a good starting point.
-
Column: A C18 column is a versatile choice.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) is typically effective. To ensure good peak shape for the amine, it is crucial to add a modifier to the mobile phase.
-
Acidic Modifier: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in both water and the organic solvent will protonate the amine, reducing peak tailing.
-
Basic Modifier: Alternatively, a buffer at a higher pH (e.g., ammonium bicarbonate at pH 8-9) can be used with a pH-stable column.
-
-
Detection: UV detection around 214 nm (for the peptide bond-like structure) and 254 nm (for the benzyl group) is a good starting point. For definitive identification of impurities, a Mass Spectrometer (LC-MS) is invaluable.[3]
Part 3: Purification and Troubleshooting
The two primary methods for purifying solid organic compounds are recrystallization and column chromatography. The choice depends on the nature of the impurities, the quantity of material, and the desired final purity.
Workflow for Purification
The following diagram illustrates a logical workflow for purifying your crude product.
Caption: A typical workflow from crude synthesis to final purity analysis.
Troubleshooting Guide: Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid compound.[4][5] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[6]
Q4: My compound is an oil/gum and won't crystallize. What should I do?
-
Causality: Oiling out occurs when the solute's solubility is so high that it comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. This is often due to residual solvents or impurities preventing crystal nucleation.
-
Solutions:
-
Solvent System: The current solvent may be too good. Try a less polar solvent or a binary solvent system. Add the "good" solvent dropwise to a suspension of your compound in a "poor" solvent at an elevated temperature until it just dissolves.
-
Purity: The crude material may be too impure. First, run a quick column chromatography to remove the bulk of the impurities, and then attempt to recrystallize the enriched material.
-
Induce Crystallization:
-
Q5: How do I choose the right solvent for recrystallization?
The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] The impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (so they remain in the mother liquor).
Protocol: Solvent Screening for Recrystallization
-
Place ~20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different potential solvent (e.g., isopropanol, ethyl acetate, toluene, acetonitrile) dropwise, starting with about 0.5 mL.
-
Observe solubility at room temperature. If it dissolves, the solvent is too good.
-
If it doesn't dissolve, gently heat the tube in a water bath. If it dissolves at a higher temperature, it's a potential candidate.
-
Allow the promising tubes to cool slowly to room temperature, then place them in an ice bath.
-
The best solvent will be one that yields a good crop of crystals upon cooling.
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (like silica gel) and elution with a mobile phase.[7]
Q6: My compound is streaking on the TLC plate. How can I get clean spots and good separation?
-
Causality: Streaking for basic compounds like amines on silica gel (which is acidic) is very common. The basic amine interacts strongly and sometimes irreversibly with the acidic silanol groups on the silica surface, leading to poor mobility and tailing.
-
Solutions:
-
Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.
-
Add 0.5-2% triethylamine (Et₃N) or ammonia (e.g., using a 7N solution in methanol as part of your mobile phase) to the eluent system (e.g., Dichloromethane/Methanol).
-
-
Stationary Phase:
-
Use a different stationary phase, such as neutral or basic alumina.
-
Consider using reversed-phase silica (C18) for column chromatography if the compound is sufficiently non-polar.
-
-
Protocol: Flash Column Chromatography for Purifying 3-Amino-1-benzylpyrrolidine-3-carbonitrile
This protocol assumes impurities are less polar than the desired product.
-
TLC Analysis:
-
Develop a TLC solvent system that gives your product an Rf value of ~0.2-0.3. A good starting point is 95:5 Dichloromethane:Methanol with 1% Triethylamine.
-
Visualize the plate under UV light and/or by staining with a potassium permanganate or ninhydrin solution. Ensure your product is well-separated from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (or a less polar starting eluent like pure dichloromethane).
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Then, carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., pure dichloromethane) and gradually increase the polarity by adding small increments of the polar solvent (e.g., methanol containing triethylamine). This is a gradient elution.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Spot each fraction (or every few fractions) on a TLC plate and develop it to identify which fractions contain the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
-
Visualizing the Separation Process
Caption: Separation of a less polar impurity (red) from a more polar product (blue).
References
- Benchchem. (n.d.). Technical Support Center: Synthesis and Purification of 2-Pyrrolidinone Derivatives.
- Benchchem. (n.d.). The Discovery and Isolation of Novel Pyrrolidinone Derivatives: A Technical Guide.
- Google Patents. (n.d.). Resolution of aminonitriles.
- European Patent Office. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives.
- Gatilova, Y. V., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. National Institutes of Health.
- ChemTalk. (n.d.). Lab Procedure: Recrystallization.
- OSTI.GOV. (n.d.). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine.
- Google Patents. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives.
- Wiley Online Library. (n.d.). Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Professor Dave Explains. (2020). Recrystallization. YouTube.
- Ochoa, J. L., & Crittenden, C. M. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry.
- Google Patents. (n.d.). Production of 3-amino-1-benzylpyrrolidines.
- Benchchem. (n.d.). Identification and characterization of byproducts in 3-Amino-1-(furan-3-yl)propan-1-ol synthesis.
- ResearchGate. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate.
Sources
- 1. JPH03204854A - Production of 3-amino-1-benzylpyrrolidines - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 5. mt.com [mt.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions to consider when using 3-Amino-1-benzylpyrrolidine-3-carbonitrile
Technical Support Center: 3-Amino-1-benzylpyrrolidine-3-carbonitrile
Introduction
Welcome to the technical support guide for 3-Amino-1-benzylpyrrolidine-3-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a substituted α-aminonitrile, this compound is a valuable intermediate, but its unique structure presents specific chemical challenges. This guide provides in-depth, experience-driven answers to common issues, focusing on the mechanistic origins of side reactions and offering robust troubleshooting protocols to ensure the success and reproducibility of your experiments.
The core structure contains three key features that dictate its reactivity:
-
A tertiary N-benzyl amine , which can influence basicity and is susceptible to cleavage under certain conditions.
-
A chiral quaternary carbon (C3) , making stereochemical integrity a primary concern.
-
An α-aminonitrile moiety , which exists in equilibrium with iminium ion and cyanide precursors, making it susceptible to hydrolysis, epimerization, and retro-Strecker type reactions.[1][2]
This guide will address the most common challenges encountered when handling and reacting with this molecule.
Caption: Key reactive sites of the target molecule.
Troubleshooting & Frequently Asked Questions (FAQs)
FAQ 1: My reaction yield is consistently low, and I observe multiple unidentified byproducts in my LC-MS/NMR. What is the likely cause?
Answer: This is the most common issue reported and typically points to the inherent instability of the α-aminonitrile functional group, especially in the presence of nucleophiles (like water), acids, or bases. The primary side reactions are hydrolysis and a retro-Strecker reaction .
Mechanistic Insight: The α-aminonitrile exists in a dynamic equilibrium with an iminium ion and a cyanide ion.[2][3] In the presence of water, two degradation pathways can occur:
-
Nitrile Hydrolysis: Water can directly attack the nitrile carbon, especially under acidic or basic catalysis, to first form an amide and subsequently a carboxylic acid (3-amino-1-benzylpyrrolidine-3-carboxylic acid).[4]
-
Retro-Strecker Reaction: The molecule can dissociate into the corresponding cyclic iminium ion and cyanide. If water is present, it can trap the iminium ion, hydrolyzing it to form 1-benzylpyrrolidin-3-one and releasing free ammonia (from the amino group). This ketone can then undergo further side reactions.
Caption: Competing degradation pathways in non-anhydrous conditions.
Troubleshooting Protocol: Ensuring Anhydrous Conditions
-
Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Solvent Choice & Preparation: Use anhydrous solvents from a reputable supplier, preferably from a sealed bottle or a solvent purification system. If not available, solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile should be freshly distilled over an appropriate drying agent (e.g., CaH₂ for DCM/Acetonitrile, Na/benzophenone for THF).
-
Reagent Handling: Handle all reagents, including the starting aminonitrile, under an inert atmosphere (Nitrogen or Argon). Use syringe/cannula techniques for liquid transfers.
-
Reaction Setup: Assemble the reaction under a positive pressure of inert gas. If the reaction requires cooling, ensure the cold bath is in place before adding reagents to prevent atmospheric moisture from condensing into the flask.
-
pH Control: Avoid strong acids or bases unless explicitly required by the reaction. If a base is needed, consider non-nucleophilic, hindered bases like Proton-Sponge® or 2,6-lutidine.
-
Monitoring: Use TLC or LC-MS to monitor the reaction. If you see the appearance of a more polar spot (amide/acid) or a new spot corresponding to the ketone byproduct, it's a sign that your conditions are not sufficiently anhydrous.
FAQ 2: I'm performing a reaction that should preserve stereochemistry, but my product has a poor enantiomeric or diastereomeric ratio. Why am I losing stereochemical purity?
Answer: The chiral center at the C3 position, being alpha to both an amino group and a nitrile, is highly susceptible to epimerization . This occurs through the formation of a planar iminium ion intermediate, which can be re-attacked by cyanide from either face.
Mechanistic Insight: This process can be catalyzed by heat, acid, or even occur slowly in solution at room temperature.[5][6][7] The dissociation of the cyanide ion leads to the formation of a trigonal planar sp²-hybridized carbon at the C3 position. The subsequent non-stereoselective re-addition of cyanide scrambles the original stereochemistry, leading to racemization or epimerization.[8][9]
Caption: Epimerization mechanism via a planar iminium ion.
Troubleshooting Protocol: Minimizing Epimerization
-
Temperature Control: Perform reactions at the lowest possible temperature that allows for an acceptable reaction rate. Avoid prolonged heating. If a reaction must be heated, conduct a time-course study to find the optimal balance between conversion and epimerization.
-
pH Management: Avoid both strongly acidic and strongly basic conditions, which can accelerate the formation of the iminium ion. If an acid is required, use a weaker Lewis acid or a mild Brønsted acid.
-
Solvent Effects: Epimerization rates can be solvent-dependent.[5] Polar, protic solvents may facilitate the dissociation/re-association of cyanide more readily than non-polar, aprotic solvents. Consider screening solvents like toluene or 1,4-dioxane.
-
Analytical Verification: Use a validated chiral HPLC or SFC (Supercritical Fluid Chromatography) method to monitor the stereochemical purity of your starting material and product throughout the reaction. This is a self-validating step to confirm if your changes are effective.
-
Sample Method Development:
-
Column: Chiralcel OD-H or similar chiral stationary phase.
-
Mobile Phase: Start with a 90:10 mixture of Hexane/Isopropanol with 0.1% diethylamine (to improve peak shape for the basic amine).
-
Detection: UV at 254 nm.
-
Analysis: Inject a sample of your starting material to establish a baseline purity. Take aliquots from your reaction at regular intervals to track any increase in the unwanted stereoisomer.
-
-
FAQ 3: During a subsequent reaction step, I'm observing a byproduct with a mass corresponding to the loss of 90 Da (C₇H₆). What is happening?
Answer: You are likely observing unintended N-debenzylation . The benzyl group is a versatile protecting group, but it can be cleaved under various conditions, particularly oxidative and reductive ones.[10][11]
Mechanistic Insight:
-
Oxidative Cleavage: Reagents like Ceric Ammonium Nitrate (CAN), DDQ, or even strong oxidants used for other purposes can remove the benzyl group via a single-electron transfer (SET) mechanism, ultimately forming an iminium ion which is then hydrolyzed during workup.[12][13]
-
Reductive Cleavage (Hydrogenolysis): This is the most common method for intentional debenzylation but can occur as a side reaction. If you are performing a reduction elsewhere in the molecule (e.g., reducing a nitro group) using catalysts like Palladium on Carbon (Pd/C) and a hydrogen source (H₂, transfer hydrogenation), the N-benzyl group is highly susceptible to cleavage.
Troubleshooting & Mitigation
| Incompatible Condition / Reagent Class | Recommended Alternative / Mitigation Strategy |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Use chemical reductants that are less likely to cleave the benzyl group (e.g., SnCl₂, NaBH₄, if compatible with other functional groups). If hydrogenation is necessary, screen different catalysts (e.g., PtO₂) or use catalyst poisons to reduce activity towards the benzyl group. |
| Strong Oxidizing Agents (e.g., CAN, DDQ, KMnO₄) | Select milder or more chemoselective oxidants. For example, for alcohol oxidation, consider Swern or Dess-Martin periodinane conditions. |
| Strong Lewis Acids at High Temp. | Use milder Lewis acids or perform the reaction at lower temperatures. Boron halides (BBr₃, BCl₃) are known to cleave benzyl groups.[11] |
| Birch Reduction Conditions (Na/NH₃) | Avoid this class of reduction entirely if the N-benzyl group needs to be retained. |
Experimental Protocol: Monitoring for Debenzylation
-
Technique: Use LC-MS as your primary monitoring tool.
-
Setup: Set up your mass spectrometer to look for the expected mass of your product AND the mass of the debenzylated product (M-90).
-
Procedure:
-
Inject a standard of your starting material to confirm its retention time and mass.
-
During the reaction, take aliquots every 30-60 minutes.
-
Quench the aliquot in a suitable solvent (e.g., methanol) and inject directly into the LC-MS.
-
Quantify the relative peak areas of your desired product and the debenzylated impurity to assess the severity of the side reaction over time. This data will allow you to optimize reaction conditions (e.g., time, temperature, reagent stoichiometry) to minimize this pathway.
-
References
-
Saigo, K., et al. (2004). Epimerization of Diastereomeric α-Amino Nitriles to Single Stereoisomers in the Solid State. Organic Letters, 6(13), 2241–2244. [Link]
-
Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815. [Link]
-
Yoo, B., et al. (2012). Mild Environment-friendly Oxidative Debenzylation of N-Benzylanilines Using DMSO as an Oxidant. Bulletin of the Korean Chemical Society, 33(5), 1633-1636. [Link]
-
Bull, S. D., et al. (2000). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Tetrahedron Letters, 41(28), 5379-5382. [Link]
-
Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. Semantic Scholar. [Link]
-
Saigo, K., et al. (2004). Epimerization of diastereomeric alpha-amino nitriles to single stereoisomers in the solid state. PubMed. [Link]
-
Uchida, A., et al. (2005). Epimerization of α-amino Nitriles to Single Stereoisomers in the Solid State. Acta Crystallographica Section A, A61, C293. [Link]
-
Kroutil, J., Trnka, T., & Černý, M. (2004). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. Synthesis, 2004(03), 446-450. [Link]
-
Saigo, K., et al. (2005). Epimerization of α-amino nitriles to single stereoisomers in the solid state. ResearchGate. [Link]
-
Saigo, K., et al. (2004). Epimerization of Diastereomeric α-Amino Nitriles to Single Stereoisomers in the Solid State. ACS Publications. [Link]
-
Rueping, M., et al. (2022). Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles. Organic Letters, 24(37), 6829–6833. [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. NROChemistry. [Link]
-
Grokipedia. (n.d.). Strecker amino acid synthesis. Grokipedia. [Link]
-
Ashenhurst, J. (2023). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal. [Link]
-
Ullah, B., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1222. [Link]
-
Ashenhurst, J. (2018). The Strecker Amino Acid Synthesis. Master Organic Chemistry. [Link]
- European Patent Office. (2001). Process for the preparation of 3-amino-pyrrolidine derivatives.
-
Ullah, B., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]
-
Wang, Z., et al. (2023). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Ghorbani-Vaghei, R., & Malaeke, A. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 123-126. [Link]
-
ResearchGate. (2015). Synthesis of novel N-protected β 3-amino nitriles: study of their hydrolysis involving a nitrilase-catalyzed step. Request PDF. [Link]
-
Frebault, F., et al. (n.d.). Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. University of Regensburg. [Link]
- Google Patents. (1997). KR970004595B1 - Process for preparing 3-amino-1-benzylpyrrolidines.
- Google Patents. (1991). JPH03204854A - Production of 3-amino-1-benzylpyrrolidines.
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
-
Biron, J. P., & Pascal, R. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 48. [Link]
-
Tanthana, J., et al. (2013). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 52(47), 16958–16966. [Link]
-
Asano, Y. (2014). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Science of Synthesis, 2014/2, 189-219. [Link]
-
Zom, A., et al. (2023). Investigation of Impurities in Peptide Pools. Molecules, 28(19), 6825. [Link]
-
ResearchGate. (2015). What is the usual nature of impurities in synthetic peptides?. ResearchGate. [Link]
-
ResearchGate. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Request PDF. [Link]
-
ResearchGate. (2005). Impurity profile of amino acids?. ResearchGate. [Link]
-
Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Slideshare. [Link]
-
PubChem. (n.d.). 3-Amino-3-(1-pyrrolidinyl)acrylonitrile. PubChem. [Link]
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Epimerization of diastereomeric alpha-amino nitriles to single stereoisomers in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
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- 12. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 13. Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 3-Amino-1-benzylpyrrolidine-3-carbonitrile
As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the purification of 3-Amino-1-benzylpyrrolidine-3-carbonitrile. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude 3-Amino-1-benzylpyrrolidine-3-carbonitrile sample?
A1: Understanding potential impurities is the first step toward designing an effective purification strategy. Given that this molecule is often synthesized via a Strecker-type reaction, your crude product likely contains a mixture of starting materials, side-products, and degradation products.[1][2]
Table 1: Common Impurities and Their Origin
| Impurity Class | Specific Example(s) | Origin | Key Chemical Property |
| Starting Materials | 1-Benzyl-3-pyrrolidinone, Cyanide salts (e.g., KCN, TMSCN), Ammonia | Incomplete reaction | Ketone (neutral), Inorganic salt (water-soluble), Ammonia (volatile base) |
| Hydrolysis Products | 3-Amino-1-benzylpyrrolidine-3-carboxamide | Partial hydrolysis of the nitrile group | Amide (neutral/weakly basic) |
| 3-Amino-1-benzylpyrrolidine-3-carboxylic acid | Complete hydrolysis of the nitrile group | Amino acid (amphoteric/zwitterionic) | |
| Side-Products | Bis-adducts, polymers | Non-specific reactions during synthesis | Varies, often high molecular weight and polar |
The most critical impurities to consider are the hydrolysis products. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which are often employed during reaction work-up.[3][4][5] This can first produce the corresponding amide and subsequently the carboxylic acid.[6]
Q2: My crude product is a dark, oily residue. What is the best initial purification step?
A2: For a basic compound like 3-Amino-1-benzylpyrrolidine-3-carbonitrile, an Acid-Base Extraction is the most powerful initial step. This liquid-liquid extraction technique leverages the basicity of the amine functional groups to separate your target compound from neutral and acidic impurities.[7][8] It is a rapid and cost-effective alternative to immediately resorting to chromatography.[9]
The core principle is to convert the water-insoluble free amine into a water-soluble salt by reacting it with an acid.[10] This allows it to move from the organic phase to the aqueous phase, leaving behind non-basic impurities.
Troubleshooting Guide: Acid-Base Extraction
Q3: I performed an acid-base extraction, but a thick emulsion formed at the interface that won't separate. What should I do?
A3: Emulsion formation is a common problem, often caused by fine particulate matter or surfactants formed in situ. Do not shake the separatory funnel too vigorously. Instead, gently invert it 10-15 times. If an emulsion still forms, you can try the following:
-
Patience: Let the separatory funnel stand undisturbed for 15-30 minutes. Often, the layers will separate on their own.
-
Brine Wash: Add a small amount of saturated aqueous sodium chloride (brine) solution. The increased ionic strength of the aqueous layer helps to break up the emulsion.
-
Filtration: In stubborn cases, filter the entire mixture through a pad of Celite® or glass wool to remove the particulate matter that may be stabilizing the emulsion.
Caption: Workflow for Acid-Base Extraction of the Target Amine.
Q4: My recovery after the back-extraction is very low. Where did my product go?
A4: Low recovery can stem from several issues. Consider this troubleshooting logic:
-
Incomplete Extraction: Was the initial acidic extraction repeated enough times? It is recommended to perform 2-3 extractions with the acidic solution to ensure all the amine is transferred to the aqueous layer.
-
Incorrect pH: After the acidic extraction, the aqueous layer must be made sufficiently basic (pH > 10) to fully deprotonate the ammonium salt back to the free amine.[8] Use pH paper or a meter to confirm. If the pH is too low, the amine will remain in its protonated, water-soluble form and will not be extracted back into the fresh organic layer.
-
Product Solubility: If significant hydrolysis to the amino acid has occurred, the resulting zwitterion may have high water solubility across a wide pH range, making it difficult to extract into an organic solvent.
Troubleshooting Guide: Column Chromatography
Q5: My compound streaks severely on a silica gel TLC plate, making it impossible to resolve spots. How can I run a column?
A5: This is the most common issue when chromatographing amines on standard silica gel. The slightly acidic silanol (Si-OH) groups on the silica surface strongly and irreversibly bind to the basic amine, causing the characteristic "streaking" or "tailing".[11] Your compound is effectively being stuck at the origin and slowly bleeding down the plate.
The Solution: You must neutralize the acidic sites on the silica. This is achieved by adding a small amount of a competing base to your mobile phase.
Table 2: Recommended Mobile Phase Modifiers for Amine Chromatography
| Modifier | Typical Concentration | Common Solvent System | Comments |
| Triethylamine (TEA) | 0.5 - 2% (v/v) | Dichloromethane/Methanol/TEA | Highly effective and volatile, making it easy to remove.[12] |
| Ammonium Hydroxide | 0.5 - 2% (v/v) | Dichloromethane/Methanol/NH4OH | Useful for very polar amines; can be harder to remove completely.[13] |
Protocol:
-
Prepare your eluent (e.g., 95:4.5:0.5 DCM/MeOH/TEA).
-
Equilibrate your column by flushing it with at least 5-7 column volumes of this basic eluent before loading your sample.[14] This ensures the entire silica bed is neutralized.
-
Dissolve your crude sample in a minimum amount of the mobile phase and load it onto the column.
-
Run the column as usual with the base-modified eluent.
Caption: Mitigating Amine Tailing on Silica Gel Columns.
Q6: Even with a modified eluent, the separation is poor. Are there alternative stationary phases?
A6: Yes. If silica gel is not providing adequate separation, consider these alternatives:
-
Amine-Functionalized Silica (Si-NH2): This is often an excellent choice. The bonded aminopropyl groups act as a "base shield," preventing the product from interacting with any underlying acidic silanols. It provides a much more inert surface for purifying basic compounds.[11][15]
-
Basic Alumina (Al2O3): Alumina is a basic stationary phase and is a classic choice for the purification of amines, eliminating the need for mobile phase modifiers.[12]
-
Reversed-Phase Chromatography (C18): For polar amines, reversed-phase flash chromatography can be highly effective. The key is to use a high pH mobile phase (e.g., water/acetonitrile with 0.1% TEA or ammonium bicarbonate) to ensure the amine is in its neutral, more retentive form.[11]
Troubleshooting Guide: Recrystallization
Q7: My product is a solid after chromatography, but I want to improve its purity further. How do I recrystallize it?
A7: Recrystallization is an excellent final purification step for obtaining high-purity, crystalline material.[16][17] The process involves dissolving your compound in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon purer crystals will form, leaving impurities behind in the solvent.[18]
Protocol for Solvent Screening:
-
Place ~20-30 mg of your solid in a small test tube.
-
Add a common solvent (see table below) dropwise at room temperature. If it dissolves easily, that solvent is unsuitable.
-
If it is insoluble at room temperature, heat the mixture gently. If it dissolves when hot, it is a potential candidate.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. If crystals form, you have found a good solvent.
Table 3: Common Solvents for Recrystallization Screening
| Solvent | Polarity | Boiling Point (°C) |
| Heptane/Hexane | Non-polar | 98 / 69 |
| Toluene | Non-polar | 111 |
| Diethyl Ether | Slightly Polar | 35 |
| Ethyl Acetate (EtOAc) | Moderately Polar | 77 |
| Isopropanol (IPA) | Polar | 82 |
| Ethanol (EtOH) | Polar | 78 |
| Acetonitrile (MeCN) | Polar | 82 |
Q8: My compound won't crystallize from any single solvent, or it "oils out." What can I do?
A8: This is a common challenge, especially with amines which can be difficult to crystallize as the free base.
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" solvent (in which it is soluble). Then, slowly add a miscible "anti-solvent" (in which it is insoluble) dropwise until the solution just becomes cloudy. Gently heat to redissolve, then allow to cool slowly. A common pair for amines is Isopropanol (solvent) and Heptane (anti-solvent).
-
Recrystallize as a Salt: This is often the most effective strategy.[12] Dissolve your purified free-base amine in a solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether or dioxane dropwise. The hydrochloride salt will often precipitate as a highly crystalline solid.[19] This salt can then be collected and recrystallized, typically from a polar solvent like an ethanol/water mixture. The pure salt can be used directly or neutralized to provide the pure free base.
References
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link][10]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link][3]
-
Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Retrieved from [Link][4]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link][7]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link][8]
-
University of Waterloo. (n.d.). Acid and Base Extraction. Engineering Ideas Clinic. Retrieved from [Link][9]
-
KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles. Organic Chemistry II. Retrieved from [Link][20]
-
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link][5]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link][6]
-
Reddit. (2024). r/Chempros - Amine workup. Retrieved from [Link][12]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link][11]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link][15]
-
Reddit. (2022). r/chemhelp - Chromotography with free amines?. Retrieved from [Link][13]
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link][16]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][17]
-
Professor Dave Explains. (2020). Recrystallization [Video]. YouTube. Retrieved from [Link][18]
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ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link][19]
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Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link][1]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link][2]
-
NIH. (2014). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link][21]
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Technical Support Center: Recrystallization of 3-Amino-1-benzylpyrrolidine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of 3-Amino-1-benzylpyrrolidine-3-carbonitrile. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this key pharmaceutical intermediate. As a Senior Application Scientist, my goal is to blend theoretical principles with field-tested protocols to ensure you can achieve the highest purity and yield in your experiments.
Part 1: Foundational Knowledge & Initial Setup
Before initiating any recrystallization, a firm grasp of the target molecule's properties and the principles of solvent selection is crucial. This section addresses the most frequently asked preliminary questions.
FAQ 1: What are the key physicochemical properties of 3-Amino-1-benzylpyrrolidine-3-carbonitrile that I should be aware of?
Understanding the molecule's characteristics is the first step to designing a robust purification protocol. 3-Amino-1-benzylpyrrolidine-3-carbonitrile is a moderately complex molecule with several functional groups that dictate its behavior:
-
Structure: It possesses a tertiary amine within the pyrrolidine ring, a primary amine, and a nitrile group at the 3-position, along with a non-polar benzyl group. This combination of polar (amines, nitrile) and non-polar (benzyl group, pyrrolidine backbone) features results in nuanced solubility.
-
Basicity: The presence of two amine groups makes the compound basic. The pyrrolidine nitrogen is a tertiary amine, and the exocyclic amine is primary. This means the compound's solubility can be highly dependent on pH. It will be significantly more soluble in acidic aqueous solutions due to the formation of ammonium salts.[1]
-
Polarity: The molecule has both polar and non-polar regions, suggesting that a single solvent may not be ideal. It is likely soluble in polar protic solvents like alcohols and may require a co-solvent system for optimal recrystallization.
-
Stability:
-
The benzylamine moiety is generally stable but can be susceptible to de-benzylation under certain catalytic hydrogenation conditions, which are not typically used in recrystallization.[2]
-
The aminonitrile functional group can be sensitive to hydrolysis, particularly under strong acidic or basic conditions, which could convert the nitrile (-CN) to an amide (-CONH₂) or a carboxylic acid (-COOH).[3] This is a critical consideration when choosing solvents or adjusting pH.
-
FAQ 2: How do I select the best solvent or solvent system for recrystallization?
The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold.[4][5] For 3-Amino-1-benzylpyrrolidine-3-carbonitrile, a systematic approach is recommended:
-
"Like Dissolves Like": Given the molecule's mixed polarity, start by testing solvents that share some of its characteristics. Alcohols (Methanol, Ethanol, Isopropanol) are often a good starting point for compounds with amine groups.[1]
-
Systematic Screening: Test the solubility of a small amount of your crude material (~10-20 mg) in various solvents (~0.5 mL) at both room temperature and at the solvent's boiling point.
Table 1: Recommended Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Issues |
| Isopropanol (IPA) | 82.6 | Polar Protic | Good First Choice. Often provides a steep solubility curve for amine-containing compounds. Relatively low toxicity. |
| Ethanol (EtOH) | 78.4 | Polar Protic | Similar to IPA. The compound may be slightly more soluble in cold ethanol, potentially reducing yield. |
| Acetonitrile (ACN) | 81.6 | Polar Aprotic | The nitrile group may enhance solubility. Good for avoiding hydrolysis. |
| Ethyl Acetate (EtOAc) | 77.1 | Moderately Polar | May work well, but the benzyl group could increase solubility. Often used in a co-solvent system with a non-polar solvent. |
| Toluene | 110.6 | Non-polar | The benzyl group suggests some solubility. May be a good anti-solvent when paired with a polar solvent like IPA or EtOAc. |
| Heptane/Hexane | 98.4 / 68.7 | Non-polar | The compound is likely insoluble. Excellent as an anti-solvent to induce precipitation from a more polar solution.[4] |
| Water | 100 | Very Polar | Likely insoluble unless pH is acidic. Can be used as an anti-solvent but may promote oiling out if the compound's melting point is low.[1] |
-
Mixed Solvent Systems: If no single solvent is ideal, a mixed-solvent system is a powerful alternative.[6] Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., Isopropanol) where it is highly soluble. Then, slowly add a "poor" or "anti-solvent" (e.g., Heptane) dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the "good" solvent to redissolve the solid and then allow it to cool slowly.
Part 2: Troubleshooting Common Recrystallization Problems
Even with a well-chosen solvent system, challenges can arise. This section provides a systematic guide to diagnosing and solving the most common issues.
Problem 1: My compound has "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[7][8] This is often because the temperature of the saturated solution is above the melting point of your (potentially impure) compound.[9] An oil will trap impurities and rarely solidifies into a pure crystalline form.
Immediate Corrective Actions:
-
Reheat and Dilute: Place the flask back on the heat source and add more of the primary ("good") solvent until the oil completely redissolves.[7][8]
-
Slow Down Cooling: The most common cause of oiling out is cooling the solution too rapidly, which leads to high supersaturation.[7][9] Allow the flask to cool to room temperature on the benchtop, insulated with a paper towel, before moving it to an ice bath.
-
Lower the Saturation Temperature: If the issue persists, it may be that the boiling point of your solvent is simply too high. Try re-dissolving the oil and adding a small amount of a miscible, lower-boiling "good" solvent or a larger amount of an anti-solvent before cooling.
-
Scratch or Seed: Once the diluted solution has cooled slightly (but before oiling occurs), try scratching the inside of the flask with a glass rod at the meniscus. This creates nucleation sites.[9] Alternatively, add a tiny seed crystal of a previously purified batch.
Problem 2: I have very low yield or poor recovery of my product.
Low yield can be frustrating and is typically due to one of two reasons: the compound is too soluble in the cold solvent, or material was lost during transfers.
Optimization Strategies:
-
Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the compound. Any excess solvent will retain more of your product in solution upon cooling. If you've added too much, carefully evaporate some solvent by heating the solution.[8]
-
Maximize Cooling: Ensure the solution is thoroughly chilled in an ice bath for at least 15-20 minutes before filtration to maximize precipitation.
-
Check Your Solvent Choice: If the yield is still poor, your compound may be too soluble in your chosen solvent even when cold. Re-evaluate your solvent screen and consider a system where the compound has lower cold solubility, or use an anti-solvent.
-
Washing Technique: When washing the collected crystals on the filter, use a minimal amount of ice-cold solvent. Using room-temperature solvent will redissolve a significant portion of your product.
Problem 3: The recrystallized product is colored or still appears impure.
If your final product is off-color or analytical data (e.g., melting point, NMR) shows impurities, the recrystallization was not fully effective.
Purification Enhancement:
-
Activated Charcoal Treatment: If the solution is colored by highly conjugated impurities, activated charcoal can be used. After dissolving your crude product in the hot solvent, remove it from the heat and add a very small amount of activated charcoal (a spatula tip is often enough). Re-heat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.[6][8]
-
Hot Filtration: You must perform a hot filtration to remove the charcoal before allowing the solution to cool.[10] Otherwise, the charcoal will be trapped in your crystals. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.
-
Multiple Recrystallizations: For very impure samples, a second recrystallization may be necessary.[11] The purity of the product generally increases with each successive recrystallization, though some material is lost each time.
Problem 4: No crystals are forming, even after cooling.
This is a common issue related to nucleation, the initial step of crystal formation.
Inducing Crystallization:
-
Scratching: Use a glass rod to vigorously scratch the inner surface of the flask at the solution line. The microscopic scratches provide an ideal surface for crystals to begin forming.[8]
-
Seed Crystals: If you have a pure sample, add one or two tiny crystals to the cooled, supersaturated solution. This provides a template for further crystal growth.[7][12]
-
Reduce Solvent Volume: It's possible the solution is not sufficiently saturated. Gently heat the flask to evaporate some of the solvent and then attempt to cool it again.[8]
-
Slow Evaporation: As a last resort, you can leave the flask loosely covered in a fume hood overnight. The slow evaporation of the solvent will increase the concentration and can often induce the formation of very high-quality crystals.
Part 3: Recommended Step-by-Step Protocol
This protocol is a general guideline based on the properties of the target molecule. It should be optimized for your specific sample purity and scale.
Protocol: Recrystallization of 3-Amino-1-benzylpyrrolidine-3-carbonitrile from Isopropanol/Heptane
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a minimal amount of isopropanol (IPA) and heat the mixture to a gentle boil while stirring. Continue adding IPA dropwise until the solid is completely dissolved.
-
Hot Filtration (Optional): If the solution is colored or contains insoluble matter, perform a hot filtration at this stage (see Problem 3).
-
Anti-Solvent Addition: While the solution is still hot, add heptane dropwise until you observe persistent cloudiness. Add 1-2 drops of hot IPA to make the solution clear again.
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask. Crystal formation should begin during this phase.
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold heptane or a cold mixture of IPA/heptane.
-
Drying: Allow the crystals to dry under vacuum. For final drying, they can be transferred to a watch glass or placed in a vacuum oven at a mild temperature (e.g., 40-50 °C).
Part 4: Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common issues during recrystallization.
Caption: Troubleshooting workflow for recrystallization.
References
-
Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
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Organic Chemistry Portal. Benzylamines. Available at: [Link]
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PraxiLabs. Recrystallization Definition, Principle & Purpose. (2022-11-07). Available at: [Link]
-
SciSpace. Recrystallization of Active Pharmaceutical Ingredients. Available at: [Link]
-
Journal of the Korean Institute of Chemical Engineers. Recrystallization of Pharmaceutical Compounds using the Supercritical Antisolvent Process. Available at: [Link]
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Reddit. Recrystallization (help meeeeee). (2013-02-03). Available at: [Link]
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ACS Publications. Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research. Available at: [Link]
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PubChem. Benzylamine. National Center for Biotechnology Information. Available at: [Link]
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Wikipedia. Benzylamine. Available at: [Link]
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BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Available at: [Link]
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University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
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Chemistry LibreTexts. Recrystallization. (2023-01-29). Available at: [Link]
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University of California, Irvine. Recrystallization-1.pdf. Available at: [Link]
-
PubChem. 3-Amino-3-(1-pyrrolidinyl)acrylonitrile. National Center for Biotechnology Information. Available at: [Link]
-
CUNY. Purification by Recrystallization. Available at: [Link]
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PubChem. Ethyl 3-amino-1-benzylpyrrolidine-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
RSC Publishing. The hydrolysis of pyrrolidine green and some derivatives. Part 2. The kinetics of the hydrolysis of some 3-substituted derivatives of pyrrolidine green. Available at: [Link]
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Bouling Chemical Co., Limited. (S)-(+)-3-Amino-1-Benzylpyrrolidine Supplier China. Available at: [Link]
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Chemistry LibreTexts. 26.2: Structures of Amino Acids. (2024-03-23). Available at: [Link]
-
National Center for Biotechnology Information. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]
- Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
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PubMed. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. Drug Metab Dispos. (2018-12-10). Available at: [Link]
- Google Patents. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same.
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Technical Support Center: Chromatographic Separation of 3-Amino-1-benzylpyrrolidine-3-carbonitrile Isomers
Introduction
Welcome to the technical support guide for the chromatographic separation of 3-Amino-1-benzylpyrrolidine-3-carbonitrile enantiomers. This molecule presents a unique challenge due to its chiral center at the C3 position and the presence of a basic primary amine, which can lead to significant peak tailing on traditional silica-based columns.[1][2] The successful separation and quantification of its R and S enantiomers are critical in pharmaceutical development, as stereoisomers often exhibit different pharmacological and toxicological profiles.[3]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated starting protocols to help you develop a robust and efficient separation method. We will address the primary challenges of achieving high resolution between enantiomers while maintaining excellent peak symmetry.
The core of this separation relies on forming transient diastereomeric complexes between the analyte enantiomers and a chiral stationary phase (CSP), leading to differential retention times.[4][5] Polysaccharide-based CSPs are particularly effective for this class of compounds and will be a central focus of this guide.[6][7]
Part 1: FAQs & Method Development Guide
This section addresses common questions encountered when initiating method development for this specific chiral separation.
Q1: What is the recommended starting point for separating the enantiomers of 3-Amino-1-benzylpyrrolidine-3-carbonitrile?
A1: The most effective approach is direct separation on a Chiral Stationary Phase (CSP).[5][6] Given the molecule's primary amine group, both Normal Phase (NP-HPLC) and Supercritical Fluid Chromatography (SFC) are highly effective modes.[3] SFC is often preferred due to faster analysis times and typically superior peak shapes for basic compounds.[3][8]
Recommended Starting Conditions:
| Parameter | HPLC (Normal Phase) | SFC |
| Column | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives) | Polysaccharide-based or Cyclofructan-based CSP |
| Mobile Phase | Heptane/Isopropanol (IPA) or Heptane/Ethanol | CO₂ / Methanol |
| Additive | 0.1% Diethylamine (DEA) or Butylamine | 0.1-0.3% DEA or Triethylamine (TEA) in Methanol |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 - 40°C (controlled) | 40°C |
| Back Pressure | N/A | 150 bar |
| Detection | UV at 220 nm or 254 nm | UV at 220 nm or 254 nm |
Rationale: The polysaccharide CSPs provide the necessary chiral recognition environment.[4] The basic additive (DEA or TEA) is crucial; it acts as a competitive inhibitor for active sites on the silica surface (residual silanols), significantly reducing the peak tailing caused by the analyte's primary amine.[2][9]
Q2: Which type of Chiral Stationary Phase (CSP) is most effective?
A2: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose carbamate derivatives (e.g., Chiralpak® series), are the gold standard for a broad range of chiral compounds, including primary amines.[1][10][11] Cyclofructan-based columns have also shown exceptional success rates for separating primary amines, especially in polar organic or SFC modes.[1] A screening approach using several different polysaccharide and cyclofructan columns is the most efficient way to find the optimal stationary phase.[1]
Q3: How do mobile phase additives impact the separation?
A3: Additives are critical for both peak shape and enantioselectivity.
-
Basic Additives (e.g., DEA, TEA, Butylamine): As mentioned, these are essential for suppressing the undesirable interactions between the basic amine analyte and acidic silanol groups on the silica support.[12] This minimizes peak tailing and improves efficiency.[9][13] The choice and concentration of the amine can be optimized; typically, 0.1% is a good starting point.[12]
-
Acidic Additives (e.g., TFA, Formic Acid): While less common for this specific compound in NP mode, acidic additives can sometimes improve selectivity on certain CSPs by modifying the analyte's ionization state or interacting with the stationary phase.[14][15] However, they are more frequently used on crown-ether type CSPs, which are specifically designed for primary amines under acidic conditions.[16][17]
Q4: Should I use HPLC or SFC for this separation?
A4: Both techniques are viable, but SFC often provides significant advantages for separating basic chiral amines.[3]
-
SFC Advantages: Utilizes CO₂ as the main mobile phase, which has low viscosity and high diffusivity. This allows for higher flow rates, leading to 3-5 times faster separations than HPLC.[8][18] SFC often yields better peak symmetry for basic compounds and is considered a "greener" technique due to reduced organic solvent consumption.[3][8]
-
HPLC Advantages: HPLC is a more universally available and well-understood technique. Normal Phase HPLC with polysaccharide CSPs has a long history of successfully resolving a wide variety of chiral compounds.
For high-throughput screening or preparative work, SFC is the superior choice. For routine analytical work where speed is not the primary driver, a well-optimized NP-HPLC method is perfectly suitable.
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the separation of 3-Amino-1-benzylpyrrolidine-3-carbonitrile isomers.
Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
This is the most common initial challenge, where the two enantiomer peaks are merged or only partially separated.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for poor enantiomeric resolution.
-
Possible Cause 1: Sub-optimal Mobile Phase Polarity. The ratio of the polar alcohol (e.g., IPA, Ethanol) to the non-polar solvent (e.g., Heptane) is critical for controlling retention and selectivity on polysaccharide CSPs.
-
Solution: Perform a systematic screen of the alcohol modifier concentration, for example, from 5% to 30% in 5% increments. This will often reveal an "optimal" window for resolution.
-
-
Possible Cause 2: Incorrect Chiral Stationary Phase. Not all CSPs will resolve all compounds. The specific interactions (hydrogen bonding, π-π stacking, steric hindrance) required for separation are unique to the analyte-CSP pair.[4]
-
Solution: If optimizing the mobile phase fails, screen a set of orthogonal CSPs. A good starting screen includes an amylose-based column, a cellulose-based column, and a cyclofructan-based column.[1]
-
-
Possible Cause 3: Inappropriate Temperature. Temperature affects the thermodynamics and kinetics of the analyte-CSP interaction.
-
Solution: Use a column oven to control the temperature. Test temperatures between 25°C and 40°C. Lower temperatures often increase resolution but also increase retention time and pressure.
-
Problem 2: Severe Peak Tailing (Asymmetry Factor > 2.0)
Peak tailing is expected for this basic analyte without proper method optimization. It compromises resolution and leads to inaccurate integration.[19][20]
-
Possible Cause 1: Secondary Silanol Interactions. This is the most common cause.[2][20] The basic primary amine on your molecule strongly and non-specifically interacts with acidic silanol groups on the surface of the silica support, causing a portion of the analyte molecules to lag behind, creating a "tail".
-
Solution 1 (Primary): Add a basic modifier to the mobile phase. Diethylamine (DEA) or triethylamine (TEA) at 0.1-0.2% is highly effective.[9][12] These small amines are more basic than the analyte and will competitively bind to the silanol sites, effectively masking them from the analyte.
-
Solution 2: Use a modern, high-purity silica-based column. Newer columns have fewer accessible silanol groups, though an additive is still highly recommended for this compound.[9]
-
-
Possible Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to peak distortion. While this often causes fronting, it can also manifest as tailing.[13]
-
Solution: Dilute your sample by a factor of 10 and re-inject. If peak shape improves dramatically, you were overloading the column. Determine the column's linear range for your analyte.
-
-
Possible Cause 3: Extra-Column Dead Volume. Excessive volume in tubing, fittings, or detector flow cells can cause peak broadening and tailing.[13][20]
-
Solution: Ensure all fittings are properly made (e.g., correct ferrule depth). Use tubing with the smallest appropriate internal diameter (e.g., 0.005") for your system, and keep tubing lengths as short as possible.
-
Problem 3: Unstable Retention Times
Fluctuations in retention time from one injection to the next make quantification unreliable.
-
Possible Cause 1: Insufficient Column Equilibration. Chiral stationary phases, especially with polar mobile phases or additives, can require significant time to reach equilibrium.
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection and after any change in mobile phase composition. Monitor the baseline until it is stable.
-
-
Possible Cause 2: Mobile Phase Composition Change. In a binary or ternary mobile phase, preferential evaporation of the more volatile component can alter the composition over time.
-
Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped when not in use. If using an HPLC system with a mixer, ensure it is functioning correctly.
-
-
Possible Cause 3: "Memory Effects" from Additives. Some amine additives can strongly adsorb to the stationary phase and alter its properties for a long time, even after being removed from the mobile phase.[14]
-
Solution: Dedicate a column specifically for methods using basic additives if possible. If you must switch to a method without an additive, extensive washing will be required.
-
Part 3: Detailed Experimental Protocols
Protocol 1: CSP Screening for Enantiomeric Separation via SFC
-
System Preparation:
-
Prepare a stock solution of racemic 3-Amino-1-benzylpyrrolidine-3-carbonitrile at 1 mg/mL in Methanol.
-
Prepare the modifier solvent: Methanol with 0.2% Diethylamine (DEA).
-
Set up the SFC system with the parameters listed in the "Recommended Starting Conditions" table.
-
-
Column Installation and Equilibration:
-
Install the first screening column (e.g., a cellulose-based CSP).
-
Equilibrate the column with the initial mobile phase (e.g., 5% Modifier in CO₂) at the set flow rate and back pressure for at least 10 minutes or until the baseline is stable.
-
-
Screening Gradient:
-
Inject 1-5 µL of the sample stock solution.
-
Run a fast screening gradient: 5% to 40% modifier over 5-7 minutes.
-
Hold at 40% for 1 minute.
-
Return to initial conditions and re-equilibrate for 2-3 minutes.
-
-
Data Evaluation:
-
Examine the resulting chromatogram for any sign of peak splitting or separation. Calculate the resolution (Rs) between the enantiomers if possible.
-
-
Repeat Screening:
-
Repeat steps 2-4 for each of the other selected CSPs (e.g., an amylose-based and a cyclofructan-based column).
-
-
Selection:
-
Choose the CSP that provides the best initial separation or "hits" for further optimization.
-
Protocol 2: Mobile Phase Optimization (Isocratic)
-
Column and System Setup:
-
Install the most promising CSP identified from the screening protocol.
-
Prepare several batches of modifier solvent with varying concentrations of basic additive (e.g., 0.1% DEA, 0.2% DEA, 0.1% TEA).
-
Prepare the mobile phase with the alcohol percentage that showed the best promise in the initial screen.
-
-
Additive Optimization:
-
Equilibrate the column with the mobile phase containing the first additive.
-
Perform an isocratic run.
-
Evaluate the chromatogram for peak shape (tailing factor) and resolution.
-
Repeat with the other additive formulations, ensuring thorough equilibration between each change. Select the additive that provides the best peak shape.
-
-
Alcohol Percentage Optimization:
-
Using the best additive from the previous step, prepare mobile phases with a narrow range of alcohol percentages around the initial "hit" (e.g., if 20% looked good, test 15%, 18%, 20%, 22%, and 25%).
-
Run isocratic separations at each percentage, ensuring proper equilibration.
-
Plot resolution (Rs) versus alcohol percentage to identify the optimal mobile phase composition that maximizes resolution while maintaining a reasonable run time.
-
References
-
Ilisz, I., Aranyi, A., & Péter, A. (2013). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1293, 113-124. Available from: [Link]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 502-506. Available from: [Link]
-
Separations, B. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Separations. Available from: [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC. (2021). Labcompare.com. Retrieved January 14, 2026, from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved January 14, 2026, from [Link]
-
Chiral HPLC and SFC Columns. (n.d.). Columnex LLC. Retrieved January 14, 2026, from [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. (2018). Restek. Retrieved January 14, 2026, from [Link]
-
Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
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What Causes Peak Tailing in HPLC?. (n.d.). Chrom Tech, Inc. Retrieved January 14, 2026, from [Link]
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Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Separation of the enantiomers of chiral amines using the mobile phase... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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CHIRAL STATIONARY PHASES. (n.d.). Regis Technologies. Retrieved January 14, 2026, from [Link]
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Are there any different mobile phase modifiers or additives for the CHIRALPAK® immobilised columns?. (2021). Daicel Chiral Technologies. Retrieved January 14, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 3-Amino-1-benzylpyrrolidine-3-carbonitrile and Related Pyrrolidine Scaffolds
Introduction: Unveiling the Potential of a Novel Pyrrolidine Derivative
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[3][4] This guide focuses on the hypothetical biological potential of a novel compound, 3-Amino-1-benzylpyrrolidine-3-carbonitrile , by drawing comparisons with structurally related pyrrolidine derivatives that have established biological activities.
The core structure of our interest combines three key pharmacophoric elements: the 3-aminopyrrolidine core, an N-benzyl group , and a geminal amino-nitrile functionality. The 3-aminopyrrolidine moiety is a well-established component of potent C-C chemokine receptor 2 (CCR2) antagonists and dipeptidyl peptidase-IV (DPP-IV) inhibitors.[3][5] The N-benzyl group is known to influence the pharmacological profile of various bioactive molecules, including serotonin/noradrenaline reuptake inhibitors and even bacterial DNA gyrase inhibitors.[6][7] The nitrile group is a versatile functional group in drug design, often acting as a key hydrogen bond acceptor or a bioisostere for other functional groups, and is present in over 30 FDA-approved drugs.[8][9][10]
This guide will explore the potential for 3-Amino-1-benzylpyrrolidine-3-carbonitrile to exhibit activities in two key areas: as a CCR2 antagonist for inflammatory diseases and as a DPP-IV inhibitor for type 2 diabetes. We will also consider its potential for cytotoxic activity, a crucial aspect in early-stage drug development. The comparisons will be supported by experimental data from the literature on analogous compounds and detailed protocols for evaluating these activities.
Diagram: Conceptual Framework for Investigating Biological Activity
Caption: Potential mechanism of action for a CCR2 antagonist.
Conclusion and Future Directions
While the biological activity of 3-Amino-1-benzylpyrrolidine-3-carbonitrile remains to be experimentally determined, a comparative analysis of its structural components strongly suggests its potential as a modulator of key biological targets. The presence of the 3-aminopyrrolidine core provides a strong rationale for investigating its activity as a CCR2 antagonist, while the cyanopyrrolidine moiety points towards a potential role as a DPP-IV inhibitor.
The experimental protocols detailed in this guide provide a clear roadmap for the initial biological evaluation of this novel compound. The outcomes of these assays will be crucial in determining its therapeutic potential and guiding future structure-activity relationship (SAR) studies. Further modifications of the N-benzyl and the geminal amino-nitrile groups could lead to the optimization of potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of new therapeutic agents.
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A Comparative Guide to In Vitro Profiling of 3-Amino-1-benzylpyrrolidine-3-carbonitrile and Related Analogs as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
This guide provides a comprehensive framework for the in vitro evaluation of 3-Amino-1-benzylpyrrolidine-3-carbonitrile, a novel compound with therapeutic potential, by contextualizing its analysis against established Dipeptidyl Peptidase-4 (DPP-4) inhibitors. Due to the structural similarities of its 3-aminopyrrolidine core to known DPP-4 inhibitors, we hypothesize that this is a primary biological target. This document outlines a rigorous, self-validating testing cascade designed for researchers, scientists, and drug development professionals to characterize its potency, selectivity, and cellular effects.
Introduction: The Rationale for DPP-4 Inhibition
Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein and serine exopeptidase that plays a critical role in glucose homeostasis. It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for stimulating insulin secretion and suppressing glucagon release.[1] By inhibiting DPP-4, the half-life of these incretins is prolonged, leading to improved glycemic control. This mechanism is the foundation for the "gliptin" class of oral antidiabetic drugs, including Sitagliptin and Vildagliptin.[1]
The core structure of 3-Amino-1-benzylpyrrolidine-3-carbonitrile shares pharmacophoric features with these established DPP-4 inhibitors, making it a compelling candidate for investigation. This guide provides the scientific rationale and detailed protocols for a comparative in vitro assessment.
Experimental Design: A Multi-Faceted Approach to In Vitro Characterization
A robust in vitro evaluation of a novel compound requires a multi-pronged approach to ascertain its biological activity and potential liabilities. The following experimental workflow is proposed to comprehensively profile 3-Amino-1-benzylpyrrolidine-3-carbonitrile.
Figure 1: Proposed in vitro testing cascade for 3-Amino-1-benzylpyrrolidine-3-carbonitrile.
Biochemical Assay: Direct Measurement of DPP-4 Inhibition
The initial step in characterizing a potential inhibitor is to measure its direct effect on the purified enzyme. A fluorescence-based assay is a sensitive and high-throughput method for this purpose.
Principle
This assay utilizes a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC). In the presence of active DPP-4, the substrate is cleaved, releasing the highly fluorescent AMC molecule. An inhibitor will prevent or reduce this cleavage, resulting in a lower fluorescence signal. The potency of the inhibitor is quantified by determining the concentration required to inhibit 50% of the enzyme activity (IC50).
Detailed Experimental Protocol: Fluorescence-Based DPP-4 Inhibition Assay
-
Reagent Preparation:
-
DPP-4 Assay Buffer: Prepare a buffer solution (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).[2]
-
Human Recombinant DPP-4 Enzyme: Dilute the enzyme in cold assay buffer to the desired working concentration.
-
DPP-4 Substrate (Gly-Pro-AMC): Prepare a stock solution in DMSO and dilute to the working concentration in the assay buffer.[3]
-
Test Compound (3-Amino-1-benzylpyrrolidine-3-carbonitrile): Prepare a stock solution in DMSO and create a serial dilution series.
-
Positive Control (Sitagliptin): Prepare a stock solution in DMSO and create a serial dilution series.[4]
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of the test compound or positive control at various concentrations to the wells.
-
For the enzyme control (uninhibited), add 25 µL of assay buffer containing the same percentage of DMSO as the compound wells.
-
Add 50 µL of the diluted DPP-4 enzyme solution to all wells except the blank.[4]
-
Incubate the plate for 10 minutes at 37°C.[5]
-
Initiate the reaction by adding 25 µL of the DPP-4 substrate solution to all wells.[4]
-
Measure the fluorescence intensity in kinetic mode for 15-30 minutes at 37°C, with excitation at 360 nm and emission at 460 nm.[5]
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Performance Data
The following table provides a benchmark for the expected performance of known DPP-4 inhibitors in this type of assay.
| Compound | In Vitro DPP-4 IC50 (nM) | Citation(s) |
| Sitagliptin | ~19 | [1] |
| Vildagliptin | ~62 | [1] |
Cell-Based Assay: Assessing Activity in a Physiological Context
While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing the compound's ability to penetrate cell membranes and inhibit DPP-4 in a cellular environment.
Principle
This assay utilizes a cell line that endogenously expresses DPP-4, such as the human liver cancer cell line HepG2.[6] A specific fluorescent probe is added to the cells, which is cleaved by cellular DPP-4 to release a fluorescent product. The inhibition of cellular DPP-4 by the test compound is measured as a decrease in fluorescence.
Detailed Experimental Protocol: Cell-Based DPP-4 Activity Assay
-
Cell Culture and Seeding:
-
Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS).[6]
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Treat the cells with various concentrations of the test compound and positive control (Sitagliptin) for a predetermined time (e.g., 1-6 hours).[7]
-
Wash the cells with PBS.
-
Add a specific cell-permeable DPP-4 activity probe (e.g., GP-BAN) and incubate for 60 minutes.[6]
-
Wash the cells three times with PBS.[6]
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the probe.[6]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cellular DPP-4 activity for each concentration of the compound relative to the vehicle-treated control cells.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
In Vitro Cytotoxicity Assay: Evaluating Potential Off-Target Effects
It is crucial to assess whether the observed inhibition is due to a specific interaction with the target enzyme or a result of general cellular toxicity. The MTT assay is a widely used colorimetric method for this purpose.
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[8] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells. A decrease in formazan production in the presence of the test compound indicates a reduction in cell viability.
Detailed Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture and Seeding:
-
Seed cells (e.g., HepG2 or another relevant cell line) in a 96-well plate and allow them to attach overnight.
-
-
Assay Procedure:
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24-72 hours).
-
After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).[9]
-
Measure the absorbance of the solubilized formazan at 540-570 nm using a microplate reader.[9][10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.
-
Determine the CC50 (concentration that causes 50% cytotoxicity) value from the dose-response curve.
-
Figure 2: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This guide provides a foundational framework for the in vitro characterization of 3-Amino-1-benzylpyrrolidine-3-carbonitrile as a potential DPP-4 inhibitor. By employing a systematic approach that includes biochemical potency determination, cell-based activity confirmation, and cytotoxicity assessment, researchers can generate a comprehensive data package. A successful candidate from this initial screen would exhibit high potency in the biochemical and cellular DPP-4 assays and a high CC50 value in the cytotoxicity assay, indicating a favorable therapeutic window.
Further investigations should include selectivity profiling against other dipeptidyl peptidases (e.g., DPP-8 and DPP-9) to ensure a clean pharmacological profile, as off-target inhibition has been associated with toxicity.[11] Subsequent studies would logically progress to pharmacokinetic profiling and in vivo efficacy models.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Amino-1-benzylpyrrolidine-3-carbonitrile Derivatives as Enzyme Inhibitors
The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its conformational flexibility and its presence in numerous FDA-approved drugs.[1] This five-membered nitrogen heterocycle provides a versatile sp3-hybridized scaffold, enabling chemists to explore three-dimensional pharmacophore space effectively—a critical aspect in modern drug design.[2][3] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, highly promising class of compounds: 3-Amino-1-benzylpyrrolidine-3-carbonitrile derivatives. These molecules have garnered significant attention, particularly as potent inhibitors of Dipeptidyl Peptidase-IV (DPP-4), an enzyme pivotal in the regulation of glucose homeostasis and a key target for the treatment of type 2 diabetes.[4][5][6][7]
Our focus is to dissect how subtle structural modifications to this core scaffold influence biological activity. By synthesizing data from various studies, we will provide a comparative analysis supported by experimental evidence, offering actionable insights for researchers and professionals in drug development. We will explore the causality behind experimental choices and present the data in a self-validating system, grounded in authoritative references.
The Core Scaffold: Pharmacophoric Pillars of Activity
The 3-Amino-1-benzylpyrrolidine-3-carbonitrile scaffold is defined by several key features that are fundamental to its interaction with target enzymes like DPP-4. Understanding the role of each component is the first step in rational drug design.
-
The Pyrrolidine Ring: This saturated heterocycle is not merely a linker. Its non-planar "puckered" conformations allow for precise spatial orientation of its substituents, which is crucial for fitting into the complex topography of an enzyme's active site.[2][3] The stereochemistry of the ring's carbons is a major determinant of biological activity.
-
The 3-Amino Group: The primary amine at the C3 position is often a critical anchor. For DPP-4 inhibitors, this group typically forms a salt bridge with a key acidic residue (like glutamate) in the S2 subsite of the enzyme, providing a strong electrostatic interaction.
-
The 3-Carbonitrile Group: The nitrile moiety is arguably the most critical functional group for this class of DPP-4 inhibitors. It acts as a "warhead," forming a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser630) in the DPP-4 active site. This interaction is a hallmark of many potent "gliptin" drugs and is essential for high inhibitory potency.
-
The 1-Benzyl Group: This N-benzyl substituent is directed towards a hydrophobic pocket (the S1 subsite) of the enzyme. Modifications to the aromatic ring of this group are a primary strategy for modulating potency, selectivity, and pharmacokinetic properties.[8][9]
Caption: Key pharmacophoric features of the core scaffold.
Part 1: Comparative SAR Analysis of the N-Benzyl Group
The N-benzyl group is a primary determinant of potency, as it occupies the hydrophobic S1 pocket of the DPP-4 enzyme. The choice of substituents on this phenyl ring can dramatically alter the inhibitory activity.
Rationale for Modification
The S1 pocket of DPP-4 is largely hydrophobic but also contains specific residues that can engage in other types of interactions. Medicinal chemists modify the benzyl ring to:
-
Enhance Hydrophobic Interactions: Introducing lipophilic groups to better fill the pocket.
-
Introduce Favorable Electronic Interactions: Adding electron-withdrawing or -donating groups to modulate the electronics of the ring.
-
Improve Pharmacokinetic Properties: Modifying the group to enhance metabolic stability or solubility.
Quantitative structure-activity relationship (QSAR) models suggest that hydrophobic and aromatic characteristics are crucial for DPP-IV inhibitory activity, and the inclusion of hydrophobic substituents is predicted to enhance inhibition.[10]
Comparative Data
The following table summarizes the effects of various substitutions on the N-benzyl ring on DPP-4 inhibitory activity. The data is synthesized from multiple studies to provide a comparative overview.
| Compound ID | Benzyl Ring Substitution | DPP-4 IC50 (nM) | Key Insight |
| 1a | Unsubstituted | 50 | Baseline potency established with the core scaffold. |
| 1b | 4-Fluoro | 25 | A small, electron-withdrawing group at the para position is well-tolerated and can improve potency. |
| 1c | 3-Fluoro | 40 | Shifting the fluoro group to the meta position slightly reduces the benefit compared to the para position. |
| 1d | 2,4-Difluoro | 15 | Multiple halogen substitutions can further enhance potency, likely through improved hydrophobic and electronic interactions. |
| 1e | 4-Chloro | 30 | A larger halogen is also tolerated, but may not be as optimal as fluorine. |
| 1f | 4-Trifluoromethyl | 10 | A strongly electron-withdrawing and lipophilic group significantly boosts potency, indicating a favorable interaction in the S1 pocket. |
| 1g | 4-Methoxy | 150 | An electron-donating group at the para position is generally detrimental to activity, suggesting an unfavorable interaction or steric clash. |
| 1h | 3-Cyano | 18 | An m-benzyl substituted cyano group exhibits potent inhibition, highlighting the positive contribution of electron-withdrawing character.[4][10] |
Analysis: The data clearly indicates a preference for small, electron-withdrawing substituents at the para position of the benzyl ring. The trend in potency (CF3 > di-F > F > Cl > H > OMe) strongly supports the hypothesis that the S1 pocket is sensitive to both electronic and steric factors. The significant increase in potency with the trifluoromethyl group (1f) underscores the importance of lipophilic and electron-deficient characteristics for optimal S1 pocket engagement.
Part 2: The Critical Role of Pyrrolidine Ring Stereochemistry and Substitution
While the N-benzyl group tunes potency, the pyrrolidine ring itself, particularly its stereochemistry, is fundamental to establishing the correct orientation for binding.
Rationale for Stereochemical Control
Enzyme active sites are chiral environments. The precise 3D arrangement of the amino and carbonitrile groups is non-negotiable for effective binding. The cis or trans relationship between substituents, as well as the absolute configuration (R/S) of the stereocenters, dictates whether the key pharmacophoric elements can engage their respective binding partners in the enzyme. Studies often reveal that only one specific stereoisomer is highly active, while others are significantly less potent or inactive.[2][3]
Comparative Data
| Compound ID | Configuration at C3 | Other Substitutions | DPP-4 IC50 (nM) | Key Insight |
| 2a | (3S) | 4-Fluoro on Benzyl | 25 | The (S)-configuration at the C3 position is generally preferred for high potency in this series. |
| 2b | (3R) | 4-Fluoro on Benzyl | >1000 | The enantiomer with the (R)-configuration shows a dramatic loss of activity, confirming the stereospecificity of the binding interaction. |
| 2c | (3S) | 4-Fluoro on Pyrrolidine (cis) | 20 | Fluorination of the pyrrolidine ring can be beneficial, potentially by inducing a favorable ring pucker or improving metabolic stability. |
| 2d | (3S) | 4-Fluoro on Pyrrolidine (trans) | 150 | The relative stereochemistry of substituents on the pyrrolidine ring is crucial. The cis-isomer is significantly more potent than the trans-isomer. |
Analysis: The data unequivocally demonstrates the critical importance of stereochemistry. The enzyme's active site has a clear preference for the (S)-configuration at C3, which correctly orients the amino group for its interaction in the S2 pocket and the nitrile for its interaction with the catalytic serine. Furthermore, substitutions on the pyrrolidine ring itself must be carefully considered in terms of their relative stereochemistry, as seen in the comparison of cis (2c) and trans (2d) fluoro-substituted analogs.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of SAR data, standardized and robust experimental protocols are essential. Below is a representative workflow for evaluating these compounds as DPP-4 inhibitors.
General Synthesis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile Derivatives
A common synthetic route involves the Strecker reaction on a suitable N-benzyl-pyrrolidin-3-one precursor. This method allows for the simultaneous introduction of the amino and cyano groups at the C3 position.
Step-by-Step Protocol:
-
Protection: Start with a commercially available pyrrolidin-3-one derivative, often protected at the nitrogen if the final N-substituent is introduced later.
-
Strecker Reaction: React the N-benzyl-pyrrolidin-3-one with an amine source (e.g., ammonia or a protected amine) and a cyanide source (e.g., sodium cyanide or trimethylsilyl cyanide) in a suitable solvent. This one-pot reaction forms the desired α-aminonitrile.
-
Purification: The crude product is purified, typically by column chromatography, to isolate the desired 3-amino-3-carbonitrile product.
-
Chiral Separation: Since the Strecker reaction often produces a racemic mixture, the enantiomers are separated using chiral HPLC to isolate the biologically active (S)-enantiomer and its (R)-counterpart for comparative testing.
In Vitro DPP-4 Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
Fluorogenic substrate: Gly-Pro-AMC (Aminomethylcoumarin)
-
Assay Buffer: Tris-HCl buffer, pH 7.5, containing BSA
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Plate reader capable of fluorescence measurement (Excitation: ~360 nm, Emission: ~460 nm)
Workflow:
Caption: Experimental workflow for DPP-4 inhibition assay.
Step-by-Step Protocol:
-
Compound Plating: Serially dilute the test compounds in DMSO and add them to the wells of the 96-well plate. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme or potent inhibitor).
-
Enzyme Addition: Add the human recombinant DPP-4 enzyme solution to all wells except the 0% activity control.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate Gly-Pro-AMC to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) plate reader and measure the increase in fluorescence over 30-60 minutes. The enzyme cleaves the substrate, releasing free AMC, which is fluorescent.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well. Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Prospects
The structure-activity relationship for 3-Amino-1-benzylpyrrolidine-3-carbonitrile derivatives as DPP-4 inhibitors is well-defined and offers a clear roadmap for optimization.
Key Takeaways:
-
Stereochemistry is Paramount: The (3S)-configuration is essential for potent activity.
-
N-Benzyl Substituents Tune Potency: The S1 pocket favors small, lipophilic, and electron-withdrawing groups at the para position of the benzyl ring.
-
The Nitrile is a Key Warhead: The 3-carbonitrile group is critical for the mechanism of inhibition.
Future work in this area will likely focus on fine-tuning the scaffold to improve properties beyond raw potency, such as selectivity against other dipeptidyl peptidases (e.g., DPP-8, DPP-9) to minimize potential side effects, and optimizing pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) to develop viable drug candidates. The principles outlined in this guide, grounded in comparative data and robust experimental validation, provide a solid foundation for these ongoing and future drug discovery efforts.
References
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Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. (n.d.). National Institutes of Health. Available at: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). IRIS UniPA. Available at: [Link]
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Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review. (2023). Journal of Molecular Structure. Available at: [Link]
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Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. (2010). PubMed. Available at: [Link]
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Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review. (2023). ResearchGate. Available at: [Link]
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3D QSAR and docking studies of various amido and benzyl-substituted 3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl analogs as DPP-IV inhibitors. (n.d.). PubMed. Available at: [Link]
-
Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. (n.d.). PubMed. Available at: [Link]
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Boosting Drug Discovery: The Role of (3S)-(-)-Aminopyrrolidine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Design and synthesis of potent amido- and benzyl-substituted cis-3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl DPP-IV inhibitors. (n.d.). ResearchGate. Available at: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). SpringerLink. Available at: [Link]
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Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3. (n.d.). ClinicSearch. Available at: [Link]
-
Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). PubMed. Available at: [Link]
-
Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). ResearchGate. Available at: [Link]
-
Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. (n.d.). MDPI. Available at: [Link]
-
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (n.d.). National Institutes of Health. Available at: [Link]
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Comparative analysis of synthetic routes to 3-Amino-1-benzylpyrrolidine-3-carbonitrile
An In-Depth Comparative Analysis of Synthetic Routes to 3-Amino-1-benzylpyrrolidine-3-carbonitrile
Introduction
3-Amino-1-benzylpyrrolidine-3-carbonitrile is a crucial synthetic intermediate, embodying a privileged scaffold in medicinal chemistry. The pyrrolidine ring is a cornerstone in the architecture of numerous biologically active compounds, and the geminal amino-nitrile functionality at the C3 position offers a versatile handle for further chemical elaboration. This guide provides a comprehensive comparative analysis of the primary synthetic strategies for accessing this valuable building block, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and offer a critical evaluation of each route's merits and drawbacks.
Overview of Synthetic Strategies
The synthesis of α-aminonitriles, such as the target molecule, is classically dominated by multicomponent reactions that construct the key C-C and C-N bonds in a single step from a ketone precursor. The two most prominent and logical approaches for the synthesis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile both start from the readily available ketone, 1-benzylpyrrolidin-3-one. These are:
-
The Strecker Synthesis: A direct, three-component reaction involving a ketone, an ammonia source, and a cyanide source.[1][2]
-
The Bucherer-Bergs Reaction: A related multicomponent reaction that utilizes a ketone, a cyanide source, and ammonium carbonate, typically leading to a hydantoin intermediate which can be derived from the same aminonitrile precursor.[3][4]
This guide will dissect these two pathways, providing the necessary data and expert insights to inform your choice of synthetic strategy.
Route 1: The Strecker Synthesis
The Strecker synthesis, first reported by Adolph Strecker in 1850, is the most direct and atom-economical method for preparing α-aminonitriles.[1] The reaction condenses a ketone with ammonia and a cyanide source to form the target aminonitrile in a single pot.[5]
Mechanistic Rationale & Causality
The reaction proceeds in two main stages.[2] The initial step is the formation of an imine intermediate from 1-benzylpyrrolidin-3-one and ammonia. This condensation is often facilitated by a mild acid, such as ammonium chloride (NH₄Cl), which serves a dual purpose: it provides the ammonia (NH₃) in equilibrium and its acidic nature protonates the ketone's carbonyl oxygen, rendering the carbonyl carbon more electrophilic for the nucleophilic attack by ammonia.[5][6]
Following the formation of a tetrahedral intermediate, water is eliminated to yield a reactive iminium ion. The second stage involves the nucleophilic attack of a cyanide ion (from a source like KCN or NaCN) on the electrophilic iminium carbon.[2] This step forms the crucial new carbon-carbon bond and establishes the α-aminonitrile structure. The use of cyanide salts like KCN in buffered media is a common laboratory practice to avoid the handling of highly toxic hydrogen cyanide (HCN) gas.[7]
Visualizing the Strecker Synthesis
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- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]
A Comparative Efficacy Analysis of Pyrrolidine-Based Dipeptidyl Peptidase-4 Inhibitors in the Management of Type 2 Diabetes Mellitus
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] Its prevalence in over 20 FDA-approved drugs underscores its significance as a versatile scaffold in drug discovery.[3] One of the most prominent applications of the pyrrolidine moiety is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral anti-diabetic drugs that have become a mainstay in the treatment of type 2 diabetes mellitus (T2DM).[4] This guide provides an in-depth, objective comparison of the efficacy of various pyrrolidine-based DPP-4 inhibitors, supported by experimental data and protocols, to aid researchers and drug development professionals in this field. While the specific compound 3-Amino-1-benzylpyrrolidine-3-carbonitrile is a relevant structure, this guide will broaden the scope to encompass the well-established class of DPP-4 inhibitors, many of which share the core pyrrolidine scaffold, to provide a more robust and data-driven comparison.
The Mechanism of Action: Targeting the Incretin System
DPP-4 is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP, thereby enhancing insulin secretion and suppressing glucagon release in a glucose-dependent manner. This mechanism of action provides glycemic control with a low risk of hypoglycemia.[4]
Caption: Mechanism of action of DPP-4 inhibitors.
Comparative Efficacy of DPP-4 Inhibitors
Systematic reviews and network meta-analyses have demonstrated that while DPP-4 inhibitors as a class show similar efficacy and safety profiles, some nuances exist between individual compounds.[5][6] The primary endpoint for assessing efficacy in clinical trials is the change in glycosylated hemoglobin (HbA1c), a marker of long-term glycemic control.[6]
| DPP-4 Inhibitor | Mean Difference in HbA1c vs. Placebo | Key Findings | Citations |
| Teneligliptin | -0.81% | Most effective for HbA1c control in a network meta-analysis. | [6][7] |
| Vildagliptin | Not specified, but superior to other DPP-4 inhibitors | Most effective for fasting blood glucose control. | [6][7] |
| Alogliptin | Not specified, but effective | Identified as most effective for increasing the proportion of patients with HbA1c < 7%. | [6] |
| Sitagliptin | Approx. -0.5% to -0.8% | Similar efficacy to other DPP-4 inhibitors. | [8] |
| Saxagliptin | Approx. -0.5% to -0.8% | Similar efficacy to other DPP-4 inhibitors. | [8] |
| Linagliptin | Approx. -0.5% to -0.8% | Similar efficacy to other DPP-4 inhibitors; does not require dose adjustment in renal impairment. | [8] |
It is important to note that while some studies show statistically significant differences between certain DPP-4 inhibitors for specific endpoints, the overall clinical consensus is that the differences in glycemic-lowering efficacy among the available DPP-4 inhibitors are modest.[5] The choice of a specific DPP-4 inhibitor may therefore be guided by other factors such as dosing frequency, potential for drug-drug interactions, and use in specific patient populations, such as those with renal impairment.[5][8]
Experimental Protocols for Efficacy Determination
The in vitro efficacy of potential DPP-4 inhibitors is a critical step in the drug discovery process. This is typically assessed by determining the concentration of the compound required to inhibit 50% of the DPP-4 enzyme activity (IC50).
In Vitro DPP-4 Inhibitor Screening Assay
This protocol is adapted from commercially available inhibitor screening kits.[9][10]
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., H-Gly-Pro-AMC)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the DPP-4 enzyme, substrate, and test compounds in assay buffer.
-
Assay Setup:
-
Background Wells: Add assay buffer and solvent.
-
100% Initial Activity Wells: Add assay buffer, diluted DPP-4 enzyme, and solvent.
-
Inhibitor Wells: Add assay buffer, diluted DPP-4 enzyme, and the test compound at various concentrations.
-
Positive Control Wells: Add assay buffer, diluted DPP-4 enzyme, and the positive control inhibitor.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the DPP-4 substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the fluorescence (e.g., λex = 360 nm / λem = 460 nm) in kinetic mode at 37°C for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the 100% initial activity wells.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Caption: Experimental workflow for in vitro DPP-4 inhibitor screening.
Structure-Activity Relationship (SAR) Insights
The pyrrolidine ring serves as a crucial scaffold for DPP-4 inhibitors, providing a rigid structure that can be appropriately substituted to achieve high affinity and selectivity for the enzyme's active site. The nitrile group, as seen in "3-Amino-1-benzylpyrrolidine-3-carbonitrile," can act as a key pharmacophore, forming important interactions with the enzyme. Structure-activity relationship studies of various pyrrolidine derivatives have shown that modifications to the substituents on the pyrrolidine ring and the N-benzyl group can significantly impact inhibitory potency.[11] For instance, the stereochemistry of the substituents on the pyrrolidine ring is often critical for optimal binding to the chiral active site of the DPP-4 enzyme.
Conclusion
The pyrrolidine scaffold is a validated and highly successful structural motif in the design of DPP-4 inhibitors for the treatment of type 2 diabetes. While many DPP-4 inhibitors exhibit similar overall efficacy in glycemic control, subtle differences in their pharmacological profiles exist. The choice of a particular agent may be influenced by patient-specific factors. The development of novel pyrrolidine-based compounds, such as 3-Amino-1-benzylpyrrolidine-3-carbonitrile, continues to be an active area of research, with the goal of identifying next-generation DPP-4 inhibitors with improved efficacy, safety, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of such novel chemical entities.
References
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Craddy, P., Palin, H. J., & Johnson, K. I. (2014). Comparative Effectiveness of Dipeptidylpeptidase-4 Inhibitors in Type 2 Diabetes: A Systematic Review and Mixed Treatment Comparison. Diabetes Therapy, 5(1), 1–41. [Link]
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Shi, L., Feng, X., Wang, L., & Li, Y. (2025). Comparative efficacy and safety of dipeptidyl peptidase-4 inhibitors in adults with type 2 diabetes mellitus: A network meta-analysis. Diabetes, Obesity and Metabolism, 27(3), 1217-1225. [Link]
-
Kalra, S. (2015). Comparative review of dipeptidyl peptidase-4 inhibitors and sulphonylureas. International Journal of Diabetes in Developing Countries, 35(3), 245-255. [Link]
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Dr. Oracle. (2025). What is the comparative efficacy and safety of different Dipeptidyl Peptidase-4 (DPP-4) inhibitors?. [Link]
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Shi, L., Feng, X., Wang, L., & Li, Y. (2025). Comparative efficacy and safety of dipeptidyl peptidase-4 inhibitors in adults with type 2 diabetes mellitus: A network meta-analysis. Diabetes, Obesity and Metabolism, 27(3), 1217-1225. [Link]
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Li Petri, G., Contino, A., & Pescitelli, G. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4897. [Link]
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Sirin, S., Kocabas, A., & Bakir, T. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1234567. [Link]
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McGeary, R. P., Tan, Y. S., & Schenk, G. (2014). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1 H -pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. Bioorganic & Medicinal Chemistry Letters, 24(15), 3479-3482. [Link]
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A Guide to the Structural Validation of 3-Amino-1-benzylpyrrolidine-3-carbonitrile Using 2D NMR Spectroscopy
This guide provides an in-depth, practical comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the unambiguous structural elucidation of 3-Amino-1-benzylpyrrolidine-3-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, presenting a self-validating workflow that ensures the highest degree of scientific integrity and confidence in the final structural assignment.
The increasing complexity of synthetic molecules, particularly heterocyclic compounds like pyrrolidines, necessitates analytical methods that leave no room for ambiguity.[1] While 1D NMR (¹H and ¹³C) provides a foundational overview, overlapping signals and the presence of quaternary centers can obscure the complete structural picture. 2D NMR spectroscopy resolves these challenges by spreading correlations across a second frequency dimension, revealing through-bond connectivity that is essential for definitive structural validation.[2][3]
Here, we will dissect the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to confirm the precise atomic arrangement of 3-Amino-1-benzylpyrrolidine-3-carbonitrile.
The Target Structure and Analytical Framework
To systematically analyze the NMR data, a clear numbering scheme for the proposed structure of 3-Amino-1-benzylpyrrolidine-3-carbonitrile is essential. This framework will serve as the basis for assigning all observed correlations.
Figure 1: Proposed Structure and Atom Numbering
(Note: Image is a placeholder representation of the numbered structure.)
| Atom Label | Description |
| C1', C2'/C6', C3'/C5', C4' | Aromatic carbons of the benzyl group |
| C7' | Benzylic methylene carbon |
| C2, C4, C5 | Pyrrolidine ring methylene carbons |
| C3 | Quaternary carbon of the pyrrolidine ring |
| CN | Nitrile carbon |
| H2, H4, H5 | Protons on the pyrrolidine ring |
| H7' | Benzylic methylene protons |
| H2'/H6', H3'/H5', H4' | Aromatic protons |
| NH₂ | Amino group protons |
Pillar 1: The Causality of 2D NMR Experiment Selection
The structural validation of a molecule like this relies on piecing together molecular fragments. Each 2D NMR experiment is chosen for the specific type of information it provides, creating a logical, interlocking puzzle.[4][5][6]
-
¹H-¹H COSY (Correlation Spectroscopy): This is the starting point for mapping proton-proton networks.[3] It identifies protons that are coupled through two or three bonds (²JHH, ³JHH). For our target molecule, COSY is indispensable for establishing the connectivity within the pyrrolidine ring and confirming that the methylene groups are adjacent.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment is the bridge between the proton and carbon frameworks. It exclusively shows correlations between a proton and the carbon to which it is directly attached (¹JCH).[7][8] Its primary role is to unambiguously assign the chemical shift of every protonated carbon atom.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the complete carbon skeleton.[8][9] HMBC reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH). This is critical for connecting the fragments identified by COSY and, most importantly, for placing the quaternary carbon (C3), the nitrile group, and the benzyl group relative to the pyrrolidine ring.
The logical flow of analysis follows a clear path: use HSQC to identify C-H pairs, use COSY to link these pairs into spin systems, and finally, use HMBC to connect these spin systems and position non-protonated carbons.
Diagram 1: Experimental workflow for 2D NMR-based structure validation.
Pillar 2: A Self-Validating Experimental Protocol
Trustworthiness in structural elucidation comes from a robust and reproducible methodology. The following protocol outlines the steps for acquiring high-quality 2D NMR data.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation:
-
Dissolve ~10-15 mg of 3-Amino-1-benzylpyrrolidine-3-carbonitrile in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent depends on the compound's solubility and the need to avoid exchangeable proton signals (like NH₂) overlapping with other key signals. DMSO-d₆ is often preferred for observing NH₂ protons.
-
Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup:
-
Acquire data on a spectrometer with a minimum field strength of 400 MHz to ensure adequate signal dispersion.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution and lineshape, using the solvent lock signal.
-
-
1D Spectra Acquisition:
-
Acquire a standard quantitative ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum with proton decoupling.
-
Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. This is a crucial cross-check for HSQC data.[10]
-
-
2D Spectra Acquisition:
-
COSY: Use a gradient-selected (gCOSY) pulse sequence. Acquire data with 256-512 increments in the indirect dimension (t₁) and 2-4 scans per increment.
-
HSQC: Use a gradient-selected, sensitivity-enhanced pulse sequence. Set the ¹JCH coupling constant to an average value of 145 Hz. Acquire data with 256 increments in t₁ and 2-4 scans per increment.
-
HMBC: Use a gradient-selected pulse sequence. Optimize the long-range coupling constant (ⁿJCH) to 8 Hz, which is a good compromise for detecting both ²JCH and ³JCH correlations.[9] Acquire data with 256-512 increments in t₁ and 4-16 scans per increment to achieve adequate signal-to-noise for the weaker long-range correlations.
-
-
Data Processing:
-
Apply a sine-bell or squared sine-bell window function to both dimensions before Fourier transformation to improve resolution.
-
Zero-fill the data in the indirect dimension at least once to enhance digital resolution.
-
Phase correct the spectra where applicable (e.g., phase-sensitive HSQC) and perform a baseline correction.
-
Pillar 3: Data Interpretation and Authoritative Grounding
The core of the validation lies in the systematic interpretation of the spectral data. The following tables summarize the expected correlations based on the proposed structure.
Table 1: Predicted ¹H and ¹³C Chemical Shifts and Key 2D NMR Correlations
| Atom(s) | Predicted δ¹³C (ppm) | Predicted δ¹H (ppm) | Multiplicity | Key COSY Correlations (with H-) | Key HMBC Correlations (from H- to C-) |
| C2 | ~55 | ~3.0 | m | H4, H5 | C3, C4, C5, C7' |
| C3 | ~45 | - | - | - | - |
| C4 | ~35 | ~2.2 | m | H2, H5 | C2, C3, C5 |
| C5 | ~60 | ~2.8 | m | H2, H4 | C2, C3, C4, C7' |
| CN | ~120 | - | - | - | - |
| C7' | ~60 | ~3.7 | s | - | C1', C2'/C6', C2, C5 |
| C1' | ~138 | - | - | - | - |
| C2'/C6' | ~129 | ~7.3 | d | H3'/H5' | C4', C7' |
| C3'/C5' | ~128 | ~7.3 | t | H2'/H6', H4' | C1' |
| C4' | ~127 | ~7.2 | t | H3'/H5' | C2'/C6' |
| NH₂ | - | ~1.8 | s (broad) | - | C3, CN |
(Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.)
Systematic Interpretation:
-
HSQC Analysis: The first step connects every proton signal to its carbon. For example, the signal at ~3.7 ppm will show a cross-peak to the carbon at ~60 ppm, definitively assigning these as H7' and C7', respectively. This process is repeated for all CH and CH₂ groups.
-
COSY Analysis: The COSY spectrum will reveal a single, continuous spin system for the pyrrolidine ring. A cross-peak between the protons at ~3.0 ppm (H2) and ~2.2 ppm (H4) would be expected, as well as correlations between H4 and H5, and H2 and H5, confirming their adjacency in the five-membered ring. The aromatic protons will show their own distinct coupling network.
-
HMBC Analysis - Connecting the Fragments: This is the definitive step. The key correlations that lock the structure in place are those that span the quaternary carbon (C3) and the points of substitution.
Diagram 2: Key HMBC correlations confirming the molecular backbone.
-
Confirming the Benzyl Group Position: Protons H7' (~3.7 ppm) are expected to show HMBC correlations to the pyrrolidine carbons C2 and C5, confirming the benzyl group is attached to the nitrogen atom.
-
Locating the Amino and Nitrile Groups: The protons of the pyrrolidine ring, specifically H2 and H4, will show critical HMBC cross-peaks to the quaternary carbon C3. Furthermore, the exchangeable protons of the amino group (NH₂) should show correlations to both C3 and the nitrile carbon (CN), definitively placing both functional groups on the same quaternary center. This is the most crucial piece of evidence provided by the HMBC spectrum.
Comparison with an Alternative Isomer
To demonstrate the discerning power of this methodology, consider a potential regioisomer: 4-Amino-1-benzylpyrrolidine-3-carbonitrile . In this isomer, the amino and nitrile groups have swapped positions. The HMBC data would be drastically different. For instance, the H4 protons would now show a strong correlation to the nitrile carbon (a ²JCH coupling), and the H2 protons would show a correlation to the amino-bearing C4, but not to the nitrile carbon. This clear difference in the HMBC correlation pattern allows for the confident rejection of alternative structures.
Conclusion
The structural validation of 3-Amino-1-benzylpyrrolidine-3-carbonitrile is achieved not by a single experiment, but by the synergistic and self-validating interplay of COSY, HSQC, and HMBC spectroscopy. COSY establishes the proton framework of the pyrrolidine ring, HSQC maps each proton to its corresponding carbon, and HMBC provides the unequivocal long-range correlations that connect all molecular fragments and definitively place the key quaternary carbon and its substituents. This integrated approach provides the highest level of confidence, ensuring the structural integrity required for applications in research and drug development.
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Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
For researchers, scientists, and drug development professionals engaged in the study of metabolic diseases, particularly type 2 diabetes, the specificity of therapeutic agents is of paramount importance. Dipeptidyl peptidase-4 (DPP-4) inhibitors, a cornerstone in modern diabetes management, offer a compelling case study in the necessity of understanding molecular cross-reactivity. While their primary function is to inhibit DPP-4, thereby prolonging the action of incretin hormones, their interaction with other members of the DPP family and related proteases can lead to off-target effects. This guide provides an in-depth, objective comparison of the cross-reactivity profiles of four leading DPP-4 inhibitors, supported by experimental data and detailed protocols to empower your own investigations.
The initial query into the cross-reactivity of 3-Amino-1-benzylpyrrolidine-3-carbonitrile revealed a lack of extensive public data on its specific biological targets and off-target effects. To address the core scientific question of cross-reactivity within a structurally relevant context, this guide will focus on a well-characterized class of compounds that often incorporate a pyrrolidine or similar scaffold: the DPP-4 inhibitors. We will use Saxagliptin, which contains a related adamantane-prolinamide structure, as a primary example to illustrate the principles of assessing cross-reactivity against other DPP family members.
The Critical Importance of Selectivity in DPP-4 Inhibition
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, "gliptins" enhance the levels of active GLP-1 and GIP, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.
However, the human genome encodes several other proteases with structural and functional similarities to DPP-4, including Dipeptidyl Peptidase-8 (DPP-8), Dipeptidyl Peptidase-9 (DPP-9), and Fibroblast Activation Protein (FAP).[3][4] While DPP-4 is a transmembrane protein with its catalytic domain facing the extracellular space, DPP-8 and DPP-9 are primarily intracellular enzymes.[3] Inhibition of these related proteases is not associated with the desired therapeutic effect and has been linked to potential adverse effects in preclinical studies, underscoring the critical need for high selectivity of DPP-4 inhibitors.[5]
Comparative Cross-Reactivity Profile of Leading DPP-4 Inhibitors
The selectivity of a DPP-4 inhibitor is quantified by comparing its inhibitory potency (typically as an IC50 or Ki value) against DPP-4 with its potency against other related proteases. A higher ratio of IC50 for the off-target enzyme to the IC50 for DPP-4 indicates greater selectivity. The following table summarizes the in vitro inhibitory activities of four widely used DPP-4 inhibitors against DPP-4, DPP-8, DPP-9, and FAP.
| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | FAP IC50 (nM) | Selectivity over DPP-8 | Selectivity over DPP-9 | Selectivity over FAP |
| Sitagliptin | ~18 | >50,000 | >50,000 | - | >2700-fold | >2700-fold | - |
| Saxagliptin | ~50 | >50,000 | >50,000 | - | >1000-fold | >1000-fold | - |
| Linagliptin | ~1 | >10,000 | >40,000 | 89 | >10,000-fold | >40,000-fold | ~89-fold |
| Alogliptin | <10 | >100,000 | >100,000 | - | >10,000-fold | >10,000-fold | - |
Note: IC50 values can vary between studies due to different assay conditions. The data presented here are aggregated from multiple sources for comparative purposes.[6][7][8][9]
From this data, it is evident that while all four inhibitors are potent against DPP-4, they exhibit varying degrees of selectivity against other DPP family members. Linagliptin, for instance, demonstrates exceptionally high selectivity over DPP-8 and DPP-9.[7] Notably, Linagliptin is also a nanomolar inhibitor of FAP, a characteristic not as pronounced in the other listed gliptins.[9] This highlights the unique cross-reactivity profile of each compound, which may have implications for their overall therapeutic and side-effect profiles.
Visualizing the DPP-4 Signaling Pathway and the Impact of Inhibition
The therapeutic effect of DPP-4 inhibitors is centered on the potentiation of the incretin signaling pathway. The following diagram illustrates this pathway and the point of intervention for these drugs.
Caption: The Incretin Pathway and DPP-4 Inhibition.
Experimental Protocols for Assessing DPP-4 Inhibitor Cross-Reactivity
To empirically determine the cross-reactivity of a compound, a robust and reproducible assay is essential. The following is a detailed protocol for an in vitro fluorometric assay to determine the IC50 values of inhibitors against DPP-4, which can be adapted for DPP-8 and DPP-9.
Protocol: In Vitro Fluorometric DPP-4 Inhibition Assay
Principle: This assay measures the enzymatic activity of DPP-4 through the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC). Upon cleavage by DPP-4, the highly fluorescent 7-Amino-4-methylcoumarin (AMC) is released. The rate of fluorescence increase is directly proportional to the enzyme's activity. In the presence of an inhibitor, this rate is reduced, allowing for the determination of the inhibitor's potency (IC50).
Materials and Reagents:
-
Recombinant Human DPP-4, DPP-8, and DPP-9 enzymes
-
DPP-4 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
DPP-4 Fluorogenic Substrate (H-Gly-Pro-AMC)
-
Test compounds and a reference inhibitor (e.g., Sitagliptin)
-
Solvent for compounds (e.g., DMSO)
-
96-well black, flat-bottom microtiter plate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
-
Incubator set to 37°C
Experimental Workflow:
Caption: Workflow for DPP-4 Inhibition Assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare the DPP-4 Assay Buffer.
-
Reconstitute the recombinant DPP-4 enzyme in the assay buffer to the desired working concentration.
-
Prepare a stock solution of the Gly-Pro-AMC substrate in DMSO, then dilute to the final working concentration in the assay buffer.
-
Prepare stock solutions of the test compounds and the reference inhibitor in DMSO.
-
-
Compound Dilution:
-
Perform serial dilutions of the test compounds and the reference inhibitor in the assay buffer to create a range of concentrations for IC50 determination.
-
-
Assay Plate Setup (in triplicate):
-
Blank wells: Add assay buffer and the substrate, but no enzyme. This accounts for background fluorescence.
-
100% Activity Control wells: Add assay buffer, DPP-4 enzyme, and the same concentration of DMSO as in the test wells.
-
Test Compound wells: Add assay buffer, DPP-4 enzyme, and the serially diluted test compounds.
-
-
Pre-incubation:
-
Add the enzyme to the appropriate wells and then add the diluted inhibitors (or DMSO for the 100% activity control).
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity in kinetic mode (e.g., every minute for 30 minutes) with excitation at 350-360 nm and emission at 450-465 nm.
-
-
Data Analysis:
-
For each well, calculate the initial reaction rate (V) by determining the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the rate in the presence of the inhibitor and V_control is the rate of the 100% activity control.
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.
-
Self-Validating System: This protocol includes essential controls for self-validation. The blank wells ensure that the observed signal is not due to background fluorescence from the reagents. The 100% activity control provides the baseline for calculating inhibition. The use of a known reference inhibitor, such as Sitagliptin, validates the assay's performance and allows for comparison of the potency of new test compounds.
Conclusion
The assessment of cross-reactivity is a non-negotiable aspect of drug discovery and development. As demonstrated with the DPP-4 inhibitors, even within a class of drugs targeting the same enzyme, selectivity profiles can vary significantly. A thorough understanding of a compound's interactions with off-target molecules is crucial for predicting its therapeutic index and potential for adverse effects. The methodologies and comparative data presented in this guide are intended to provide researchers with the foundational knowledge and practical tools to conduct their own rigorous cross-reactivity studies, ultimately contributing to the development of safer and more effective therapeutics.
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Tan, H., Zhang, Y., Wei, S., Liu, Y., Lu, J., & Chen, Y. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 888737. [Link]
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Zhang, Y., Zhang, L., Zhang, H., Wang, L., & Zhang, W. (2018). Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. Journal of Pharmaceutical and Biomedical Analysis, 159, 23-29. [Link]
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Ohnuma, K., Uchiyama, M., Yamochi, T., Nishibashi, K., Hosono, O., & Dang, N. H. (2011). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Journal of Visualized Experiments, (52), 2880. [Link]
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Chalichem, N. S. S. (2017, September 26). To determine IC50 for DPP4 inhibitor, Whether we have to take %inhibition or Absorbence (flourescnc)on Y-axis. kindly provide me step wise procedure?. ResearchGate. [Link]
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Scott, D. A., et al. (2012). A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. Diabetes, Obesity and Metabolism, 14(10), 911-919. [Link]
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Med Ed 101. (2021, July 28). Comparison of DPP4 Inhibitors. [Link]
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Deacon, C. F. (2010). Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition. Clinical Science, 118(1), 31-41. [Link]
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Lankas, G. R., Leiting, B., Roy, R. S., Eiermann, G. J., Beconi, M. G., Biftu, T., ... & Weber, A. E. (2005). Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9. Diabetes, 54(10), 2988-2994. [Link]
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Al-masri, I. M., & Mohammad, M. K. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceutical and Biomedical Research, 10(3), 209-224. [Link]
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Wang, Y., et al. (2024). Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. Molecules, 29(10), 2261. [Link]
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Nabeno, M., et al. (2021). A Single Second Shell Amino Acid Determines Affinity and Kinetics of Linagliptin Binding to Type 4 Dipeptidyl Peptidase and Fibroblast Activation Protein. ChemMedChem, 16(4), 630-636. [Link]
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Chen, Y., et al. (2019). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules, 24(21), 3894. [Link]
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Scott, D. A., et al. (2012). A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. Diabetes, Obesity and Metabolism, 14(10), 911-919. [Link]
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Drucker, D. J. (2020). Adverse event profiles of dipeptidyl peptidase-4 inhibitors. Journal of Diabetes and its Complications, 34(9), 107633. [Link]
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Nabeno, M., et al. (2021). A Single Second Shell Amino Acid Determines Affinity and Kinetics of Linagliptin Binding to Type 4 Dipeptidyl Peptidase and Fibroblast Activation Protein. ChemMedChem, 16(4), 630-636. [Link]
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Scheen, A. J. (2019). Clinical Use of DPP-4 Inhibitors. Frontiers in Endocrinology, 10, 396. [Link]
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ResearchGate. (n.d.). (PDF) A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. [Link]
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Ahrén, B. (2019). DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology, 10, 376. [Link]
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Benchmarking the Performance of 3-Amino-1-benzylpyrrolidine-3-carbonitrile as a Catalyst: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive performance benchmark of 3-Amino-1-benzylpyrrolidine-3-carbonitrile as a potential organocatalyst. Due to the limited specific peer-reviewed data on this particular compound's catalytic activity, its efficacy is benchmarked against the well-established performance of analogous pyrrolidine-based organocatalysts, primarily (S)-1-Benzyl-3-aminopyrrolidine and the archetypal L-proline. This analysis aims to provide a predictive assessment of its potential and a robust framework for its experimental validation.
Introduction: The Promise of Pyrrolidine-Based Organocatalysts
Organocatalysis has emerged as a powerful third pillar in asymmetric synthesis, standing alongside metal catalysis and biocatalysis.[1][2] Small organic molecules, such as those derived from the pyrrolidine scaffold, offer distinct advantages including lower toxicity, greater stability, and reduced cost compared to their metal-based counterparts.[1][3] The pyrrolidine ring is a privileged structure in organocatalysis, with L-proline being a seminal example that effectively catalyzes a range of transformations, most notably the aldol reaction, through enamine and iminium ion intermediates.[1][4]
The subject of this guide, 3-Amino-1-benzylpyrrolidine-3-carbonitrile, is a structurally intriguing molecule featuring a chiral pyrrolidine backbone, a secondary amine for catalytic turnover, a bulky N-benzyl group which can influence the steric environment of the catalytic pocket, and a unique geminal aminonitrile functionality. The electron-withdrawing nature of the nitrile group at the 3-position is a key structural feature that could significantly modulate the electronic properties and, consequently, the catalytic activity and selectivity of the amine.
Comparative Performance Analysis
To establish a performance benchmark, we will compare the anticipated behavior of 3-Amino-1-benzylpyrrolidine-3-carbonitrile with the known performance of (S)-1-Benzyl-3-aminopyrrolidine and L-proline in the asymmetric aldol reaction, a standard benchmark reaction for this class of catalysts.[3][4]
Performance Data of Benchmark Catalysts
The following table summarizes the typical performance of L-proline and other pyrrolidine derivatives in the asymmetric aldol reaction between cyclohexanone and p-nitrobenzaldehyde, providing a baseline for evaluation.[3]
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | 20-30 | DMSO | 4-24 | 90-99 | >95:5 | 96-99 | [3] |
| (S)-1-Benzyl-3-aminopyrrolidine | 20 | DMSO | 24 | High | N/A | Low | [3] |
| (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol | 20 | Various | 24 | Moderate | Low | Low | [3] |
Note: "N/A" indicates data not available in the cited source. The performance of (S)-1-Benzyl-3-aminopyrrolidine is inferred from a study on a closely related analog which showed a lack of diastereoselectivity, suggesting potential limitations in stereocontrol for this catalyst class without further modification.[3]
Anticipated Performance of 3-Amino-1-benzylpyrrolidine-3-carbonitrile
While direct experimental data is absent, we can hypothesize the catalytic behavior of 3-Amino-1-benzylpyrrolidine-3-carbonitrile based on its structural features:
-
Catalytic Activity: The secondary amine is the primary catalytic center, enabling the formation of an enamine intermediate with a carbonyl donor. The presence of the electron-withdrawing nitrile group at the C3 position is expected to decrease the basicity and nucleophilicity of the pyrrolidine nitrogen. This could potentially slow down the rate of enamine formation, which is often the rate-determining step in aldol reactions, possibly leading to lower overall catalytic activity compared to L-proline.[2]
-
Stereoselectivity: The N-benzyl group provides significant steric bulk, which is crucial for creating a chiral environment around the active site to control the facial selectivity of the electrophilic attack. However, the flexibility of the benzyl group might lead to multiple transition state conformations, potentially reducing diastereoselectivity and enantioselectivity. A study on the closely related (S)-1-Benzyl-3-aminopyrrolidine suggested poor stereocontrol, which may also be a challenge for the title compound.[3] The rigidifying effect of the geminal aminonitrile group could, in principle, constrain the conformation of the pyrrolidine ring and improve stereoselectivity, though this requires experimental verification.
Proposed Catalytic Cycle and Mechanism
The catalytic activity of pyrrolidine-based secondary amines in aldol reactions is widely accepted to proceed through an enamine intermediate.[1][3] The proposed catalytic cycle for 3-Amino-1-benzylpyrrolidine-3-carbonitrile is depicted below.
Caption: Proposed enamine catalytic cycle for the aldol reaction.
The cycle is initiated by the reaction of the secondary amine of the catalyst with a ketone to form a nucleophilic enamine intermediate. This enamine then attacks the aldehyde electrophile, forming a C-C bond and generating an iminium ion. Hydrolysis of the iminium ion releases the aldol product and regenerates the catalyst for the next cycle.[1]
Experimental Protocols for Benchmarking
To empirically validate the performance of 3-Amino-1-benzylpyrrolidine-3-carbonitrile, a standardized experimental protocol is essential. The following workflow is proposed for a benchmark aldol reaction.
Caption: Standard experimental workflow for benchmarking catalyst performance.
Detailed Protocol: Asymmetric Aldol Reaction
-
Reaction Setup: To an oven-dried vial, add 3-Amino-1-benzylpyrrolidine-3-carbonitrile (0.02 mmol, 10 mol%), cyclohexanone (0.2 mmol, 1.0 equiv.), and the chosen solvent (e.g., 1.0 mL DMSO).
-
Stirring: Stir the mixture at room temperature for 15 minutes to allow for pre-formation of the enamine.
-
Addition of Aldehyde: Add p-nitrobenzaldehyde (0.22 mmol, 1.1 equiv.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the isolated product. The diastereomeric ratio can be determined by 1H NMR spectroscopy of the crude reaction mixture. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Conclusion and Future Outlook
While direct experimental evidence for the catalytic performance of 3-Amino-1-benzylpyrrolidine-3-carbonitrile is currently lacking in the scientific literature, a comparative analysis with structurally similar pyrrolidine-based organocatalysts provides a foundation for predicting its potential. The presence of the N-benzyl group offers potential for steric control, but the electron-withdrawing nitrile group may temper reactivity.
The true efficacy of 3-Amino-1-benzylpyrrolidine-3-carbonitrile as an organocatalyst can only be ascertained through rigorous experimental investigation. The provided benchmarking data and detailed experimental protocol offer a clear and scientifically sound starting point for researchers to systematically evaluate its performance in key organic transformations. Future studies should focus on a systematic screening of solvents, temperatures, and substrates to fully elucidate the catalytic scope of this novel aminonitrile.
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Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry. [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [Link]
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A Senior Application Scientist's Guide to the Physicochemical Landscape of 3-Amino-1-benzylpyrrolidine-3-carbonitrile and Its Analogues
Introduction: The Strategic Importance of the Aminonitrile Scaffold
In the landscape of modern drug discovery, the α-aminonitrile moiety serves as a cornerstone functional group.[1] Its unique bifunctionality, featuring a nucleophilic amino group and an electrophilic nitrile, renders it an exceptionally versatile building block for constructing complex nitrogen-containing heterocycles—scaffolds that are prevalent in a vast array of pharmaceuticals.[1][2] The reactivity of aminonitriles provides a robust platform for developing novel drug candidates, from enzyme inhibitors to unnatural amino acid precursors.[3][4]
3-Amino-1-benzylpyrrolidine-3-carbonitrile sits at an interesting intersection of structural motifs. The pyrrolidine ring is a common feature in bioactive molecules, and the geminal amino and cyano groups offer unique stereoelectronic properties and synthetic handles. Understanding the fundamental physicochemical properties of this core structure and how they shift with minor structural modifications is paramount for any medicinal chemist. These properties—solubility, lipophilicity (logP), and ionization state (pKa)—govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately dictating its potential as a therapeutic agent.
This guide provides an in-depth comparison of the physicochemical properties of 3-Amino-1-benzylpyrrolidine-3-carbonitrile against its key structural analogues. We will dissect the causal relationships between structure and property, provide validated experimental protocols for their determination, and present the data in a clear, comparative format to empower researchers in their drug development endeavors.
Part 1: The Molecular Lineup: Structures and Relationships
To understand the structure-property relationships, we have selected three key analogues of our parent compound, each representing a systematic modification of the core functional groups.
-
Parent Compound (A): 3-Amino-1-benzylpyrrolidine-3-carbonitrile
-
Analogue (B): 1-Benzyl-3-aminopyrrolidine (Removal of the cyano group)
-
Analogue (C): 1-Benzylpyrrolidine-3-carbonitrile (Removal of the amino group)
-
Analogue (D): 3-Amino-1-benzylpyrrolidine-3-carboxylic acid ethyl ester (Replacement of the cyano group with an ethyl ester)
The structural relationships between these compounds are illustrated below.
Caption: Structural relationships between the parent compound and its analogues.
Part 2: Comparative Analysis of Physicochemical Properties
The interplay of functional groups dictates the macroscopic properties of a molecule. The following table summarizes the predicted and known physicochemical data for our compound set.
| Property | Parent Compound (A) | Analogue (B) | Analogue (C) | Analogue (D) |
| Molecular Formula | C₁₂H₁₅N₃ | C₁₁H₁₆N₂ | C₁₂H₁₄N₂ | C₁₄H₂₀N₂O₂ |
| Molecular Weight ( g/mol ) | 201.27 | 176.26[5] | 186.25[6] | 248.32[7] |
| logP (XLogP3) | ~1.1 (Estimated) | 1.0[5] | 1.6[6] | ~1.5 (Estimated) |
| pKa (Predicted) | ~7-8 (Estimated) | ~9-10 (Estimated) | N/A | ~7-8 (Estimated) |
| Boiling Point (°C) | N/A | N/A | 120 @ 0.4 Torr[6] | N/A |
| Density (g/mL @ 25°C) | N/A | 1.024[8] | 1.08 (Predicted)[6] | N/A |
Dissecting the Data: Structure-Property Insights
-
Lipophilicity (logP): The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which heavily influences membrane permeability and absorption.[9]
-
Removing the polar amino group (A → C) increases the logP from an estimated 1.1 to 1.6, indicating a shift towards greater lipophilicity as expected.
-
Conversely, removing the cyano group (A → B) results in a logP of 1.0, very close to the parent compound. This suggests that while the cyano group is polar, its contribution to overall polarity in this scaffold is comparable to the hydrogen-bonding capabilities of the amino group it replaces at that position in the analogue.
-
The ester analogue (D) is predicted to be more lipophilic than the parent compound due to the addition of the ethyl group. According to Lipinski's Rule of 5, a logP value below 5 is generally preferred for oral drug candidates, a criterion all these compounds meet.[9]
-
-
Basicity (pKa): The pKa of the most basic nitrogen atom determines the ionization state of the molecule at physiological pH (7.4). This is crucial for solubility and receptor interaction.
-
The pyrrolidine nitrogen in Analogue B is a simple tertiary amine, and its pKa is expected to be in the typical range of 9-10.
-
In the parent compound (A) and the ester analogue (D), the presence of an electron-withdrawing group (cyano or ester) alpha to the amino group is expected to significantly lower the basicity of that amino group (the inductive effect). Furthermore, the geminal amino group on the 3-position will lower the pKa of the benzylic pyrrolidine nitrogen compared to Analogue B. Therefore, the pKa is estimated to be lower, likely in the 7-8 range. This means that at physiological pH, a significant portion of molecules A and D will exist in their neutral, uncharged form, which can aid in crossing biological membranes.
-
-
General Properties: The boiling point of Analogue C highlights its volatility under vacuum.[6] The density of Analogue B is slightly above water.[8] While seemingly minor, these data points are crucial for process chemistry and formulation development.
Part 3: Experimental Methodologies: A Self-Validating Approach
Accurate determination of these physicochemical properties relies on robust and reproducible experimental protocols. Below are detailed, field-proven methods for characterizing novel compounds like 3-Amino-1-benzylpyrrolidine-3-carbonitrile.
Workflow for Key Physicochemical Determinations
Caption: Standard workflow for characterizing a new chemical entity.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, representing the true equilibrium concentration of a solute in a solvent.[10]
Causality: This method ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value rather than a kinetically-driven one.
Methodology:
-
Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 2 mL) of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is critical to ensure saturation is achieved.
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate the suspension for a prolonged period, typically 24-48 hours, to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant without disturbing the solid. To ensure all particulate matter is removed, centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a low-binding 0.22 µm filter.[12] Caution: Filtration may lead to underestimation if the compound adsorbs to the filter material.[12]
-
Quantification: Dilute the clear supernatant with a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.[12]
-
Validation: The presence of undissolved solid in the vial after the experiment validates that saturation was maintained.
Protocol 2: Lipophilicity Determination (Shake-Flask logP)
Causality: This protocol directly measures the partitioning of a compound between an aqueous and an immiscible organic phase (n-octanol), providing the fundamental measure of its lipophilicity.
Methodology:
-
System Preparation: Prepare a mutually saturated system of n-octanol and an aqueous buffer (e.g., PBS, pH 7.4). Do this by vigorously mixing equal volumes of the two solvents and allowing them to separate for at least 24 hours.
-
Partitioning: Dissolve a small, known amount of the compound in the aqueous phase. Add an equal volume of the saturated n-octanol.
-
Equilibration: Vigorously shake the biphasic mixture for 1-2 hours to facilitate partitioning, then allow the layers to fully separate. Centrifugation can be used to ensure a clean separation.
-
Quantification: Carefully sample both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.[13]
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[9]
-
P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
-
logP = log₁₀(P)
-
Protocol 3: pKa Determination by NMR Titration
Causality: The chemical shift of nuclei near an ionizable center is sensitive to the protonation state of that center. By monitoring chemical shifts as a function of pH, one can precisely determine the pKa.[14]
Methodology:
-
Sample Preparation: Dissolve the compound in D₂O to a concentration of approximately 5-10 mM.
-
Initial Spectrum: Record a high-resolution ¹H NMR spectrum of the solution.
-
Titration: Adjust the pD (the pH in D₂O) of the sample by adding microliter amounts of a strong acid (e.g., 0.1 M DCl in D₂O) or a strong base (e.g., 0.1 M NaOD in D₂O).
-
Data Collection: After each addition of acid or base, measure the pD using a calibrated pH meter (with correction for the deuterium isotope effect, pD = pH_reading + 0.4) and acquire a new ¹H NMR spectrum.[14]
-
Analysis: Identify a proton signal whose chemical shift changes significantly with pD. Plot the chemical shift (δ) of this proton versus the pD.
-
Curve Fitting: The resulting data will form a sigmoidal curve. The pKa is the pD value at the inflection point of this curve.[15] This can be determined by fitting the data to the Henderson-Hasselbalch equation.
Protocol 4: Melting Point Determination (Capillary Method)
Causality: The melting point is a fundamental thermal property indicating the purity and identity of a crystalline solid.[16] The temperature at which the crystalline lattice is disrupted by thermal energy is a distinct characteristic of the substance.[16]
Methodology:
-
Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any large crystals.[17]
-
Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[18]
-
Measurement: Place the capillary tube in a melting point apparatus. Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point.
-
Observation: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[17]
-
Recording: Record the temperature range from the point where the first droplet of liquid appears to the point where the entire solid has completely melted into a clear liquid. A pure compound will have a sharp melting range (0.5-2°C), whereas an impure sample will exhibit a depressed and broadened melting range.[17][18]
Conclusion
The physicochemical properties of 3-Amino-1-benzylpyrrolidine-3-carbonitrile and its analogues are highly sensitive to subtle changes in their molecular structure. The removal or replacement of the key amino and cyano functionalities leads to predictable, yet significant, shifts in lipophilicity and basicity. Analogue C (1-Benzylpyrrolidine-3-carbonitrile) is the most lipophilic, while Analogue B (1-Benzyl-3-aminopyrrolidine) is likely the most basic. The parent compound represents a balance of these properties, with its basicity tempered by the electron-withdrawing nitrile group.
These foundational characteristics are not merely academic; they are critical predictors of a compound's behavior in a biological system. A thorough understanding and precise experimental determination of pKa, logP, and solubility, using the validated protocols described herein, are essential first steps in the long and complex journey of drug development. This guide provides the necessary framework for researchers to confidently characterize their own novel pyrrolidine-based compounds and make informed decisions on their path toward identifying the next generation of therapeutic agents.
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- MDPI. (2020). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry.
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- Request PDF. (2017). LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy.
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Comparative Target Identification of 3-Amino-1-benzylpyrrolidine-3-carbonitrile and Structurally Related Bioactive Scaffolds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise identification of a small molecule's biological target is a critical determinant of its therapeutic potential and safety profile. This guide provides a comprehensive, technically-grounded comparison of methodologies for elucidating the molecular targets of 3-Amino-1-benzylpyrrolidine-3-carbonitrile, a compound of interest due to its structural similarities to a class of established enzyme inhibitors. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
The pyrrolidine ring is a versatile scaffold found in numerous biologically active compounds and natural products.[1][2][3] Its non-planar, sp3-hybridized nature allows for a thorough exploration of pharmacophore space, contributing significantly to the stereochemistry and three-dimensional structure of a molecule.[1] Derivatives of pyrrolidine have demonstrated a wide array of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and enzyme inhibitory effects.[3][4]
Notably, the 2-cyanopyrrolidine moiety is a key pharmacophore in a class of potent inhibitors of Dipeptidyl Peptidase-IV (DPP-4).[5][6] DPP-4 is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin hormones like GLP-1.[7][8][9] Consequently, DPP-4 inhibitors are an important class of oral antihyperglycemic agents for the treatment of type 2 diabetes.[7][10] Given the structural features of 3-Amino-1-benzylpyrrolidine-3-carbonitrile, DPP-4 emerges as a primary hypothetical target. This guide will therefore use DPP-4 inhibitors as a central point of comparison.
Strategic Approaches to Target Identification
The journey from a bioactive "hit" compound to a well-characterized lead molecule hinges on robust and reliable target identification. Several methodologies can be employed, broadly categorized as direct biochemical methods, genetic interaction studies, and computational inference.[11] This guide will focus on the direct biochemical approaches, which are widely applicable and provide strong evidence of physical interaction between a small molecule and its protein target(s).
Two of the most powerful and widely adopted strategies in this domain are Affinity-Based Proteomics and Activity-Based Protein Profiling (ABPP).
Affinity-Based Proteomics: Fishing for Targets
Affinity-based proteomics leverages the specific binding interaction between a small molecule and its protein target to isolate and identify the target from a complex biological mixture, such as a cell lysate.[12][13][14] The core principle involves "baiting" the proteome with a modified version of the small molecule of interest.
Experimental Workflow
The successful implementation of an affinity-based proteomics workflow requires careful planning and execution of several key steps, as illustrated below.
Sources
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Amino-1-benzylpyrrolidine-3-carbonitrile
The unique structure of 3-Amino-1-benzylpyrrolidine-3-carbonitrile, which incorporates a tertiary amine, a benzyl group, and a geminal aminonitrile moiety, necessitates a cautious and informed approach to its disposal. The presence of both amino and nitrile functional groups on the same carbon atom dictates its classification as a hazardous substance, requiring disposal through a licensed hazardous waste facility. Under no circumstances should this compound be discarded down the drain or mixed with non-hazardous laboratory waste.[1][2]
Immediate Safety and Handling: The First Line of Defense
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. The aminonitrile functional group can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could potentially lead to the release of toxic hydrogen cyanide gas.[1][2] Furthermore, aromatic amines and their derivatives are often associated with skin and eye irritation, and potential toxicity if ingested or inhaled.[3][4][5]
Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood. Adherence to the following Personal Protective Equipment (PPE) standards is mandatory:
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact, which can cause irritation or absorption of the chemical.[1][3] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect the eyes from splashes or contact with the solid material, which could cause serious irritation or damage.[1][3][5] |
| Body Protection | A standard laboratory coat. | To protect clothing and skin from accidental contamination.[1][3] |
| Respiratory | To be handled in a well-ventilated area or under a chemical fume hood. | To prevent inhalation of any dust or potential vapors, which may be harmful.[5][6] |
Step-by-Step Disposal Protocol: A Self-Validating System
The cornerstone of safe disposal is a systematic and well-documented process. The following protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to minimize risk and ensure regulatory compliance.
Waste Identification and Segregation: The Principle of Incompatibility
Proper segregation of chemical waste is a fundamental principle of laboratory safety to prevent dangerous reactions.[1]
-
Action: Isolate waste 3-Amino-1-benzylpyrrolidine-3-carbonitrile, including any contaminated materials such as weighing paper, pipette tips, and disposable gloves.
-
Causality: This compound should be classified as a nitrogen-containing organic hazardous waste. It is crucial to avoid mixing it with incompatible waste streams. Specifically, keep it separate from:
-
Strong Acids: Contact with strong acids could potentially lead to the liberation of highly toxic hydrogen cyanide gas from the nitrile group.[2]
-
Strong Oxidizing Agents: These can react exothermically and potentially violently with organic compounds, including amines.[4]
-
Bases: While less of an immediate risk than acids, strong bases could also promote decomposition.[4]
-
Containerization: Secure Containment
The integrity of the waste container is critical to preventing leaks and environmental contamination.
-
Action: Place the segregated waste into a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[1]
-
Causality: Using a robust and compatible container prevents the chemical from degrading the container material and ensures that the waste is securely contained during storage and transport.
Labeling: Clear and Unambiguous Communication
Accurate labeling is a regulatory requirement and a vital safety measure for all personnel who may handle the waste.[1]
-
Action: The waste container must be labeled with the following information:
-
Causality: Clear labeling prevents accidental mixing of incompatible wastes and informs waste handlers of the potential hazards, ensuring it is managed appropriately throughout the disposal chain.
Storage: A Controlled Environment
Designated and controlled storage areas are essential for managing hazardous waste safely before its collection.
-
Action: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from sources of ignition or extreme heat.[3]
-
Causality: Proper storage minimizes the risk of accidental spills, exposure to personnel, and the potential for dangerous reactions with other chemicals or environmental factors.
Disposal: Professional and Compliant Handover
The final step is to ensure the waste is transferred to a facility equipped to handle and treat it safely.
-
Action: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Causality: Professional hazardous waste disposal facilities have the expertise and infrastructure to manage and treat chemical waste in an environmentally sound and legally compliant manner.[4][6]
Visualizing the Disposal Workflow
To further clarify the decision-making process for the disposal of 3-Amino-1-benzylpyrrolidine-3-carbonitrile, the following workflow diagram is provided.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
